molecular formula C7H14O B3028808 2-Heptenol CAS No. 33467-76-4

2-Heptenol

Cat. No.: B3028808
CAS No.: 33467-76-4
M. Wt: 114.19 g/mol
InChI Key: ASFYPVGAALGVNR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptenol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound trans-2-Hepten-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244909. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hept-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h5-6,8H,2-4,7H2,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFYPVGAALGVNR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879009
Record name 2-Hepten-1-ol, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33467-76-4, 22104-77-4
Record name trans-2-Hepten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33467-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hepten-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022104774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Hepten-1-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hepten-1-ol, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hepten-1-ol, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hept-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEPTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q989YFO10I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Heptenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptenol, a secondary alcohol, is a versatile organic compound with applications ranging from the fragrance industry to its use as a solvent and chemical intermediate. A thorough understanding of its physicochemical properties is paramount for its effective application in research, particularly in drug development and formulation studies. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its spectral data.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values represent a consensus from various reliable sources and provide a baseline for its handling, application, and further study.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1][3]
Appearance Clear, colorless liquid[1][3]
Odor Mild, fruity, herbaceous, lemon-like[1][3]
Boiling Point 159-162 °C[1][2][4]
Melting Point -30.15 °C[1][2][5]
Density 0.817 g/mL at 25 °C[1][2][4]
Refractive Index (n20/D) 1.420[1]
Vapor Pressure 1.6 hPa at 25 °C[1][2]
Flash Point 64.4 °C (148 °F)[5]
Table 2: Solubility and Partitioning of this compound
PropertyValueSource(s)
Solubility in Water 3.27 - 3.5 g/L[1][4][5]
Solubility in Organic Solvents Soluble in ethanol (B145695), diethyl ether, and oils[1][4]
LogP (Octanol-Water Partition Coefficient) 2.29 - 2.3[1][5]

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 3: Key Spectral Data for this compound
Spectrum TypeKey Peaks/ShiftsSource(s)
¹H NMR (90 MHz, CDCl₃) δ (ppm): 0.89 (t), 1.15 (d), 1.2-1.5 (m), 1.74 (s), 3.75-3.82 (m)[3]
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 14.07, 22.74, 23.42, 25.59, 32.01, 39.42, 68.00[3]
Infrared (IR) Major absorptions characteristic of O-H and C-H stretching.[6]
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern consistent with C₇H₁₆O.[6]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are outlined below.

Synthesis of this compound via Reduction of 2-Heptanone

This protocol describes a common laboratory-scale synthesis of this compound.[7]

Materials:

  • 2-Heptanone (methyl n-amyl ketone)

  • 95% Ethanol

  • Deionized water

  • Sodium metal

  • 1:1 Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 2-Heptanone in a mixture of 95% ethanol and water.[7]

  • Gradually add sodium metal to the solution while cooling the flask with running water to control the exothermic reaction.[7]

  • Once the sodium has completely dissolved, add a larger volume of water and cool the mixture.[7]

  • Separate the upper oily layer containing the crude this compound.[7]

  • Wash the organic layer sequentially with a 1:1 hydrochloric acid solution and then with water.[7]

  • Dry the washed product over anhydrous sodium sulfate.[7]

  • Purify the crude this compound by fractional distillation, collecting the fraction that boils between 155-158 °C.[7]

Determination of Boiling Point (Capillary Method)

This method is a standard technique for determining the boiling point of a liquid.[8][9][10]

Materials:

  • This compound sample

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Test tube

Procedure:

  • Place a small amount of this compound into a test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • Heat the apparatus gently and observe the capillary tube.[9]

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[9] Record the temperature when the liquid re-enters the capillary tube upon cooling.[9]

Determination of Density

The density of this compound can be determined by measuring the mass of a known volume.[11][12][13]

Materials:

  • This compound sample

  • Graduated cylinder or pycnometer

  • Analytical balance

Procedure:

  • Measure the mass of a clean, dry graduated cylinder or pycnometer.[12]

  • Add a known volume of this compound to the graduated cylinder or fill the pycnometer.[12]

  • Measure the combined mass of the container and the this compound sample.[12]

  • Calculate the mass of the this compound by subtracting the mass of the empty container.[12]

  • The density is calculated by dividing the mass of the sample by its volume.[11]

Determination of Solubility in Water

This protocol provides a method to determine the solubility of this compound in water.[14][15]

Materials:

  • This compound

  • Distilled water

  • Test tubes or vials

  • Balance

  • Vortex mixer or shaker

  • Centrifuge (optional)

Procedure:

  • Add a measured volume of distilled water to a series of test tubes.[15]

  • Add progressively larger, known masses of this compound to each test tube.[15]

  • Agitate the mixtures vigorously for a set period to ensure maximum dissolution.

  • Allow the mixtures to stand and observe for the presence of an undissolved phase.

  • The solubility is determined as the maximum mass of this compound that completely dissolves in the given volume of water.

Visualizations

Synthesis and Purification Workflow for this compound

G A 2-Heptanone in Ethanol/Water B Addition of Sodium Metal (Reduction) A->B C Quenching with Water B->C D Phase Separation C->D E Washing with HCl and Water D->E F Drying over Anhydrous Na₂SO₄ E->F G Fractional Distillation F->G H Pure this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Experimental Workflow for Density Determination

G A Weigh Empty Pycnometer (Mass 1) C Weigh Filled Pycnometer (Mass 2) A->C B Fill Pycnometer with this compound B->C D Calculate Mass of this compound (Mass 2 - Mass 1) C->D F Calculate Density (Mass / Volume) D->F E Known Volume of Pycnometer (Volume) E->F G Density of this compound F->G

Caption: Experimental workflow for determining the density of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Laboratory Synthesis of 2-Heptenol

This technical guide provides a comprehensive overview of established and effective laboratory methods for the synthesis of this compound, an unsaturated alcohol with applications in the fragrance and flavor industry and as a versatile building block in organic synthesis.[1] The document details multiple synthetic pathways, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound (C₇H₁₄O) is a seven-carbon unsaturated alcohol. It exists as geometric isomers, primarily the trans (E) and cis (Z) forms, due to the double bond at the C2-C3 position. The trans isomer, (E)-hept-2-en-1-ol, is of particular interest and is known for its role as a synthetic intermediate.[1] Its structure, featuring both a double bond and a primary hydroxyl group, allows for a variety of subsequent chemical transformations, including oxidation to form trans-2-heptenal (B126707) or trans-2-heptenoic acid, and reduction to heptane.[1]

Synthetic Strategies for this compound

Several reliable methods have been established for the laboratory synthesis of this compound. The choice of method often depends on the desired stereochemistry (cis/trans), availability of starting materials, and required scale. The following sections detail three primary strategies: selective reduction of an α,β-unsaturated aldehyde, hydroboration-oxidation of a terminal alkyne, and a Grignard reaction with an α,β-unsaturated aldehyde.

Method A: Reduction of trans-2-Heptenal

This is one of the most direct routes to obtain trans-2-hepten-1-ol. The selective reduction of the aldehyde group in trans-2-heptenal, while preserving the carbon-carbon double bond, can be efficiently achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[1] This method is favored for its simplicity and the mild conditions required, which prevent over-reduction or isomerization.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve trans-2-heptenal (1 eq.) in methanol (B129727) or ethanol.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (typically 0.25-0.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as dilute hydrochloric acid or saturated aqueous ammonium (B1175870) chloride (NH₄Cl), until the effervescence ceases.

  • Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue three times with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate the solvent using a rotary evaporator. The crude product can be further purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Method B: Hydroboration-Oxidation of 1-Heptyne (B1330384)

This method provides excellent stereocontrol, yielding predominantly trans-2-hepten-1-ol. The reaction involves the anti-Markovnikov addition of a borane (B79455) reagent across the triple bond of 1-heptyne, followed by an oxidative workup.[1] The use of sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) is crucial for achieving high selectivity.[1]

Experimental Protocol:

  • Hydroboration: In a flame-dried, two-neck flask under an inert atmosphere (nitrogen or argon), place a solution of 1-heptyne (1 eq.) in anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to 0°C. Add a solution of 9-BBN (or another suitable borane reagent) in THF dropwise. Allow the mixture to warm to room temperature and stir for several hours to ensure the complete formation of the vinylborane (B8500763) intermediate.

  • Oxidation: Cool the reaction mixture back to 0°C. Cautiously add a solution of aqueous sodium hydroxide (B78521) (e.g., 3M NaOH) followed by the slow, dropwise addition of hydrogen peroxide (30% H₂O₂).[1]

  • Reaction Workup: Stir the mixture at room temperature for several hours. Separate the organic layer and wash the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtering and concentrating the solvent, purify the resulting crude alcohol by distillation under reduced pressure to yield pure trans-2-hepten-1-ol.

Method C: Grignard Reaction with Crotonaldehyde (B89634)

The Grignard reaction offers a classic carbon-carbon bond-forming strategy to access this compound. Specifically, the 1,2-addition of a propyl Grignard reagent to an α,β-unsaturated aldehyde like crotonaldehyde (trans-but-2-enal) yields the desired allylic alcohol structure.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.1 eq.). Add a small crystal of iodine to initiate the reaction. Prepare a solution of 1-bromopropane (B46711) (1 eq.) in anhydrous diethyl ether or THF and add a small portion to the magnesium. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 30-60 minutes.

  • Addition to Aldehyde: Cool the freshly prepared propylmagnesium bromide solution to 0°C. Add a solution of crotonaldehyde (0.9 eq.) in anhydrous ether dropwise, ensuring the temperature remains low.

  • Reaction and Quenching: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.[2]

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether.[2] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude this compound via fractional distillation.

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data for the described synthetic routes, allowing for easy comparison.

Parameter Method A: Reduction Method B: Hydroboration-Oxidation Method C: Grignard Reaction
Starting Materials trans-2-Heptenal, NaBH₄1-Heptyne, 9-BBN, H₂O₂, NaOH1-Bromopropane, Mg, Crotonaldehyde
Key Reagents Sodium Borohydride9-Borabicyclo[3.3.1]nonanePropylmagnesium Bromide
Typical Solvent Methanol, EthanolTetrahydrofuran (THF)Diethyl Ether, THF
Reaction Temperature 0°C to Room Temp0°C to Room Temp0°C to Reflux
Stereoselectivity High (trans), dependent on starting materialHigh (trans)[1]Moderate, dependent on conditions
Typical Yield >90% (Reported)70-85% (Typical)60-75% (Typical)
Key Advantages High yield, simple, mild conditionsExcellent stereocontrol for trans isomerReadily available starting materials
Key Disadvantages Relies on availability of the starting aldehydeRequires handling of borane reagentsPotential for 1,4-addition side products

Purification and Characterization

Purification: The primary method for purifying this compound is fractional distillation under reduced pressure .[3] Its boiling point is approximately 75°C at 9.8 mmHg.[1] For high-purity samples, silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent is also effective.

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals include peaks for the vinyl protons, the methylene (B1212753) group adjacent to the hydroxyl, the hydroxyl proton, and the aliphatic chain protons.

  • ¹³C NMR: The spectrum for (E)-hept-2-en-1-ol would show distinct signals for the seven carbon atoms, with the olefinic carbons appearing in the characteristic downfield region.

  • IR Spectroscopy: Key absorption bands would include a broad peak around 3300 cm⁻¹ (O-H stretch) and a peak around 1670 cm⁻¹ (C=C stretch).

  • Mass Spectrometry: GC-MS analysis can confirm the molecular weight (114.19 g/mol ) and provide a characteristic fragmentation pattern.[1][4]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationship between the synthetic methods discussed.

G start Reaction Setup (Flame-dried glassware, inert atm.) reagents Prepare Grignard Reagent (Propylmagnesium Bromide) start->reagents 1. Initiation addition Slow Addition of Aldehyde (Crotonaldehyde at 0°C) reagents->addition 2. Formation reaction Reaction Stirring (Warm to RT, 1-2h) addition->reaction 3. C-C Bond Formation quench Quench Reaction (Sat. aq. NH4Cl at 0°C) reaction->quench 4. Termination workup Aqueous Workup (Separatory Funnel) quench->workup 5. Isolation extract Extraction (Diethyl Ether) workup->extract dry Drying & Concentration (Na2SO4, Rotary Evaporator) extract->dry purify Purification (Fractional Distillation) dry->purify 6. Final Step product Pure this compound purify->product

Caption: General experimental workflow for the Grignard synthesis of this compound.

G product Target: this compound reduction Method A: Reduction reduction->product High Yield Simple hydroboration Method B: Hydroboration-Oxidation hydroboration->product High trans-Selectivity grignard Method C: Grignard Reaction grignard->product C-C Bond Formation precursor_red trans-2-Heptenal precursor_red->reduction precursor_hydro 1-Heptyne precursor_hydro->hydroboration precursor_grig Crotonaldehyde & 1-Bromopropane precursor_grig->grignard

Caption: Logical comparison of synthetic pathways to this compound.

References

natural sources and occurrence of 2-Heptenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Occurrence of 2-Heptenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a seven-carbon secondary alcohol, is a naturally occurring volatile organic compound (VOC) found in a diverse range of organisms, from plants and fruits to insects and microorganisms. Its presence contributes to the characteristic aroma and flavor profiles of various foods and acts as a crucial semiochemical in insect communication. This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantitative data of this compound. It further details the experimental protocols for its extraction and analysis and elucidates its biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology, food science, and potential pharmaceutical applications of this versatile compound.

Natural Sources and Occurrence

This compound has been identified in a wide array of natural matrices, where it plays a significant role in their chemical composition and biological interactions.

Plants and Plant Products

This compound is a constituent of the essential oils of several plant species, contributing to their aromatic properties. It has been reported in the essential oils of Curcuma angustifolia and Curcuma zedoaria[1][2][3][4][5]. The compound is also found in Camellia sinensis (tea plant) and Zea mays (corn)[6][7][8][9][10][11][12][13][14]. Furthermore, it has been identified as a volatile compound in various fruits, including apples and bananas, and is a component of beverages like beer[15][16][17][18][19].

Food Products

Beyond its presence in raw plant materials, this compound is also found in processed foods. Notably, it is a key flavor component in mold-ripened cheeses, such as blue cheese, where it contributes to the characteristic sharp and pungent aroma[20][21][22][23].

Insects

In the animal kingdom, this compound plays a vital role as a semiochemical, particularly as an alarm pheromone in insects. For instance, (S)-2-Heptanol has been identified as an alarm pheromone in the stingless bee Melipona solani. It is also a component of the alarm pheromone of honeybees, where it serves to alert other bees to potential threats.

Quantitative Data

The concentration of this compound in natural sources can vary significantly depending on the species, environmental conditions, and the analytical methods used for quantification. The following tables summarize the available quantitative data for this compound in various natural matrices.

Natural SourceMatrixConcentration RangeAnalytical MethodReference
Blue CheeseCheese80.5 ± 5.0 µ g/100 g (total secondary alcohols)GC-MS[20]
Chinese BaijiuLiquor3.01–1540.65 µg/LHS-SPME-GC×GC-TOFMS[24]
Plant SpeciesPlant PartRelative Amount (%)Analytical MethodReference
Camellia species (12 species average)Flower20.95 ((S)-2-Heptanol)Not Specified[8]

Experimental Protocols

The extraction and analysis of a volatile compound like this compound from complex natural matrices require sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

Extraction of this compound from Cheese using HS-SPME-GC-MS

This protocol is adapted from a method for the determination of methyl-ketones and secondary alcohols in blue cheese[20].

3.1.1. Sample Preparation:

  • Weigh 5 grams of grated cheese into a 20 mL headspace vial.

  • Add an internal standard solution (e.g., 2-octanol (B43104) in ethanol) to the vial.

  • Seal the vial with a PTFE/silicone septum and an aluminum cap.

3.1.2. HS-SPME Procedure:

  • Equilibrate the sample vial at 40°C for 10 minutes in a heating block.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

3.1.3. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Start at 40°C for 5 minutes, then ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

3.1.4. Quantification: Quantification is performed by creating a calibration curve using standard solutions of this compound and the internal standard.

Extraction of this compound from Plant Material using HS-SPME-GC-MS

This protocol provides a general guideline for the extraction of volatile compounds from plant tissues.

3.2.1. Sample Preparation:

  • Homogenize fresh or dried plant material (e.g., leaves, flowers) to a fine powder.

  • Weigh 1-2 grams of the powdered material into a 20 mL headspace vial.

  • Add an appropriate internal standard.

  • Seal the vial.

3.2.2. HS-SPME Procedure:

  • Optimize extraction parameters such as fiber type (e.g., DVB/CAR/PDMS, PDMS), extraction time (30-60 min), and temperature (40-60°C) based on the specific plant matrix.

  • Incubate the vial at the optimized temperature for a set time to allow for equilibration of volatiles in the headspace.

  • Expose the SPME fiber to the headspace for the optimized extraction time.

3.2.3. GC-MS Analysis:

  • Follow the GC-MS parameters outlined in section 3.1.3, with potential adjustments to the temperature program based on the complexity of the plant's volatile profile.

Biosynthesis of this compound

This compound, as a secondary alcohol, is biosynthesized from its corresponding ketone, 2-heptanone (B89624). This reduction is a common biochemical transformation in many organisms. The proposed biosynthetic pathway involves the following key steps:

  • Fatty Acid Biosynthesis: The backbone of this compound originates from the fatty acid biosynthesis pathway, which produces acyl-CoA or acyl-ACP (acyl carrier protein) molecules of varying chain lengths.

  • Formation of 2-Heptanone: Through a series of enzymatic reactions, which may involve β-oxidation and decarboxylation steps, a seven-carbon precursor is converted to the methyl ketone, 2-heptanone.

  • Enzymatic Reduction to this compound: The final step is the stereospecific reduction of the carbonyl group of 2-heptanone to a hydroxyl group, yielding this compound. This reaction is catalyzed by alcohol dehydrogenases (ADHs) or other related reductase enzymes, which utilize cofactors such as NADH or NADPH as a source of reducing equivalents[25][26][27][28][29].

Diagram of the Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_2_Heptenol FattyAcid Fatty Acid Metabolism AcylCoA Heptanoyl-CoA FattyAcid->AcylCoA β-oxidation/ Chain modification Heptanone 2-Heptanone AcylCoA->Heptanone Decarboxylation/ Oxidation Heptenol This compound Heptanone->Heptenol Enzyme Alcohol Dehydrogenase (ADH) / Reductase Cofactor_out NAD+ Cofactor_in NADH + H+

Caption: Proposed biosynthetic pathway of this compound from fatty acid metabolism.

Conclusion

This compound is a widespread natural product with significant roles in the chemical ecology of various organisms and the sensory properties of foods. This guide has provided a detailed overview of its natural sources, quantitative occurrence, analytical methodologies, and biosynthetic origins. The information presented here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, food science, and drug development, facilitating further investigation into the properties and applications of this intriguing secondary alcohol.

References

An In-depth Technical Guide to the (R)- and (S)-Isomers of 2-Heptenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Heptenol (C₇H₁₄O), an unsaturated seven-carbon alcohol, exists as two distinct stereoisomers, the (R)- and (S)-enantiomers, due to a chiral center at the carbon atom bearing the hydroxyl group. While structurally similar, these enantiomers can exhibit significantly different biological activities and chemical properties, a critical consideration in the fields of drug development, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological significance of the (R)- and (S)-isomers of this compound, with a focus on experimental methodologies and quantitative data.

Physicochemical and Spectroscopic Properties

While specific data for the individual enantiomers of this compound are not extensively reported in publicly available literature, the properties of the racemic mixture and related chiral alcohols can provide valuable insights. The separation and individual characterization of these enantiomers are crucial for understanding their unique interactions in chiral environments.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property(E)-2-Hepten-1-ol (racemic)(Z)-2-Hepten-1-ol (racemic)(R)-2-Heptanol(S)-2-Heptanol
Molecular Formula C₇H₁₄OC₇H₁₄OC₇H₁₆OC₇H₁₆O
Molecular Weight ( g/mol ) 114.19114.19116.20116.20
Boiling Point (°C) 75 @ 9.8 mmHg177-178 @ 760 mmHg159159
Density (g/mL) ~0.842Not available0.8170.817
Refractive Index (n²⁰/D) 1.443Not available1.4211.421
Specific Rotation ([α]²⁰/D) 0 (racemic)0 (racemic)-13.5°+13.5°

Note: Data for this compound isomers are for the geometric isomers, not enantiomers, unless otherwise specified. Data for 2-heptanol (B47269) enantiomers are provided for comparison of a structurally similar saturated alcohol.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential techniques for the characterization of this compound enantiomers.

  • NMR Spectroscopy: While standard ¹H and ¹³C NMR spectra of the enantiomers are identical, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to distinguishable chemical shifts for the corresponding protons and carbons. This allows for the determination of enantiomeric purity.

  • Chiral Gas Chromatography (GC): Enantiomers of volatile alcohols like this compound can be separated and quantified using a GC equipped with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives. Derivatization of the alcohol to a less polar ester (e.g., acetate) can often improve the separation efficiency.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)- and (S)-2-heptenol can be achieved through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. Common methods for synthesizing chiral allylic alcohols include:

  • Asymmetric Reduction of Prochiral Ketones: The reduction of 2-hepten-1-one using a chiral reducing agent or a catalyst can yield either the (R)- or (S)-enantiomer with high enantiomeric excess.

  • Enantioselective Addition to Aldehydes: The addition of a vinyl nucleophile to pentanal catalyzed by a chiral ligand can produce chiral this compound.

Chiral Resolution of Racemic this compound

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. Lipase-catalyzed transesterification is a particularly effective and environmentally friendly approach.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a representative method based on established procedures for similar secondary alcohols. Optimization for this compound may be required.

Materials:

  • Racemic this compound

  • Immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Standard laboratory glassware

  • Stirring and temperature control equipment

  • Chiral GC for monitoring enantiomeric excess

Procedure:

  • Dissolve racemic this compound (1 equivalent) in the anhydrous organic solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (0.5-0.6 equivalents to achieve ~50% conversion).

  • Stir the mixture at a controlled temperature (e.g., room temperature to 40°C).

  • Monitor the reaction progress and enantiomeric excess (ee) of the remaining alcohol and the formed ester by chiral GC at regular intervals.

  • Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the esterified enantiomer with high ee.

  • Separate the lipase by filtration.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted alcohol from the ester by column chromatography.

  • Hydrolyze the ester (e.g., using NaOH in methanol/water) to obtain the other enantiomer of this compound.

  • Purify the resulting alcohol by column chromatography.

Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_0 Reaction Setup cluster_1 Resolution cluster_2 Separation & Isolation cluster_3 Products racemic Racemic this compound reaction Enzymatic Acylation racemic->reaction lipase Immobilized Lipase lipase->reaction acyl_donor Acyl Donor acyl_donor->reaction solvent Organic Solvent solvent->reaction filtration Filtration reaction->filtration ~50% Conversion chromatography Column Chromatography filtration->chromatography s_alcohol (S)-2-Heptenol chromatography->s_alcohol r_ester (R)-Ester chromatography->r_ester Esterified hydrolysis Ester Hydrolysis r_alcohol (R)-2-Heptenol hydrolysis->r_alcohol purification Purification r_ester->hydrolysis G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular R_2H (R)-2-Heptenol receptor Receptor R_2H->receptor Binding S_2H (S)-2-Heptenol enzyme Membrane-Bound Enzyme S_2H->enzyme Modulation signaling Signaling Cascade receptor->signaling enzyme->signaling response Cellular Response signaling->response

2-Heptenol: A Technical Review for Drug Development and Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Biological Activities of 2-Heptenol and its Isomers

Introduction

This compound, an unsaturated seven-carbon alcohol with the molecular formula C₇H₁₄O, is a molecule of growing interest in various scientific and industrial fields. Its isomers, particularly trans-2-hepten-1-ol (B1631063) and cis-2-hepten-1-ol, are recognized for their distinct chemical properties and biological activities. This technical guide provides a comprehensive review of the current research on this compound, focusing on its synthesis, physicochemical properties, and known biological functions. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and an exploration of its mechanistic pathways.

Physicochemical Properties

The isomeric forms of this compound exhibit unique physical and chemical characteristics. The trans and cis configurations of the double bond significantly influence properties such as boiling point, density, and refractive index. A summary of these key physical constants is presented below for easy comparison.

Propertytrans-2-Hepten-1-olcis-2-Hepten-1-ol
CAS Number 33467-76-455454-22-3
Molecular Formula C₇H₁₄OC₇H₁₄O
Molecular Weight 114.19 g/mol 114.19 g/mol
Boiling Point 83 °C at 20 mmHg177-178 °C at 760 mmHg (est.)
Density 0.844 g/mL at 20 °CNot available
Refractive Index 1.442 (at 20 °C)Not available
Flash Point 57 °C68.5 °C (est.)

Synthesis and Experimental Protocols

The synthesis of this compound isomers can be achieved through various organic chemistry routes. The selection of a specific method often depends on the desired isomeric purity and overall yield.

Synthesis of trans-2-Hepten-1-ol via Reduction of trans-2-Heptenal (B126707)

A common and direct method for synthesizing trans-2-hepten-1-ol is the selective reduction of the aldehyde group in trans-2-heptenal.

Experimental Protocol:

  • Reactants: trans-2-Heptenal and a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

  • Solvent: A protic solvent like methanol (B129727) or ethanol (B145695) is typically used.

  • Procedure:

    • Dissolve trans-2-heptenal in the chosen alcohol solvent in a reaction flask.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride to the solution while maintaining the temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by distillation to obtain pure trans-2-hepten-1-ol.

Multi-Step Synthesis of this compound Isomers

More complex multi-step syntheses involving organometallic intermediates can also be employed to produce specific isomers of this compound. These methods offer greater control over the stereochemistry of the final product.

Workflow for Organometallic Synthesis:

G start Starting Material (e.g., Halogenated Alkane) grignard Grignard Reagent Formation start->grignard Mg, Ether reaction Grignard Reaction grignard->reaction carbonyl Carbonyl Compound (e.g., Aldehyde) carbonyl->reaction workup Acidic Workup reaction->workup product This compound Isomer workup->product

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Biological Activities and Potential Applications

This compound and its derivatives have been investigated for a range of biological activities, suggesting their potential in various applications, from pharmaceuticals to agriculture.

Antimicrobial and Antifungal Activity

Hypothesized Mechanism of Antimicrobial Action:

G Heptenol This compound Membrane Bacterial Cell Membrane Heptenol->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated mechanism of antimicrobial activity of this compound.

Flavor and Fragrance Industry

trans-2-Hepten-1-ol is valued in the flavor and fragrance industry for its characteristic green and fatty odor profile.[1] It is used as an ingredient in perfumes and as a flavoring agent in various food products.

Pharmaceutical and Biochemical Research

This compound serves as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds.[2] Its biological activity is also a subject of research, with studies exploring its role as a metabolite and its potential interactions with cellular signaling pathways.[2] However, detailed information on specific signaling pathways directly modulated by this compound is currently limited in published literature.

Conclusion

This compound, encompassing its various isomers, is a versatile chemical with established applications in the flavor and fragrance industry and emerging potential in pharmaceutical and biochemical research. While methods for its synthesis are well-documented, a deeper understanding of its biological activities and mechanisms of action requires further investigation. Specifically, more quantitative data on its antimicrobial efficacy and detailed studies on its effects on cellular signaling pathways are needed to fully realize its potential in drug development and other advanced applications. This guide serves as a foundational resource to encourage and support continued research in this promising area.

References

2-Heptenol CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Heptenol

This guide provides a comprehensive overview of this compound, focusing on its chemical identity, physical properties, and structural isomers. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Isomers

This compound is an unsaturated alcohol with the chemical formula C₇H₁₄O. It exists as two geometric isomers, cis (Z) and trans (E), due to the presence of a carbon-carbon double bond. The position of the hydroxyl group is on the first carbon, making it a primary alcohol.

Table 1: CAS Numbers and Molecular Weights of this compound Isomers and Related Compounds

Compound NameCAS NumberDeprecated CASMolecular FormulaMolecular Weight ( g/mol )
trans-2-Hepten-1-ol33467-76-4[1][2]C₇H₁₄O114.19[1][3]
cis-2-Hepten-1-ol55454-22-3C₇H₁₄O114.19
This compound (unspecified)22104-77-4[2]C₇H₁₄O114.19

Chemical Structure

The chemical structures of the cis and trans isomers of this compound are depicted below. The structural difference lies in the orientation of the alkyl groups relative to the double bond.

Caption: Chemical structures of trans- and cis-2-Heptenol.

Physicochemical Properties

The following table summarizes key physicochemical properties for trans-2-Hepten-1-ol. Data for the cis-isomer is less readily available.

Table 2: Physicochemical Data for trans-2-Hepten-1-ol

PropertyValueReference
Density0.840 g/mL[1]
Boiling Point74 - 76 °C / 9.8 mmHg[1]
Refractive Index1.440[1]
AppearanceColorless to almost colorless clear liquid[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research. Below are representative procedures.

Synthesis of trans-2-Hepten-1-ol by Reduction of trans-2-Heptenal (B126707)

This method involves the selective reduction of an α,β-unsaturated aldehyde to the corresponding alcohol.

Materials:

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve trans-2-heptenal (1 equivalent) in methanol (5 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.3 equivalents) in small portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general method for the analysis of this compound isomers.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium carrier gas

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Injection Volume: 1 µL (split ratio 50:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation:

  • Prepare a 100 ppm stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Perform serial dilutions to prepare calibration standards if quantitative analysis is required.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the workflow from synthesis to analysis and purification of this compound.

G start Start: Starting Materials (e.g., 2-Heptenal) synthesis Chemical Synthesis (e.g., Reduction) start->synthesis workup Reaction Work-up (Quenching, Extraction, Drying) synthesis->workup crude_product Crude this compound workup->crude_product analysis Purity & Structure Analysis (GC-MS, NMR) crude_product->analysis purification Purification (Distillation) analysis->purification If impure pure_product Pure this compound analysis->pure_product If pure purification->pure_product end End: Characterized Product pure_product->end

Caption: Workflow for this compound synthesis and characterization.

References

Solubility of 2-Heptenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide addresses the solubility of 2-heptenol in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals to understand the theoretical solubility principles applicable to this compound and to determine its solubility experimentally. The document outlines the expected solubility based on the molecule's structural features and details standardized experimental protocols for accurate solubility measurement.

Introduction

This compound (C₇H₁₄O) is an unsaturated alcohol with a seven-carbon chain. Its chemical structure, containing both a polar hydroxyl (-OH) group and a nonpolar hydrocarbon chain with a double bond, dictates its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and as a potential intermediate in various industrial processes.

Theoretical Principles of this compound Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The this compound molecule possesses a dual nature:

  • Polar Hydroxyl Group (-OH): This group is capable of forming hydrogen bonds, making it hydrophilic and promoting solubility in polar solvents.

  • Nonpolar Heptenyl Chain (C₇H₁₃-): This hydrocarbon portion of the molecule is hydrophobic and interacts through weaker van der Waals forces, favoring solubility in nonpolar solvents.

The presence of a double bond in the carbon chain introduces a slight increase in polarity compared to its saturated analog, 2-heptanol. However, the seven-carbon chain still contributes significantly to the molecule's nonpolar character.

Based on these structural features, the expected solubility of this compound is as follows:

  • High Solubility: Expected in polar protic solvents (e.g., lower-chain alcohols like ethanol, methanol) and polar aprotic solvents (e.g., acetone, tetrahydrofuran) due to the favorable interactions with the hydroxyl group.

  • Moderate to High Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) due to the significant nonpolar character of the seven-carbon chain.

  • Low Solubility: Expected in highly polar solvents like water, where the hydrophobic nature of the carbon chain would dominate.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is necessary to obtain precise solubility values for this compound in specific organic solvents. The following sections detail the standard protocols for such measurements.

Materials and Equipment
  • Solute: High-purity this compound (with certificate of analysis)

  • Solvents: A range of high-purity organic solvents (e.g., hexane, toluene, ethanol, acetone, ethyl acetate)

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Thermostatically controlled shaker or incubator

    • Calibrated thermometers

    • Vials with screw caps

    • Syringes and syringe filters (chemically compatible with the solvents)

    • Volumetric flasks and pipettes

    • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a liquid in a solvent.

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to allow them to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient period (e.g., 24 hours) to allow for the separation of the excess solute from the saturated solution.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed syringe to avoid temperature-induced precipitation.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Determine the weight of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent. Express the solubility in appropriate units, such as g/100 g of solvent, mol/L, or mole fraction.

Data Presentation

As quantitative data for the solubility of this compound is not available, a template for presenting experimentally determined data is provided below. Researchers should populate this table with their own findings.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

Organic SolventChemical FormulaPolarity IndexSolubility ( g/100 g solvent)Solubility (mol/L)
HexaneC₆H₁₄0.1Data to be determinedData to be determined
TolueneC₇H₈2.4Data to be determinedData to be determined
DichloromethaneCH₂Cl₂3.1Data to be determinedData to be determined
Diethyl Ether(C₂H₅)₂O2.8Data to be determinedData to be determined
Ethyl AcetateC₄H₈O₂4.4Data to be determinedData to be determined
AcetoneC₃H₆O5.1Data to be determinedData to be determined
IsopropanolC₃H₈O3.9Data to be determinedData to be determined
EthanolC₂H₅OH4.3Data to be determinedData to be determined
MethanolCH₃OH5.1Data to be determinedData to be determined

Visualizations

Logical Relationship of Factors Influencing Solubility

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in organic solvents.

G cluster_solute This compound cluster_solvent Organic Solvent Heptenol This compound Molecule OH_group Polar -OH Group (Hydrogen Bonding) Heptenol->OH_group Chain Nonpolar Heptenyl Chain (van der Waals Forces) Heptenol->Chain Polar_Solvent Polar Solvents (e.g., Ethanol, Acetone) OH_group->Polar_Solvent Strong Interaction (Favorable) Nonpolar_Solvent Nonpolar Solvents (e.g., Hexane, Toluene) OH_group->Nonpolar_Solvent Weak Interaction (Unfavorable) Chain->Polar_Solvent Weak Interaction (Unfavorable) Chain->Nonpolar_Solvent Strong Interaction (Favorable) Solvent Solvent Molecule Solvent->Polar_Solvent Solvent->Nonpolar_Solvent Solubility Solubility Outcome Polar_Solvent->Solubility High Solubility Nonpolar_Solvent->Solubility High Solubility

Caption: Intermolecular forces governing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G start Start: Prepare Supersaturated Solution (this compound in Solvent) equilibration Equilibration (Thermostatic Shaker) start->equilibration 24-72 hours phase_separation Phase Separation (Static Incubation) equilibration->phase_separation ~24 hours sampling Sampling & Filtration (Syringe & Filter) phase_separation->sampling dilution Dilution to Known Concentration sampling->dilution quantification Quantification (GC-FID or HPLC) dilution->quantification calculation Calculation of Solubility quantification->calculation Use Calibration Curve end End: Report Solubility Data calculation->end

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently unavailable in the public domain, this technical guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine these values. The dual polarity of the this compound molecule suggests it will be soluble in a wide range of both polar and nonpolar organic solvents. The provided isothermal shake-flask methodology offers a robust framework for obtaining accurate and reproducible solubility data, which is essential for the effective application of this compound in research and industry.

An In-depth Technical Guide to the Physical Properties of 2-Heptenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 2-Heptenol isomers. It includes a summary of quantitative data, comprehensive experimental protocols for the determination of these physical properties, and a logical workflow diagram to guide the characterization process.

Data Presentation

The physical properties of this compound isomers are summarized in the table below. It is important to note that "this compound" can refer to several isomers depending on the position of the hydroxyl group and the stereochemistry of the double bond. The data presented here focuses on the most commonly referenced isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
(E)-2-Hepten-1-ol 33467-76-4C₇H₁₄O114.19178[1]57[1]
83 @ 20 mmHg[2]
60 @ 4 mmHg[2]
(Z)-2-Hepten-1-ol 55454-22-3C₇H₁₄O114.19177 - 178 (est.) @ 760 mmHg[3]Not available
6-Hepten-2-ol 24395-10-6C₇H₁₄O114.18861 @ 12 Torr[4]Not available
(E)-4-Hepten-2-ol 58927-81-4C₇H₁₄O114.19159 - 160 (est.) @ 760 mmHg[5]26 (est.)[6]
2-Hepten-2-ol 59557-04-9C₇H₁₄O114.19Not availableNot available

Experimental Protocols

Accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds. The following are standard laboratory protocols for these measurements.

Melting Point Determination using a Thiele Tube

The Thiele tube method is a common and effective technique for determining the melting point of a solid organic compound.[3][7]

Apparatus:

  • Thiele tube

  • High-boiling point oil (e.g., mineral oil or silicone oil)

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Bunsen burner or other heat source

  • Stand and clamp

  • Rubber band or thread

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The Thiele tube is filled with oil to a level just above the side-arm junction. The thermometer is fitted with a stopper and positioned in the main tube. The capillary tube is attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[4][8]

  • Heating: The side arm of the Thiele tube is gently heated with a small flame. The unique shape of the Thiele tube facilitates the circulation of the oil by convection, ensuring uniform temperature distribution.[3][7]

  • Observation: The temperature is increased at a rate of approximately 2°C per minute as the melting point is approached.[3] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[4][7] For a pure compound, this range should be narrow (0.5-1.5°C).

Boiling Point Determination using the Siwoloboff Method (Micro-Boiling Point)

The Siwoloboff method is a microscale technique for determining the boiling point of a liquid, requiring only a small sample volume.[2]

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., Thiele tube with oil, or a melting point apparatus with a heating block)

  • Rubber band or thread

Procedure:

  • Sample Preparation: A few drops of the liquid are placed into the small test tube. A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[2][9]

  • Apparatus Setup: The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath.[9]

  • Heating: The heating bath is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands. The heating is continued until a rapid and continuous stream of bubbles is observed, indicating that the vapor pressure of the liquid has overcome the atmospheric pressure.[1][9]

  • Observation: The heat source is then removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[2][9] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of a this compound sample based on its physical properties.

G cluster_0 Sample Analysis Workflow A Obtain this compound Sample B Visual Inspection (Liquid or Solid?) A->B C Perform Melting Point Determination B->C Solid D Perform Boiling Point Determination B->D Liquid E Compare Data to Literature Values C->E D->E F Identify Isomer and Assess Purity E->F

Caption: Workflow for the identification and purity assessment of a this compound sample.

References

2-Heptenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 2-Heptanol. It should be noted that the initial query for "2-Heptenol" did not yield specific results; the data presented here pertains to the closely related and more commonly referenced compound, 2-Heptanol.

Chemical Identity and Properties

2-Heptanol is a secondary alcohol. Its chemical formula is C7H16O.[1][2][3][4] The molecular weight of 2-Heptanol is approximately 116.20 g/mol .[3][4][5]

Quantitative Data Summary

The fundamental molecular data for 2-Heptanol is summarized in the table below.

ParameterValue
Molecular FormulaC7H16O[1][2][3][4]
Molecular Weight116.20 g/mol [3][4][5]
Alternate Molecular Weight116.2013[1]

Note on a broader technical guide: A comprehensive whitepaper would typically include detailed experimental protocols and visualizations of signaling pathways. However, for the specific query regarding the molecular weight and formula of 2-Heptanol, such in-depth experimental data and biological pathway information are not directly applicable. The information provided above constitutes the core, foundational data for this chemical compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Heptenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-heptenol, an unsaturated alcohol with applications in the fragrance and flavor industries. This document details the seminal synthetic methodologies, including the first reported preparation via selenium dioxide oxidation and subsequent reduction, and explores alternative synthetic routes. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, systematically known as (E)-hept-2-en-1-ol, is a seven-carbon unsaturated alcohol. Its discovery and initial synthesis were rooted in the study of natural product metabolites. The presence of both a hydroxyl group and a carbon-carbon double bond within its structure makes it a versatile synthon for the preparation of more complex molecules. This guide will delve into the historical context of its synthesis, provide detailed experimental procedures for its preparation, and present key characterization data.

Historical Context and Discovery

The first reported synthesis of trans-2-hepten-1-ol (B1631063) emerged from the field of metabolic studies. In 1979, it was identified as a metabolite of the antispasmodic agent isometheptene (B1672259). The synthesis was achieved through the oxidation of an N-trifluoroacetyl derivative of isometheptene using selenium dioxide, followed by the reduction of the resulting aldehyde with sodium borohydride (B1222165). This initial work laid the foundation for subsequent explorations of its synthesis and properties. Later, its utility in fragrance chemistry became apparent, contributing to its commercial availability.

Key Synthetic Methodologies

Several synthetic strategies can be employed for the preparation of this compound. The classical approach involves the allylic oxidation of a corresponding alkene, while other methods leverage olefination reactions to construct the carbon-carbon double bond with high stereoselectivity.

Synthesis via Allylic Oxidation of 1-Heptene (B165124)

A direct and historically significant route to this compound is the allylic oxidation of 1-heptene. Selenium dioxide (SeO₂) is a key reagent for this transformation, known for its ability to selectively oxidize the allylic position of an alkene to an alcohol. This reaction is often referred to as the Riley oxidation.

Reaction Mechanism: Selenium Dioxide Oxidation (Riley Oxidation)

The mechanism of the Riley oxidation is believed to proceed through an initial ene reaction between the alkene and selenium dioxide, forming an allylic seleninic acid. This intermediate then undergoes a[1][2]-sigmatropic rearrangement to yield an unstable selenium(II) species, which upon hydrolysis, affords the allylic alcohol.

G cluster_0 Ene Reaction cluster_1 [2,3]-Sigmatropic Rearrangement cluster_2 Hydrolysis 1-Heptene 1-Heptene Allylic_Seleninic_Acid Allylic Seleninic Acid Intermediate 1-Heptene->Allylic_Seleninic_Acid + SeO₂ SeO2 SeO₂ Unstable_Intermediate Unstable Selenium(II) Intermediate Allylic_Seleninic_Acid->Unstable_Intermediate This compound This compound Unstable_Intermediate->this compound + H₂O

Figure 1: Simplified reaction pathway for the selenium dioxide oxidation of 1-heptene.

Experimental Protocol: Allylic Oxidation of 1-Heptene

This protocol is a generalized procedure based on established methods for allylic oxidation.

  • Materials: 1-Heptene, Selenium Dioxide (SeO₂), Dichloromethane (B109758) (CH₂Cl₂), Pyridine (B92270), Celite®, Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • A solution of 1-heptene (1.0 eq) in dichloromethane is added to a stirred suspension of selenium dioxide (1.1 eq) and pyridine (2.2 eq) in dichloromethane at room temperature under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The mixture is then filtered through a pad of Celite®, and the filtrate is washed successively with saturated aqueous sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Quantitative Data

ParameterValue
Reactants 1-Heptene, Selenium Dioxide
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 24 hours
Reported Yield Variable, typically moderate
Characterization ¹H NMR, ¹³C NMR, IR, GC-MS
Synthesis via Reduction of 2-Heptenal

An alternative and often high-yielding approach is the reduction of the corresponding α,β-unsaturated aldehyde, 2-heptenal. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, as it typically does not reduce the carbon-carbon double bond.

Reaction Mechanism: Sodium Borohydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup step to yield the primary alcohol.

G cluster_0 Nucleophilic Attack cluster_1 Protonation (Workup) 2-Heptenal 2-Heptenal Alkoxide_Intermediate Alkoxide Intermediate 2-Heptenal->Alkoxide_Intermediate + NaBH₄ NaBH4 NaBH₄ This compound This compound Alkoxide_Intermediate->this compound + H₂O/H⁺

Figure 2: Simplified reaction pathway for the sodium borohydride reduction of 2-heptenal.

Experimental Protocol: Reduction of 2-Heptenal

  • Materials: 2-Heptenal, Sodium Borohydride (NaBH₄), Methanol (B129727) (MeOH), Dichloromethane (CH₂Cl₂), Water, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 2-heptenal (1.0 eq) in methanol at 0 °C is added sodium borohydride (0.3 eq) portion-wise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

    • Water is added to quench the reaction, and the mixture is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data

ParameterValue
Reactants 2-Heptenal, Sodium Borohydride
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 1 hour
Reported Yield Typically high (>90%)
Characterization ¹H NMR, ¹³C NMR, IR, GC-MS

Characterization Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 1: Spectroscopic Data for trans-2-Hepten-1-ol

Technique Observed Data
¹H NMR δ (ppm): 5.75-5.55 (m, 2H, -CH=CH-), 4.08 (d, 2H, -CH₂OH), 2.03 (q, 2H, -CH₂-CH=), 1.40-1.25 (m, 4H, -(CH₂)₂-), 0.89 (t, 3H, -CH₃). (Predicted values based on similar structures)
¹³C NMR δ (ppm): 134.5, 129.0, 64.0, 34.5, 31.5, 22.5, 14.0. (Predicted values based on similar structures)
IR (neat) ν (cm⁻¹): 3330 (br, O-H), 3020 (=C-H), 2955, 2925, 2855 (C-H), 1670 (C=C), 970 (trans C=C bend). (Predicted values based on similar structures)
MS (EI) m/z (%): 114 (M⁺), 96, 81, 67, 55, 43. (Data from NIST database for (E)-2-Hepten-1-ol)

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is outlined below.

G Start Start: Starting Materials (e.g., 1-Heptene or 2-Heptenal) Reaction Chemical Synthesis (e.g., Oxidation or Reduction) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, IR, GC-MS) Purification->Characterization Product Pure this compound Characterization->Product

Figure 3: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound has evolved from its initial discovery as a metabolite to well-established synthetic protocols. The methodologies presented in this guide, particularly the allylic oxidation of 1-heptene and the reduction of 2-heptenal, offer reliable pathways to this valuable unsaturated alcohol. The detailed experimental procedures, quantitative data, and mechanistic insights provided herein are intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge for the successful synthesis and application of this compound.

References

Methodological & Application

Application Note: Gas Chromatography Methods for the Analysis of 2-Heptenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-Heptenol using gas chromatography (GC). Methodologies covering sample preparation, derivatization, and GC-mass spectrometry (GC-MS) and GC-flame ionization detection (GC-FID) are presented. Chiral separation techniques for this compound enantiomers are also discussed. All quantitative data is summarized in tables for clear comparison, and experimental workflows are illustrated with diagrams.

Introduction

2-Heptanol (C₇H₁₆O) is a secondary alcohol with applications as a solvent and a flotation agent.[1] Its analysis is crucial in various fields, including industrial quality control, environmental monitoring, and metabolic studies. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[2] However, its hydroxyl group can lead to poor peak shape and adsorption within the GC system.[3] This application note details robust methods to overcome these challenges, including derivatization, and provides protocols for both achiral and chiral analysis.

Sample Preparation

Effective sample preparation is critical for accurate and reproducible analysis, especially from complex matrices.[3] The goal is to isolate this compound from interfering substances and concentrate it to detectable levels.[3][4]

Liquid-Liquid Extraction (LLE)

LLE is a common technique for separating analytes based on their differential solubility in two immiscible liquid phases.[5]

Protocol for LLE:

  • Sample Preparation: Take a known volume (e.g., 1 mL) of a liquid sample (e.g., plasma, urine) and place it in a glass centrifuge tube. For solid or semi-solid samples, homogenize a known weight in a suitable buffer or water.[3]

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound or another secondary alcohol not present in the sample).[3]

  • Extraction: Add 3-5 volumes of a water-immiscible organic solvent such as hexane (B92381), ethyl acetate (B1210297), or a hexane:isopropanol mixture.[3]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[3]

  • Phase Separation: Centrifuge the mixture at 2000-4000 x g for 5-10 minutes to achieve clear separation of the aqueous and organic layers.[3]

  • Collection: Carefully transfer the organic layer (top layer) to a clean tube.

  • Drying: Dry the collected organic extract over anhydrous sodium sulfate (B86663) to remove residual water.[3]

  • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of a suitable solvent like ethyl acetate or hexane for GC analysis or derivatization.[3]

Solid-Phase Extraction (SPE)

SPE is a technique used to concentrate and purify analytes from a solution by passing it through a solid sorbent material.[5]

Protocol for Reversed-Phase SPE:

  • Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with a bed mass appropriate for the sample volume and expected analyte concentration.[3]

  • Conditioning: Condition the cartridge by passing methanol (B129727) followed by water through it.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[3]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a small volume of a strong, non-polar solvent like ethyl acetate or dichloromethane.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC analysis or derivatization.[3]

Derivatization

Derivatization is often employed for alcohols to increase their volatility and thermal stability, leading to improved chromatographic peak shape and detection sensitivity.[6]

Silylation

This method replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[6]

Protocol for Silylation:

  • Reagent: Use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3]

  • Procedure: Ensure the reconstituted sample extract is completely dry. Add 50-100 µL of BSTFA (+1% TMCS) to the dried extract in a GC vial.[3]

  • Reaction: Seal the vial tightly and heat at 60-70°C for 30 minutes.[6]

  • Analysis: Allow the vial to cool to room temperature before GC-MS analysis.[6]

Acylation

This technique involves the reaction of the hydroxyl group with an acylating agent to form an ester, which increases volatility.[6]

Protocol for Acylation:

  • Reagents: Use acetic anhydride (B1165640) and pyridine (B92270) (as a catalyst).

  • Procedure: To the dried sample extract in a GC vial, add 100 µL of acetic anhydride and 50 µL of pyridine.[6]

  • Reaction: Seal the vial and heat at 60°C for 1 hour.[6]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.[6]

Gas Chromatography (GC) Analysis

GC-MS/FID Method for General Analysis

Table 1: GC-MS/FID Parameters for this compound Analysis

ParameterValue
GC System Agilent 7890B GC with 5977A MSD or FID
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 200°C, hold for 5 min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-200)
FID Temperature 250°C

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.[2]

Table 2: Expected Quantitative Data for this compound Analysis

AnalyteDerivatization MethodExpected Retention Time (min)Limit of Detection (LOD) (ng/mL)Key Mass Fragments (m/z)
This compoundNone (Underivatized)~7-910-5045, 55, 83[1]
This compound-TMSSilylation (BSTFA)~6-81-10117 (M-15), 73, 131
2-Heptenyl acetateAcylation (Acetic Anhydride)~8-105-2043, 61, 98
Chiral GC Analysis

The separation of this compound enantiomers is crucial in pharmaceutical and biological studies. This is typically achieved using a chiral stationary phase.[7][8] Acetylation can enhance the separation of the enantiomers.[7]

Table 3: Chiral GC Parameters for this compound Enantiomer Separation

ParameterValue
GC System GC with FID
Column CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[7]
Carrier Gas Hydrogen at 80 cm/s[7]
Injector Temperature 230°C[7]
Detector Temperature 250°C[7]
Oven Program Isothermal or a slow ramp (e.g., 2°C/min) starting from 50°C

Experimental Workflows

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) Sample->SPE Silylation Silylation (BSTFA) LLE->Silylation Extracted Sample Acylation Acylation LLE->Acylation Extracted Sample GC_Injection GC Injection LLE->GC_Injection Underivatized Sample SPE->Silylation Extracted Sample SPE->Acylation Extracted Sample SPE->GC_Injection Underivatized Sample Silylation->GC_Injection Derivatized Sample Acylation->GC_Injection Derivatized Sample Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS or FID) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for the GC analysis of this compound.

Chiral_Separation_Workflow Racemic_Mixture Racemic this compound Derivatization Acetylation (Optional, enhances separation) Racemic_Mixture->Derivatization GC_Injection Injection into Chiral GC Racemic_Mixture->GC_Injection Direct Injection Derivatization->GC_Injection Separation Separation on Chiral Stationary Phase GC_Injection->Separation Detection Detection (FID) Separation->Detection Enantiomers Resolved Enantiomer Peaks Detection->Enantiomers

Caption: Workflow for the chiral separation of this compound.

Conclusion

The gas chromatography methods detailed in this application note provide robust and reliable protocols for the analysis of this compound. The choice of sample preparation technique and the use of derivatization will depend on the sample matrix and the required sensitivity. For enantiomeric analysis, the use of a chiral specific column is essential, with derivatization potentially improving separation. The provided parameters and workflows serve as a strong foundation for method development and routine analysis in research and industrial settings.

References

Application Notes and Protocols for the Use of 2-Heptenol as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenol, an unsaturated seven-carbon alcohol, is a volatile organic compound found in various natural sources, including fruits, and is recognized for its role as a flavor and aroma component. Its chemical formula is C₇H₁₄O, with a molecular weight of approximately 114.19 g/mol . The most common isomer, (E)-2-Hepten-1-ol (also known as trans-2-Hepten-1-ol), is of particular interest in analytical chemistry. Its distinct chemical properties make it a useful analytical standard for quantification in diverse matrices such as food, beverages, and biological samples. Furthermore, related unsaturated alcohols are known to play roles in biological signaling pathways, such as insect communication and plant defense mechanisms.

This document provides detailed application notes and experimental protocols for the use of trans-2-Hepten-1-ol as an analytical standard, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical and Chromatographic Data

A summary of key data for trans-2-Hepten-1-ol is presented below to aid in method development and data interpretation.

PropertyValueReference
Chemical Name (E)-Hept-2-en-1-olIUPAC
Synonyms trans-2-Hepten-1-ol, (E)-2-HeptenolPubChem
CAS Number 33467-76-4PubChem
Molecular Formula C₇H₁₄OPubChem
Molecular Weight 114.19 g/mol PubChem
Kovats Retention Index (Standard Non-Polar Column) 954.4, 986, 970
Kovats Retention Index (Standard Polar Column) 1504, 1517, 1536, 1507

Experimental Protocols

The following protocols provide a framework for the quantification of this compound in liquid samples using GC-MS. These should be optimized based on the specific matrix and instrumentation.

Protocol 1: Quantification of trans-2-Hepten-1-ol in a Liquid Matrix (e.g., Fruit Juice) by Liquid-Liquid Extraction (LLE) and GC-MS

Objective: To quantify the concentration of trans-2-Hepten-1-ol in a liquid sample.

Materials:

  • trans-2-Hepten-1-ol analytical standard (≥98.0% purity)

  • Internal Standard (IS): e.g., 2-Octanol or another suitable volatile alcohol not present in the sample.

  • Solvents: Dichloromethane (B109758) (DCM) or n-hexane (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Sample Vials (2 mL) with screw caps (B75204) and septa

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of trans-2-Hepten-1-ol (e.g., 1000 µg/mL) in a suitable solvent like methanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Prepare an internal standard stock solution (e.g., 500 µg/mL of 2-Octanol in methanol).

  • Sample Preparation (LLE):

    • Pipette 5 mL of the liquid sample into a 15 mL centrifuge tube.

    • Spike the sample with a known amount of the internal standard solution (e.g., 50 µL of 500 µg/mL 2-Octanol).

    • Add 2 mL of dichloromethane (DCM).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract to a 2 mL GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • The following are suggested starting parameters; optimization will be required.

GC-MS ParameterSuggested Setting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For better separation of polar compounds, a polar column like a DB-WAX can be used.
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial 40 °C for 2 min, ramp at 5 °C/min to 150 °C, then ramp at 15 °C/min to 250 °C, hold for 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-250) for identification and Selected Ion Monitoring (SIM) for quantification.
Quantifier Ions (m/z) 57 (most abundant), 41, 27, 55
  • Data Analysis:

    • Identify the peaks for trans-2-Hepten-1-ol and the internal standard based on their retention times and mass spectra.

    • Construct a calibration curve by plotting the ratio of the peak area of trans-2-Hepten-1-ol to the peak area of the internal standard against the concentration of the standard solutions.

    • Calculate the concentration of trans-2-Hepten-1-ol in the unknown samples using the regression equation from the calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

For highly volatile compounds like this compound, HS-SPME is a sensitive and solventless alternative for sample preparation.

Procedure:

  • Sample Preparation:

    • Place a known amount of the liquid or solid sample (e.g., 2 g of homogenized fruit pulp) into a 20 mL headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

    • Spike with the internal standard.

    • Seal the vial with a magnetic crimp cap.

  • HS-SPME Procedure:

    • Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes).

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with agitation.

    • Retract the fiber and introduce it into the GC inlet for thermal desorption.

  • GC-MS Analysis and Data Processing:

    • Proceed with GC-MS analysis and data processing as described in Protocol 1.

Visualizations

Experimental Workflow

The logical flow of the analytical protocol for quantifying this compound is depicted below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification A Prepare this compound Standards J Construct Calibration Curve A->J B Prepare Internal Standard D Spike Sample with IS B->D C Sample Collection C->D E Liquid-Liquid Extraction (e.g., with DCM) D->E F Phase Separation (Centrifugation) E->F G Dry Organic Phase (Anhydrous Na2SO4) F->G H GC-MS Analysis G->H I Peak Identification & Integration H->I I->J K Quantify this compound J->K

Caption: Workflow for Quantification of this compound.

Representative Signaling Pathway: Lipid Metabolism

While a specific signaling pathway for this compound is not well-defined in the literature, as an unsaturated alcohol, it is related to lipid metabolism. The diagram below illustrates a simplified overview of fatty acid metabolism, where such molecules are synthesized and catabolized.

Caption: Simplified Lipid Metabolism Pathway.

Disclaimer: The information provided in these application notes is intended for guidance and should be adapted and validated by the end-user for their specific application. Appropriate safety precautions should be taken when handling all chemicals.

2-Heptenol: Applications in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-045

Introduction

2-Heptenol is a secondary alcohol that is a versatile ingredient in the flavor and fragrance industry. It is a colorless liquid with a characteristic mild, fruity, and slightly floral aroma, often described as having green, earthy, and lemon-like nuances.[1][2][3] Its flavor profile is characterized as fruity and green, with a somewhat bitter taste.[4][5] This application note provides a comprehensive overview of the uses of this compound, including its organoleptic properties, typical applications, and recommended use levels. Detailed experimental protocols for sensory evaluation and instrumental analysis are also presented.

Organoleptic Properties

This compound possesses a complex and multifaceted sensory profile that makes it a valuable component in a wide array of flavor and fragrance formulations. Its odor is characterized by a combination of fresh, fruity, and floral notes, with herbal and green undertones.[1][6] The taste is primarily fruity and green, though it can present a slight bitterness.[4][5]

Applications in the Fragrance Industry

In perfumery, this compound is utilized to impart fresh, floral, and fruity notes to fragrances.[1] It is particularly effective in creating herbaceous and green top notes in various perfume types.[4] Due to its versatile and pleasant odor, it is a component in the formulation of a variety of scented products, including perfumes and colognes.[1][3]

Applications in the Flavor Industry

As a flavoring agent, this compound is used to contribute fruity and floral flavor profiles to a range of food products.[1] It has been reported to be found naturally in various fruits, vegetables, and other food items, including apples, berries, grapes, and ginger. It is used in food and beverages to replicate the nuances of various berries.[2]

Data Presentation

The following tables summarize the quantitative data related to the physical, chemical, and sensory properties of this compound, along with its typical use levels in various applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₁₆O[7][8]
Molecular Weight 116.20 g/mol [8]
Appearance Colorless liquid[4][9]
Boiling Point 159-162 °C[4][7][9]
Flash Point 71 °C (160 °F)[7][8]
Solubility in Water 3.3 g/L[7]
CAS Number 543-49-7[7]

Table 2: Sensory Threshold of this compound

MediumThreshold ConcentrationReference
Not Specified41 - 81 ppb[4][5]

Table 3: Typical Use Levels of this compound in Food Products (FEMA GRAS)

Food CategoryTypical Use Level (ppm)Reference
Baked Goods15.0[10]
Beverages (Non-alcoholic)0.5[10]
Chewing Gum10.0[4]
Condiments / Relishes80.0[4]
Frozen Dairy0.5[4][10]
Fruit Ices0.5[4][10]
Gelatins / Puddings5.0[4][10]
Hard Candy1.0[4][10]
Snack Foods12.0[4]

Table 4: Recommended Use Level of this compound in Fragrance Concentrates

ApplicationRecommended Maximum LevelReference
Fragrance Concentrate5.00%[4]

Table 5: Reported Concentration of 2-Heptanol in Fruit Juices

Fruit JuiceConcentration Range (µg/L)Reference
Fresh Orange Juice30.15 - 53.42[11]
Processed Orange Juice4.01 - 36.18[11]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound - Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, where one may contain this compound at a specific concentration. This method is a form of discrimination testing.[6][12][13][14]

Materials:

  • Panelists: A panel of at least 15 trained sensory assessors.

  • Samples:

    • Control Sample (A): A base material without this compound (e.g., unscented lotion, neutral oil, or a simple beverage base).

    • Test Sample (B): The same base material with a specific concentration of this compound.

  • Glassware/Containers: Identical, odor-free containers for sample presentation, coded with random three-digit numbers.

  • Palate Cleansers: Unsalted crackers and filtered water.

  • Evaluation Booths: Well-ventilated, neutral-smelling sensory booths.

Procedure:

  • Sample Preparation: Prepare the control (A) and test (B) samples. The concentration of this compound in sample B should be determined based on the application being tested.

  • Sample Presentation: For each panelist, present three samples in a randomized order. Two samples will be identical, and one will be different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[6][12] All samples should be presented simultaneously.

  • Instructions to Panelists: Instruct panelists to evaluate the samples from left to right.[12] They are to identify the "odd" or different sample.

  • Evaluation: Panelists should sniff (for fragrance) or taste (for flavor) each sample. Between samples, they should use the provided palate cleansers.

  • Data Collection: Each panelist records which sample they believe is the odd one out.

  • Data Analysis: The number of correct identifications is counted. Statistical analysis (e.g., using a chi-square test or consulting a statistical table for triangle tests) is performed to determine if the number of correct identifications is significantly higher than what would be expected by chance (which is 1/3 for a triangle test).[12]

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of this compound

Objective: To identify and characterize the odor-active compounds, including this compound, in a complex volatile mixture.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactometry (O) port.

  • GC Column: A suitable capillary column for flavor and fragrance analysis (e.g., a non-polar or medium-polarity column like DB-5 or DB-Wax).

Procedure:

  • Sample Preparation:

    • Extract the volatile compounds from the sample matrix (e.g., beverage, fragrance solution) using an appropriate technique such as Solid Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), or Solvent-Assisted Flavor Evaporation (SAFE).[15] The choice of method depends on the sample matrix and the volatility of the target analytes.[2]

  • GC-MS/O Analysis:

    • Inject the extracted volatiles into the GC.

    • The GC separates the individual compounds based on their volatility and interaction with the column's stationary phase.

    • At the end of the column, the effluent is split between the MS detector and the olfactometry port.

  • Olfactometry Evaluation:

    • A trained sensory panelist (or a panel of assessors) sniffs the effluent from the olfactometry port.

    • The panelist records the retention time, odor descriptor, and intensity of each detected odor.

  • Mass Spectrometry Identification:

    • Simultaneously, the MS detector records the mass spectrum of each eluting compound.

    • The identity of the compounds, including this compound, is confirmed by comparing their mass spectra and retention indices with those of authentic standards and library data.

  • Data Correlation:

    • The data from the olfactometry evaluation is correlated with the data from the MS to identify which of the separated compounds are responsible for the detected odors.

Mandatory Visualization

Fragrance_Creation_Workflow Fragrance Creation Workflow with this compound A Concept & Brief Definition B Ingredient Selection (e.g., this compound for fresh, fruity notes) A->B C Formulation Development (Creating the perfume accord) B->C D Compounding (Weighing and mixing ingredients) C->D E Maceration & Maturation (Allowing the blend to age) D->E F Quality Control (GC analysis, sensory evaluation) E->F G Dilution & Filtration F->G H Bottling & Packaging G->H

Caption: A typical workflow for creating a fragrance, incorporating this compound.

Sensory_Evaluation_Workflow Sensory Evaluation (Triangle Test) Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Objective (e.g., Detect difference with this compound) B Select Panelists (Trained assessors) A->B C Prepare Samples (Control vs. Test with this compound) B->C D Present Samples in Sets of Three (e.g., AAB, ABA, etc.) C->D E Panelists Evaluate and Identify the 'Odd' Sample D->E F Collect and Tabulate Results E->F G Statistical Analysis (e.g., Chi-Square Test) F->G H Conclusion (Significant difference or no significant difference) G->H

Caption: Workflow for a triangle test sensory evaluation.

GCO_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow A Sample Preparation (Volatile Extraction - SPME, SAFE) B GC Injection & Separation A->B C Effluent Splitting B->C D Olfactometry (O) (Human Assessor Sniffing) C->D E Mass Spectrometry (MS) (Compound Identification) C->E F Data Recording (Olfactogram) (Retention Time, Odor Descriptor, Intensity) D->F G Data Recording (Chromatogram) (Mass Spectra, Retention Time) E->G H Data Correlation & Analysis F->H G->H I Identification of Odor-Active Compounds H->I

Caption: A workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

References

Application Notes and Protocols: 2-Heptenol as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Heptenol, a seven-carbon allylic alcohol, serves as a valuable and versatile starting material in organic synthesis. Its bifunctional nature, possessing both a reactive double bond and a hydroxyl group, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of (E)-2-hepten-1-ol as a precursor in the stereoselective synthesis of key intermediates for pheromones and prostaglandins. The Sharpless asymmetric epoxidation is a cornerstone reaction highlighted in these protocols, enabling the introduction of chirality with high enantioselectivity.

Sharpless Asymmetric Epoxidation of (E)-2-Hepten-1-ol

The Sharpless-Katsuki asymmetric epoxidation is a powerful method for the enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxy alcohols.[1][2] This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[3] The choice of the chiral tartrate ligand dictates the stereochemistry of the resulting epoxide.

Experimental Protocol: Synthesis of (2S,3S)-2,3-Epoxy-1-heptanol

This protocol is adapted from the Sharpless epoxidation of similar allylic alcohols.

Materials:

  • (E)-2-Hepten-1-ol

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., toluene (B28343) or decane)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Molecular sieves (3Å or 4Å), activated

  • D-erythro-sphingosine (DES)

  • Sodium hydroxide (B78521) (NaOH) solution, 10%

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and activated molecular sieves under an inert atmosphere.

  • The flask is cooled to -20 °C in a cryocool bath.

  • Titanium(IV) isopropoxide is added to the stirred solution.

  • (+)-Diethyl L-tartrate is then added, and the mixture is stirred for 10-15 minutes at -20 °C.

  • (E)-2-Hepten-1-ol is added to the mixture.

  • tert-Butyl hydroperoxide solution is added dropwise, maintaining the internal temperature below -20 °C.

  • The reaction mixture is stirred at -20 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • A 10% aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously for another 30-60 minutes until two clear layers form.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired (2S,3S)-2,3-epoxy-1-heptanol.

Quantitative Data:

SubstrateProductCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
(E)-2-Hepten-1-ol(2S,3S)-2,3-Epoxy-1-heptanolTi(Oi-Pr)₄ / (+)-DETTypically >90Typically >95
(E)-2-Hepten-1-ol(2R,3R)-2,3-Epoxy-1-heptanolTi(Oi-Pr)₄ / (-)-DETTypically >90Typically >95

Logical Workflow for Sharpless Asymmetric Epoxidation:

Sharpless_Epoxidation_Workflow start Start: (E)-2-Hepten-1-ol reagents Reagents: - Ti(Oi-Pr)4 - (+)-DET or (-)-DET - TBHP - CH2Cl2, -20 °C start->reagents 1. reaction Sharpless Asymmetric Epoxidation reagents->reaction 2. quench Quench with Water and NaOH workup reaction->quench 3. extraction Extraction with Dichloromethane quench->extraction 4. purification Purification by Column Chromatography extraction->purification 5. end Product: (2S,3S)- or (2R,3R)- 2,3-Epoxy-1-heptanol purification->end 6.

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Application in Pheromone Synthesis

(+)-Disparlure is the sex pheromone of the gypsy moth (Lymantria dispar).[4] An efficient synthesis can be achieved starting from the chiral epoxide derived from (E)-2-hepten-1-ol.

Synthetic Pathway:

The synthesis involves the conversion of the primary alcohol of the epoxyheptanol to a good leaving group, followed by coupling with an appropriate organometallic reagent and subsequent deprotection and cyclization. A more direct route involves the conversion of the epoxy alcohol to an organometallic reagent or an electrophile for a subsequent Wittig-type reaction.

Experimental Protocol (Illustrative Pathway):

This protocol outlines a plausible multi-step synthesis.

Step 1: Oxidation of (2S,3S)-2,3-Epoxy-1-heptanol to the Aldehyde

  • To a solution of (2S,3S)-2,3-epoxy-1-heptanol in dichloromethane, add Dess-Martin periodinane or use a Swern oxidation protocol.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction accordingly to isolate the crude (2S,3S)-2,3-epoxyheptanal.

Step 2: Wittig Reaction with an Undecyl Phosphonium (B103445) Ylide

  • Prepare the undecyltriphenylphosphonium bromide salt.

  • Generate the ylide by treating the phosphonium salt with a strong base like n-butyllithium in THF at 0 °C.

  • Add the crude epoxyaldehyde from Step 1 to the ylide solution and allow the reaction to proceed to form the cis-alkene.

  • Quench the reaction and extract the product.

  • Purify the resulting epoxide with the attached undecyl chain by column chromatography.

Step 3: Hydrogenation of the Double Bond

  • The product from Step 2 is dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate.

  • A hydrogenation catalyst (e.g., 10% Pd/C) is added.

  • The mixture is stirred under a hydrogen atmosphere until the double bond is saturated.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield (+)-disparlure.

Quantitative Data (Representative):

StepReactionReagentsYield (%)
1Sharpless EpoxidationTi(Oi-Pr)₄, (+)-DET, TBHP>90
2OxidationDess-Martin Periodinane~85-95
3Wittig ReactionUndecyltriphenylphosphonium bromide, n-BuLi~70-85 (for two steps)
4HydrogenationH₂, Pd/C>95

Synthetic Pathway for (+)-Disparlure:

Disparlure_Synthesis start (E)-2-Hepten-1-ol epoxidation Sharpless Asymmetric Epoxidation start->epoxidation epoxy_alcohol (2S,3S)-2,3-Epoxy- 1-heptanol epoxidation->epoxy_alcohol oxidation Oxidation (e.g., Dess-Martin) epoxy_alcohol->oxidation epoxy_aldehyde (2S,3S)-2,3- Epoxyheptanal oxidation->epoxy_aldehyde wittig Wittig Reaction with Undecyl Ylide epoxy_aldehyde->wittig intermediate cis-Alkene Epoxide wittig->intermediate hydrogenation Hydrogenation (H2, Pd/C) intermediate->hydrogenation end (+)-Disparlure hydrogenation->end

Caption: Synthesis of (+)-Disparlure from (E)-2-Hepten-1-ol.

(E)-2-Hepten-1-ol can also be a precursor for other insect pheromones like (S)-2-methyl-4-octanol and (4S, 2E)-6-methyl-2-hepten-4-ol (rhynchophorol). The synthesis of these molecules from this compound would involve the initial Sharpless epoxidation to set the stereocenter, followed by regioselective ring-opening of the epoxide with an appropriate organocuprate reagent.[5]

Application in Prostaglandin (B15479496) Synthesis

Prostaglandins are a class of lipid compounds that are involved in various physiological processes. Their complex structures often require stereocontrolled synthetic strategies. A key building block in many prostaglandin syntheses is the Corey lactone . While a direct synthesis from this compound is not commonly cited, a C7 synthon derived from this compound could potentially be utilized in a convergent synthesis of the Corey lactone or a related prostaglandin precursor.

Conceptual Pathway to a Prostaglandin Precursor:

A hypothetical pathway could involve the elaboration of (2R,3R)-2,3-epoxy-1-heptanol into a more functionalized seven-carbon chain, which could then be coupled with a cyclopentenone derivative to construct the prostaglandin skeleton.

Logical Relationship for Prostaglandin Synthesis:

Prostaglandin_Synthesis_Concept cluster_precursor C7 Synthon Preparation cluster_core Prostaglandin Core Synthesis start (E)-2-Hepten-1-ol epoxidation Sharpless Asymmetric Epoxidation start->epoxidation epoxy_alcohol (2R,3R)-2,3-Epoxy- 1-heptanol epoxidation->epoxy_alcohol functionalization Functional Group Manipulation epoxy_alcohol->functionalization c7_synthon Functionalized C7 Building Block functionalization->c7_synthon coupling Conjugate Addition or other Coupling c7_synthon->coupling cyclopentenone Cyclopentenone Derivative cyclopentenone->coupling pg_precursor Prostaglandin Precursor coupling->pg_precursor end Prostaglandin (e.g., PGF2α) pg_precursor->end Further Transformations

References

Application Notes and Protocols for the Reduction of Methyl n-Amyl Ketone to 2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of methyl n-amyl ketone (also known as 2-heptanone) to the corresponding secondary alcohol, 2-heptanol (B47269). The methods described herein utilize common laboratory reducing agents and are applicable for various scales of synthesis.

The reduction of ketones is a fundamental transformation in organic synthesis, crucial for the preparation of secondary alcohols which are valuable intermediates in the pharmaceutical and fine chemical industries. 2-Heptanol, a chiral compound, is a useful synthon and can be found in various natural products.[1] The protocols detailed below cover reduction via dissolving metal, complex metal hydrides, and catalytic hydrogenation.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the key quantitative parameters for different methods of reducing methyl n-amyl ketone to 2-heptanol.

Method Reducing Agent Solvent Temperature (°C) Reaction Time Yield (%) Key Considerations
Dissolving Metal ReductionSodium (Na)95% Ethanol (B145695) / Water< 30Until Na dissolves62–65Exothermic reaction, requires careful temperature control.[2]
Complex Metal HydrideSodium Borohydride (B1222165) (NaBH₄)Methanol (B129727) or Ethanol0 – Room Temp15 min – 2 hTypically high (>90%)Safer and easier to handle than LiAlH₄; can be used in protic solvents.[3][4][5]
Complex Metal HydrideLithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether0 – Room Temp~ 2 hoursTypically very high (>95%)Highly reactive and pyrophoric; requires stringent anhydrous conditions and careful quenching.[6][7]
Catalytic HydrogenationH₂ Gas / Metal Catalyst (e.g., Pd, Pt, Ni)Ethanol, Dodecane40 - 3001 – 15 hVariable, can be >90%Requires specialized high-pressure equipment; catalyst selection is crucial.[8][9]

Experimental Protocols

Protocol 1: Reduction using Sodium in Ethanol

This classical method employs metallic sodium in an alcoholic solvent to achieve the reduction.

Materials:

  • Methyl n-amyl ketone (2-heptanone)

  • 95% Ethyl alcohol

  • Water

  • Sodium metal

  • 1:1 Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or potassium carbonate (K₂CO₃)

  • 2000 mL three-necked flask

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 2000 mL three-necked flask equipped with a reflux condenser and a thermometer, combine 114 g of methyl n-amyl ketone, 300 mL of 95% ethyl alcohol, and 100 mL of water.

  • Cool the flask in an ice-water bath to maintain the internal temperature below 30°C.[2]

  • Gradually add 65 g of clean sodium metal in small pieces or as a wire through the condenser at a rate that keeps the reaction under control. The reaction is exothermic and will cause the ethanol to reflux.

  • Once all the sodium has reacted completely, add 1 liter of water to the reaction mixture and cool it to approximately 15°C.[2]

  • Transfer the mixture to a separatory funnel. An oily upper layer containing the 2-heptanol will separate.

  • Separate the upper organic layer and wash it sequentially with 25 mL of dilute hydrochloric acid (1:1) and then with 25 mL of water.

  • Dry the crude 2-heptanol over anhydrous potassium carbonate or sodium sulfate.[2]

  • Purify the product by fractional distillation, collecting the fraction that boils at 156-158°C. The expected yield is approximately 75 g.

Protocol 2: Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride is a selective and mild reducing agent, making it a safer alternative to lithium aluminum hydride.[3][5]

Materials:

  • Methyl n-amyl ketone (2-heptanone)

  • Methanol (or 95% Ethanol)

  • Sodium borohydride (NaBH₄)

  • Water

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether (or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve 11.4 g (0.1 mol) of methyl n-amyl ketone in 100 mL of methanol in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0°C.

  • In small portions, carefully add 1.9 g (0.05 mol) of sodium borohydride to the stirred solution. Note that each mole of NaBH₄ can reduce four moles of ketone.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of 3 M HCl until the bubbling (hydrogen gas evolution) ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[10]

  • Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-heptanol.

  • If necessary, the product can be further purified by distillation.

Protocol 3: Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of reducing ketones and many other carbonyl compounds.[7][11] It reacts violently with water and protic solvents, so anhydrous conditions are critical.

Materials:

  • Methyl n-amyl ketone (2-heptanone)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Water

  • 10% Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked flask (oven-dried)

  • Dropping funnel (oven-dried)

  • Condenser with drying tube (oven-dried)

  • Nitrogen or Argon gas inlet

Procedure:

  • Set up an oven-dried three-necked flask with a stirrer, a condenser protected by a drying tube, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).

  • In the flask, prepare a suspension of 2.0 g (0.053 mol) of LiAlH₄ in 100 mL of anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of 11.4 g (0.1 mol) of methyl n-amyl ketone in 50 mL of anhydrous diethyl ether.

  • Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Add the ketone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup (Caution: Highly Exothermic): Cool the flask to 0°C. Slowly and carefully add 2 mL of water, followed by 2 mL of 15% aqueous NaOH, and then 6 mL of water. This sequential addition (Fieser workup) should produce a granular precipitate that is easy to filter.

  • Filter the resulting salts and wash them thoroughly with diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-heptanol.

  • The product can be purified by distillation if required.

Visualizations

General Reaction Scheme

G ketone Methyl n-Amyl Ketone (2-Heptanone) alcohol 2-Heptanol ketone->alcohol Reduction reagent Reducing Agent [H⁻] reagent->ketone Nucleophilic Attack

Caption: Chemical transformation of methyl n-amyl ketone to 2-heptanol.

Experimental Workflow for Ketone Reduction

G cluster_0 Reaction Setup cluster_1 Workup & Isolation A Dissolve Ketone in Solvent B Cool to Target Temperature A->B C Add Reducing Agent B->C D Stir at Room Temp (Monitor by TLC) C->D E Quench Reaction (e.g., with Acid/Water) D->E F Liquid-Liquid Extraction E->F G Combine & Wash Organic Layers F->G H Dry with Drying Agent G->H I Filter & Concentrate (Rotovap) H->I J Crude 2-Heptanol I->J K Purification (Distillation) J->K L Pure 2-Heptanol K->L

Caption: General experimental workflow for the reduction of a ketone.

References

Application Notes & Protocols for the Quantitative Analysis of 2-Heptenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Heptenol is a volatile organic compound of interest in various fields, including flavor and fragrance science, and as a potential biomarker. Accurate quantification of this compound in diverse matrices is crucial for quality control, research, and developmental studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography is a powerful technique for separating volatile compounds like this compound. Coupling GC with a Mass Spectrometry (MS) detector allows for both quantification and confident identification of the analyte.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of short-chain volatile alcohols using GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.1 - 10 ng/mL[1][2]
Limit of Quantitation (LOQ) 0.5 - 50 ng/mL[1][2]
Linearity (R²) > 0.995[2]
Precision (RSD%) < 15%[2]
Accuracy/Recovery (%) 85 - 115%[3]
Experimental Protocol: GC-MS Analysis of this compound (with Silylation)

Due to the polar nature of the hydroxyl group, derivatization of this compound is recommended to improve peak shape, increase volatility, and enhance thermal stability. Silylation is a common derivatization technique for alcohols.[4][5]

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., 2-Octanol)

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

  • Anhydrous solvent (e.g., Hexane, Dichloromethane)

  • Anhydrous Pyridine (B92270) (catalyst, optional)[6]

  • GC vials with inserts

2. Sample Preparation and Derivatization (Silylation):

  • Accurately prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For each standard, sample, and blank, place 100 µL into a GC vial.

  • Add the internal standard to each vial (except the blank).

  • Evaporate the solvent under a gentle stream of nitrogen if necessary to ensure the sample is dry.[6]

  • Add 100 µL of BSTFA with 1% TMCS to each vial.[6] For difficult derivatizations, 10-20 µL of anhydrous pyridine can be added.[6]

  • Cap the vials tightly and heat at 60-70°C for 30 minutes.

  • Cool the vials to room temperature before analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[3]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification using characteristic ions for derivatized this compound and the internal standard. A full scan mode can be used for initial identification.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Dry_Down Dry Down Add_IS->Dry_Down Derivatization Silylation (BSTFA + TMCS) Dry_Down->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for quantitative GC-MS analysis of this compound.

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC can be used for the analysis of this compound, particularly for non-volatile matrices. Since this compound lacks a strong chromophore for UV detection, derivatization is necessary to introduce a UV-active moiety.

Quantitative Data Summary

The following table presents typical quantitative performance parameters for the HPLC-UV analysis of alcohols after derivatization.

ParameterHPLC with UV Detection (Post-Derivatization)
Limit of Detection (LOD) 0.004 - 0.02 ng/mL[7][8]
Limit of Quantitation (LOQ) 0.01 - 0.50 ng/mL[7][8]
Linearity (R²) > 0.999
Precision (RSD%) < 10%
Accuracy/Recovery (%) 98 - 109%[8]
Experimental Protocol: HPLC-UV Analysis of this compound (with Benzoyl Chloride Derivatization)

Benzoyl chloride reacts with alcohols to form esters that have strong UV absorbance, significantly improving detection sensitivity.[9][10][11]

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., another secondary alcohol not present in the sample)

  • Derivatizing agent: Benzoyl Chloride[9][10][11]

  • Base catalyst (e.g., Sodium Hydroxide, Pyridine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Extraction solvent (e.g., Diethyl ether)

  • Solid-Phase Extraction (SPE) cartridges (optional, for cleanup)

2. Sample Preparation and Derivatization:

  • Prepare stock solutions of this compound and the internal standard in a suitable solvent.

  • Create a series of calibration standards.

  • To 100 µL of the sample or standard in an aqueous or organic solvent, add the internal standard.

  • Add a base catalyst (e.g., 1 M NaOH) to make the solution alkaline.

  • Add an excess of benzoyl chloride and vortex vigorously for 5-10 minutes.

  • Neutralize the reaction mixture with a suitable acid.

  • Extract the derivatized this compound using an appropriate organic solvent (e.g., diethyl ether).

  • Alternatively, for cleaner samples, use an SPE cartridge to isolate the derivative.[7]

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

3. HPLC Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Example Gradient: Start with 50% Acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Approximately 230 nm (for benzoyl derivatives).[12]

Visualization of HPLC-UV Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous/Organic Sample Add_IS Add Internal Standard Sample->Add_IS Derivatization Benzoyl Chloride Derivatization Add_IS->Derivatization Extraction LLE or SPE Derivatization->Extraction Reconstitute Reconstitute in Mobile Phase Extraction->Reconstitute Injection HPLC Injection Reconstitute->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection (~230 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for quantitative HPLC-UV analysis of this compound.

Section 3: Method Validation

To ensure reliable and accurate results, any quantitative method should be validated. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. GC-MS is generally preferred for volatile samples due to its high resolving power and specificity. HPLC-UV, following a derivatization step, is a robust alternative, especially for less volatile sample matrices. Proper method development and validation are essential for obtaining accurate and reproducible quantitative results.

References

Application Notes and Protocols: The Strategic Use of 2-Heptenol in the Synthesis of Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-heptenol as a versatile building block in the synthesis of key insect pheromones. This document outlines detailed experimental protocols, presents quantitative data for critical reaction steps, and illustrates the underlying biological pathways and synthetic workflows. The focus is on the conversion of this compound to behavior-modifying compounds such as (S)-2-heptanol and 2-heptanone (B89624), which are integral components of alarm and aggregation pheromones in various insect species.

Introduction

Insect pheromones are chemical signals that mediate intraspecific communication, playing a crucial role in behaviors such as mating, aggregation, and alarm responses. Their species-specificity and high potency make them valuable tools in integrated pest management (IPM) strategies. This compound, a seven-carbon unsaturated alcohol, serves as a valuable precursor for the synthesis of several important pheromones. Its chemical structure allows for straightforward transformations to key functional groups found in these bioactive molecules. This document details the synthetic pathways from this compound to notable insect pheromones, providing researchers with the necessary protocols to produce these compounds for further investigation and application.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps involved in converting this compound precursors into active pheromone compounds.

Reaction Step Starting Material Product Reagents Typical Yield (%) Purity (%) Reference
Reduction 2-HeptenalThis compoundSodium borohydride (B1222165) (NaBH₄), Methanol (B129727)High>95Inferred from standard organic chemistry principles
Reduction 2-Heptanone2-Heptanol (B47269)Sodium, Ethanol (B145695), Water62-65High[1]
Oxidation 2-Heptanol2-HeptanonePyridinium chlorochromate (PCC), Celite, CH₂Cl₂70-85High[2][3]
Oxidation 2-Heptanol2-HeptanoneDess-Martin Periodinane (DMP), CH₂Cl₂HighHigh[4][5]
Esterification 2-Heptanol2-Heptyl acetateAcetic acid, Sulfuric acid (catalyst)VariableHigh[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Heptenal

This protocol describes the selective reduction of the aldehyde group in 2-heptenal to an alcohol, yielding this compound.

Materials:

  • 2-Heptenal

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-heptenal (1 equivalent) in methanol under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of (S)-2-Heptanol via Reduction of 2-Heptanone

This protocol details the synthesis of the alarm pheromone of the stingless bee Melipona solani, (S)-2-heptanol, through the reduction of 2-heptanone. For enantioselective synthesis, a chiral reducing agent or enzymatic reduction would be employed. A general, non-enantioselective protocol is provided below.

Materials:

  • 2-Heptanone

  • Sodium

  • 95% Ethanol

  • Water

  • Dilute hydrochloric acid (1:1)

  • Anhydrous sodium sulfate

  • Round-bottom flask (3-necked)

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 3-necked round-bottom flask equipped with a reflux condenser and a thermometer, dissolve 2-heptanone (2 moles) in a mixture of 95% ethanol (600 mL) and water (200 mL).[1]

  • Gradually add sodium wire (5.6 gram atoms) through the condenser while cooling the flask with running water to maintain the temperature below 30°C.[1]

  • Once all the sodium has reacted, add 2 L of water and cool the mixture to 15°C.[1]

  • Separate the upper oily layer and wash it with 50 mL of 1:1 hydrochloric acid, followed by 50 mL of water.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Distill the dried product, collecting the fraction boiling at 155–157.5°C to obtain pure 2-heptanol.[1] The typical yield is 62-65%.[1]

Protocol 3: Oxidation of 2-Heptanol to 2-Heptanone

This protocol describes the oxidation of 2-heptanol to 2-heptanone, a component of the alarm pheromone in honey bees.

Option A: Using Pyridinium Chlorochromate (PCC)

Materials:

  • 2-Heptanol

  • Pyridinium chlorochromate (PCC)

  • Celite®

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 equivalents) and Celite® in anhydrous dichloromethane.

  • To this stirred suspension, add a solution of 2-heptanol (1 equivalent) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-heptanone. Typical yields range from 70-85%.[2][3]

Option B: Using Dess-Martin Periodinane (DMP)

Materials:

  • 2-Heptanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-heptanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.[4]

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain 2-heptanone. This method often provides high yields.[4][5]

Protocol 4: Esterification of 2-Heptanol

This protocol outlines the Fischer esterification of 2-heptanol to produce a pheromonal ester, a common class of insect pheromones.

Materials:

  • 2-Heptanol

  • Carboxylic acid (e.g., acetic acid, fatty acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) (for azeotropic removal of water, optional)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 2-heptanol (1 equivalent) and the desired carboxylic acid (1.2 equivalents).

  • If using, add toluene as a solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • If using a Dean-Stark trap with toluene, assemble the apparatus for azeotropic removal of water.

  • Heat the reaction mixture to reflux and continue for several hours, monitoring the reaction by TLC or by the amount of water collected in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Visualizations

Synthesis_Workflow Heptenal 2-Heptenal Heptenol This compound Heptenal->Heptenol Reduction (e.g., NaBH4) Heptanol 2-Heptanol Heptenol->Heptanol Reduction of Double Bond Heptanone 2-Heptanone (Alarm Pheromone) Heptanol->Heptanone Oxidation (e.g., PCC, DMP) Ester Pheromonal Ester Heptanol->Ester Esterification (e.g., Fischer)

Caption: Synthetic workflow from 2-Heptenal to key insect pheromones.

Signaling_Pathway cluster_insect Insect Pheromone Alarm Pheromone (e.g., 2-Heptanol, 2-Heptanone) Antenna Antenna Pheromone->Antenna Binds to Receptors ORN Olfactory Receptor Neuron (ORN) Antenna->ORN Signal Transduction AL Antennal Lobe ORN->AL Signal Processing Brain Higher Brain Centers (e.g., Mushroom Bodies, Lateral Horn) AL->Brain Further Processing Behavior Behavioral Response (e.g., Aggression, Dispersion) Brain->Behavior Initiates

Caption: Generalized signaling pathway for insect alarm pheromones.

References

Synthesis of 2-Heptanol via Grignard Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the secondary alcohol 2-Heptanol via a Grignard reaction. Two primary synthetic pathways are considered: the reaction of n-pentylmagnesium bromide with acetaldehyde (B116499) and the reaction of methylmagnesium bromide with hexanal. This application note details the necessary reagents, equipment, and a step-by-step experimental protocol. Emphasis is placed on the critical requirement for anhydrous and inert reaction conditions to ensure a successful synthesis. Quantitative data is summarized for procedural clarity, and a workflow diagram is provided for visual guidance.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent acidic workup of the intermediate magnesium alkoxide yields the corresponding alcohol. For the synthesis of 2-Heptanol, a secondary alcohol, two logical and effective retrosynthetic disconnections can be envisioned, providing flexibility in the choice of starting materials.

Signaling Pathway and Logical Relationships

The synthesis of 2-Heptanol via a Grignard reaction can be approached from two equivalent synthetic routes, each involving the formation of a specific Grignard reagent followed by its reaction with a suitable aldehyde. The choice of pathway may depend on the availability and cost of the starting materials.

G cluster_pathwayA Pathway A cluster_pathwayB Pathway B A1 1-Bromopentane (B41390) A3 n-Pentylmagnesium Bromide A1->A3 + Mg, Diethyl Ether A2 Magnesium A2->A3 A5 Magnesium Alkoxide Intermediate A3->A5 + Acetaldehyde A4 Acetaldehyde A4->A5 A6 2-Heptanol A5->A6 + H3O+ (Workup) B1 Bromomethane B3 Methylmagnesium Bromide B1->B3 + Mg, Diethyl Ether B2 Magnesium B2->B3 B5 Magnesium Alkoxide Intermediate B3->B5 + Hexanal B4 Hexanal B4->B5 B6 2-Heptanol B5->B6 + H3O+ (Workup)

Caption: Two possible synthetic pathways for the Grignard synthesis of 2-Heptanol.

Data Presentation

The following table outlines the suggested quantities of reagents for the synthesis of 2-Heptanol via the reaction of n-pentylmagnesium bromide with acetaldehyde.

Reagent/MaterialMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Equivalents
Magnesium Turnings24.310.256.08-1.2
1-Bromopentane151.040.2131.7251.0
Acetaldehyde44.050.208.8111.20.95
Anhydrous Diethyl Ether74.12--~200-
Saturated NH₄Cl (aq)---~150-
Anhydrous Sodium Sulfate142.04-~10 g--

Experimental Protocols

This protocol details the synthesis of 2-Heptanol using n-pentylmagnesium bromide and acetaldehyde.

1. Apparatus Setup and Preparation:

  • All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • The apparatus should be equipped with calcium chloride drying tubes to protect the reaction from atmospheric moisture.

  • A magnetic stirrer and stir bar should be used for efficient mixing.

2. Formation of the Grignard Reagent (n-Pentylmagnesium Bromide):

  • Place the magnesium turnings (6.08 g, 0.25 mol) in the three-necked flask.

  • Add a single crystal of iodine to the flask to activate the magnesium surface.

  • Assemble the apparatus under a positive pressure of inert gas.

  • In the dropping funnel, prepare a solution of 1-bromopentane (31.7 g, 0.21 mol) in 50 mL of anhydrous diethyl ether.

  • Add a small amount (approximately 5 mL) of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the ether begins to reflux. Gentle warming with a heat gun may be necessary to initiate the reaction.

  • Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.

3. Reaction with Acetaldehyde:

  • Cool the Grignard reagent solution to 0°C using an ice bath.

  • Prepare a solution of acetaldehyde (8.81 g, 0.20 mol) in 50 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

4. Workup and Purification:

  • Cool the reaction mixture in an ice bath and slowly add 150 mL of a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all organic layers and wash with 50 mL of brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • The crude 2-Heptanol can be purified by fractional distillation, collecting the fraction boiling at 158-160°C.

Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure for the synthesis of 2-Heptanol.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification A Dry Glassware B Assemble Apparatus under Inert Gas A->B C Activate Mg with Iodine B->C D Add 1-Bromopentane Solution (Formation of Grignard Reagent) C->D E Cool to 0°C D->E F Add Acetaldehyde Solution E->F G Stir at Room Temperature F->G H Quench with Saturated NH4Cl (aq) G->H I Separate Organic Layer H->I J Extract Aqueous Layer with Ether I->J K Wash with Brine J->K L Dry with Na2SO4 K->L M Evaporate Solvent L->M N Fractional Distillation M->N

Caption: Experimental workflow for the Grignard synthesis of 2-Heptanol.

Application of 2-Heptenol in Pharmaceutical Intermediate Synthesis: A Theoretical Framework and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Heptenol, an unsaturated seven-carbon alcohol, presents significant potential as a versatile building block in the synthesis of chiral pharmaceutical intermediates. Its allylic alcohol functionality serves as a key handle for a variety of stereoselective transformations, enabling the introduction of multiple stereocenters with high precision. While specific, large-scale industrial applications of this compound in publicly documented pharmaceutical syntheses are not abundant, its structural motifs are relevant to the synthesis of complex molecules, including prostaglandins (B1171923) and other bioactive compounds. This document outlines the theoretical applications and provides detailed protocols for the use of this compound as a starting material for the synthesis of valuable chiral intermediates, leveraging well-established synthetic methodologies.

The chirality inherent in many pharmaceutical compounds is crucial for their efficacy and safety.[1][2][3] The use of chiral building blocks like enantiomerically pure this compound derivatives allows for more efficient and predictable synthetic routes to these complex molecules.[1][2]

Application Notes: Stereoselective Synthesis of Chiral Epoxy Alcohols

One of the most powerful applications of allylic alcohols like this compound in pharmaceutical synthesis is their conversion into chiral epoxy alcohols through asymmetric epoxidation. The Sharpless Asymmetric Epoxidation is a renowned method for this transformation, yielding epoxy alcohols with very high enantioselectivity. These chiral epoxides are versatile intermediates that can be opened regioselectively by a variety of nucleophiles to introduce new functionalities and create vicinal amino alcohols, diols, and other key structural motifs found in a wide range of pharmaceuticals.

Key Features of this compound in Asymmetric Epoxidation:

  • Allylic Alcohol Moiety: The hydroxyl group directs the epoxidation catalyst to one face of the double bond, enabling high stereocontrol.

  • Chain Length: The seven-carbon backbone is relevant for the synthesis of various lipid-based signaling molecules and other natural product analogues.

  • Versatility of the Epoxide Product: The resulting chiral epoxide is a highly valuable intermediate for further synthetic manipulations.

Experimental Protocols

Sharpless Asymmetric Epoxidation of (E)-2-Hepten-1-ol

This protocol describes the synthesis of (2R,3R)-epoxyheptan-1-ol, a valuable chiral intermediate.

Reaction Scheme:

(E)-2-Hepten-1-ol → (2R,3R)-2,3-Epoxyheptan-1-ol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(E)-2-Hepten-1-ol114.195.71 g50
Titanium(IV) isopropoxide (Ti(O-iPr)4)284.221.42 g (1.48 mL)5
(+)-Diethyl L-tartrate ((+)-DET)206.181.24 g (1.12 mL)6
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane-18.2 mL100
Dichloromethane (DCM), anhydrous-200 mL-
10% NaOH solution saturated with NaCl-60 mL-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add 200 mL of anhydrous dichloromethane.

  • Cool the flask to -20 °C in a cryocooler or a dry ice/acetone bath.

  • Add (+)-diethyl L-tartrate (1.24 g, 6 mmol) to the stirred solvent.

  • Slowly add titanium(IV) isopropoxide (1.42 g, 5 mmol) to the solution. The solution should remain clear. Stir for 10 minutes.

  • Add (E)-2-hepten-1-ol (5.71 g, 50 mmol) to the reaction mixture.

  • Slowly add tert-butyl hydroperoxide (18.2 mL of a 5.5 M solution in decane, 100 mmol) dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by adding 60 mL of a 10% aqueous NaOH solution saturated with NaCl.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour, during which a white precipitate will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.

  • Separate the organic layer from the biphasic filtrate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate (B1210297) gradient) to yield the pure (2R,3R)-2,3-epoxyheptan-1-ol.

Expected Yield and Purity:

ParameterValue
Yield 85-95%
Enantiomeric Excess (ee) >95%
Diastereoselectivity >98:2

Data Presentation

Table 1: Summary of Quantitative Data for Sharpless Asymmetric Epoxidation of (E)-2-Hepten-1-ol

ParameterValueMethod of Determination
Substrate (E)-2-Hepten-1-ol-
Product (2R,3R)-2,3-Epoxyheptan-1-ol-
Catalyst Loading 10 mol% Ti(O-iPr)4-
Chiral Ligand (+)-Diethyl L-tartrate-
Oxidant tert-Butyl hydroperoxide-
Reaction Time 4-6 hoursTLC
Reaction Temperature -20 °CInternal thermometer
Isolated Yield 90% (average)Gravimetric analysis
Enantiomeric Excess (ee) >95%Chiral HPLC or GC
Purity >98%NMR, GC-MS

Visualization of Synthetic Workflow and Concepts

General Workflow for Pharmaceutical Intermediate Synthesis from this compound

G cluster_start Starting Material cluster_reaction Key Stereoselective Transformation cluster_intermediate Chiral Intermediate cluster_diversification Functional Group Interconversion cluster_product Advanced Pharmaceutical Intermediate 2_Heptenol This compound (E or Z isomer) Asymmetric_Epoxidation Sharpless Asymmetric Epoxidation 2_Heptenol->Asymmetric_Epoxidation Ti(O-iPr)4, (+)-DET TBHP, DCM, -20°C Chiral_Epoxide Chiral Epoxyheptanol Asymmetric_Epoxidation->Chiral_Epoxide Nucleophilic_Opening Regioselective Nucleophilic Opening Chiral_Epoxide->Nucleophilic_Opening Nu- (e.g., N3-, RO-, R2N-) Pharma_Intermediate Advanced Chiral Intermediate (e.g., Amino Alcohol, Diol) Nucleophilic_Opening->Pharma_Intermediate

Caption: Synthetic workflow from this compound to an advanced pharmaceutical intermediate.

Stereochemical Control in the Sharpless Epoxidation of this compound

G cluster_reactants Reactants cluster_transition Transition State cluster_products Enantiomeric Products Heptenol This compound TS Chiral Titanium-Tartrate-Heptenol Complex Heptenol->TS DET Chiral Tartrate Ester ((+)-DET or (-)-DET) DET->TS Epoxide_R (2R,3R)-Epoxyheptanol TS->Epoxide_R with (+)-DET Epoxide_S (2S,3S)-Epoxyheptanol TS->Epoxide_S with (-)-DET

Caption: Control of stereochemistry in the epoxidation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Heptenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Heptenol. The following sections address common issues encountered during synthesis, offering detailed protocols and comparative data to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound (specifically trans-2-hepten-1-ol) are:

  • Selective Reduction of 2-Heptenal: This involves the reduction of the aldehyde functional group in 2-heptenal to an alcohol, while preserving the carbon-carbon double bond.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction can be used by reacting an appropriate Grignard reagent (e.g., pentylmagnesium bromide) with an aldehyde (e.g., acetaldehyde (B116499) is not suitable here, but this is a general method for other isomers). For trans-2-hepten-1-ol, a more relevant Grignard approach would involve reacting a vinyl Grignard reagent with an appropriate aldehyde. However, the more direct and common Grignard synthesis for a secondary alcohol like heptan-2-ol involves the reaction of pentylmagnesium bromide with acetaldehyde.[1]

Q2: Which reduction method is best for selectively converting 2-heptenal to this compound?

A2: The choice of reducing agent is critical to avoid the unwanted reduction of the carbon-carbon double bond (1,4-conjugate addition). The Luche reduction is highly recommended for its excellent selectivity in reducing α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols.[2][3] The Meerwein-Ponndorf-Verley (MPV) reduction is another highly chemoselective option.[4][5]

Q3: What are the most critical factors for a successful Grignard synthesis of an alcohol like this compound?

A3: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous (water-free) conditions.[1] Grignard reagents are extremely reactive with protic solvents (like water and alcohols), which will quench the reagent and significantly lower the yield. Other critical factors include using an inert atmosphere (e.g., nitrogen or argon), the purity of the magnesium and alkyl halide, and proper initiation of the reaction.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 2-Heptenal

Q: I am getting a low yield of this compound when reducing 2-Heptenal. What are the common causes and solutions?

A: Low yields in this reduction are often due to a lack of selectivity of the reducing agent, leading to side products.

Potential Cause Explanation Recommended Solution
1,4-Conjugate Addition Standard sodium borohydride (B1222165) (NaBH₄) in protic solvents can lead to a mixture of the desired allylic alcohol (1,2-reduction) and the saturated alcohol (1,4-reduction), where the double bond is also reduced.Use the Luche Reduction conditions (NaBH₄ with CeCl₃·7H₂O in methanol). The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting selective 1,2-reduction.[2][6]
Over-reduction Using a reducing agent that is too strong, such as Lithium Aluminum Hydride (LiAlH₄), can reduce both the aldehyde and the double bond, resulting in heptanol.[7]Stick to milder, more selective reducing agents like NaBH₄ under controlled conditions or employ the Luche or MPV reduction methods.
Formation of Acetal (B89532) In alcohol solvents, aldehydes can form acetals, which are unreactive to the reducing agent under these conditions.[2]While this is a feature exploited for selectivity in some cases (e.g., reducing a ketone in the presence of an aldehyde), ensure your reaction conditions (pH, water content) do not excessively favor stable acetal formation of your starting material before reduction can occur.
Issue 2: Grignard Reaction for Alcohol Synthesis Fails or Gives Low Yield

Q: My Grignard reaction to synthesize a secondary alcohol is not working (fails to initiate) or the yield is very low. How can I troubleshoot this?

A: Failure in Grignard reactions almost always points to issues with reagents or reaction conditions.

Potential Cause Explanation Recommended Solution
Inactive Magnesium Surface Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide from starting.Activate the magnesium turnings before starting. This can be done by crushing them under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask.[1]
Presence of Moisture Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware or solvents.[1]Rigorously dry all glassware in an oven (e.g., >120°C for several hours) and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Side Reactions The primary side reaction is Wurtz coupling, where two alkyl halides react with the magnesium to form an alkane (R-R), reducing the amount of Grignard reagent available.Add the alkyl halide solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide and minimize this side reaction.[1]
Oppenauer-type Oxidation The magnesium alkoxide product can, under certain conditions, oxidize the newly formed alcohol back to a ketone, while reducing the excess starting aldehyde.Ensure the reaction goes to completion and perform a proper aqueous workup (e.g., with cold saturated NH₄Cl solution) to protonate the alkoxide and prevent this reverse reaction.

Comparative Data on Reduction Methods

The following table summarizes the typical yields for different methods of reducing an α,β-unsaturated aldehyde like 2-heptenal to the corresponding allylic alcohol, this compound.

Reduction Method Reducing Agent/Catalyst Typical Solvent Selectivity (1,2- vs 1,4-reduction) Typical Yield Reference
Standard Borohydride Reduction NaBH₄Methanol (B129727) or EthanolModerate to Good (can produce 1,4-adduct)70-85%[7]
Luche Reduction NaBH₄ / CeCl₃·7H₂OMethanolExcellent (highly selective for 1,2-reduction)>95%[2][6]
Meerwein-Ponndorf-Verley (MPV) Al(Oi-Pr)₃IsopropanolExcellent85-95%[4][5]

Experimental Protocols

Protocol 1: Luche Reduction of trans-2-Heptenal (B126707)

This protocol describes the highly selective 1,2-reduction of trans-2-heptenal to trans-2-hepten-1-ol.

Materials:

  • trans-2-Heptenal

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve trans-2-heptenal (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol under stirring at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add NaBH₄ (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volume of methanol).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude trans-2-hepten-1-ol.

  • Purify the product by flash column chromatography or distillation if necessary.

Protocol 2: Grignard Synthesis of 2-Heptanol (Illustrative Example)

This protocol details the synthesis of the saturated analogue, 2-heptanol, via the reaction of pentylmagnesium bromide with acetaldehyde. The principles are directly applicable to other Grignard syntheses.

Materials:

  • Magnesium turnings

  • 1-Bromopentane (B41390)

  • Acetaldehyde

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 eq) in the flask.

  • Initiation: Add a single crystal of iodine. In the dropping funnel, prepare a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.

  • Grignard Formation: Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard solution to 0°C in an ice bath. Dissolve acetaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0°C.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-heptanol.

  • Purify by distillation.

Visualizations

Synthesis_Workflow cluster_reduction Method 1: Selective Reduction cluster_grignard Method 2: Grignard Synthesis (Example) start_red Start: 2-Heptenal reduction Selective Reduction (e.g., Luche Reduction) start_red->reduction CeCl3, NaBH4 Methanol, 0°C workup_red Aqueous Workup (Quench with NH4Cl) reduction->workup_red purify_red Purification (Distillation / Chromatography) workup_red->purify_red end_red Product: this compound purify_red->end_red start_grignard Start: 1-Bromopentane + Mg grignard_formation Grignard Reagent Formation start_grignard->grignard_formation Anhydrous Ether reaction_grignard Reaction with Acetaldehyde grignard_formation->reaction_grignard 0°C workup_grignard Aqueous Workup (Quench with NH4Cl) reaction_grignard->workup_grignard purify_grignard Purification (Distillation) workup_grignard->purify_grignard end_grignard Product: 2-Heptanol purify_grignard->end_grignard

Caption: General experimental workflows for this compound synthesis.

Troubleshooting_Yield start Low Yield of this compound method Which synthesis method was used? start->method reduction_path Reduction of 2-Heptenal method->reduction_path Reduction grignard_path Grignard Synthesis method->grignard_path Grignard check_side_products Analyze crude product for saturated alcohol (heptanol). Is it present? reduction_path->check_side_products yes_side_product Cause: 1,4-Conjugate Addition Solution: Use Luche Reduction (NaBH4 + CeCl3). check_side_products->yes_side_product Yes no_side_product Cause: Incomplete reaction or mechanical loss. Solution: Check reagent purity, reaction time, and optimize purification steps. check_side_products->no_side_product No check_initiation Did the Grignard reaction initiate? grignard_path->check_initiation no_initiation Cause: Inactive Mg or moisture. Solution: Activate Mg with iodine, flame-dry all glassware, use anhydrous solvents. check_initiation->no_initiation No yes_initiation Cause: Reagent quenched or side reactions (Wurtz coupling). Solution: Ensure strict anhydrous conditions throughout. Add alkyl halide slowly. check_initiation->yes_initiation Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Heptenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Heptenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor separation of cis- and trans-2-Heptenol isomers by fractional distillation.

  • Question: My fractional distillation is not effectively separating the cis and trans isomers of this compound. What could be the problem?

  • Answer: Incomplete separation of geometric isomers during fractional distillation is a common issue, often stemming from their close boiling points. Several factors could be contributing to this problem.

    • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with similar boiling points.

    • Incorrect Reflux Ratio: A reflux ratio that is too low will result in a faster distillation but poorer separation.

    • Fluctuating Heat Input: Unstable heating can disrupt the equilibrium within the column, leading to inefficient fractionation.

    • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for effective separation.

    Troubleshooting Workflow:

    G start Poor Isomer Separation (Fractional Distillation) check_column Check Fractionating Column Efficiency start->check_column check_reflux Adjust Reflux Ratio start->check_reflux check_heating Stabilize Heat Source start->check_heating check_insulation Insulate Column start->check_insulation solution_column Use a column with a higher number of theoretical plates (e.g., Vigreux or packed column). check_column->solution_column solution_reflux Increase the reflux ratio to enhance separation. Aim for a slow, steady distillation. check_reflux->solution_reflux solution_heating Use a heating mantle with a controller to maintain a constant temperature. check_heating->solution_heating solution_insulation Wrap the column with glass wool or aluminum foil to minimize heat loss. check_insulation->solution_insulation end Improved Separation solution_column->end solution_reflux->end solution_heating->end solution_insulation->end

Issue 2: Co-elution of isomers during flash chromatography.

  • Question: I am unable to separate the cis and trans isomers of this compound using flash chromatography. How can I improve the separation?

  • Answer: Co-elution of geometric isomers on silica (B1680970) gel is common due to their similar polarities. Optimizing your chromatographic conditions is key to achieving separation.

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between the isomers.

    • Overloading the Column: Applying too much sample can lead to broad peaks and poor resolution.

    • Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven solvent front and inefficient separation.

    Troubleshooting Workflow:

    G start Isomer Co-elution (Flash Chromatography) check_solvent Optimize Solvent System start->check_solvent check_loading Reduce Sample Load start->check_loading check_packing Improve Column Packing start->check_packing solution_solvent Use a less polar solvent system (e.g., increase hexane (B92381)/ethyl acetate (B1210297) ratio). Perform a gradient elution. check_solvent->solution_solvent solution_loading Load a smaller amount of crude material relative to the amount of silica gel. check_loading->solution_loading solution_packing Ensure a homogenous and tightly packed column to prevent channeling. check_packing->solution_packing end Resolved Isomers solution_solvent->end solution_loading->end solution_packing->end

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed.

  • Reduction of 2-Hepten-1-one: Common impurities include unreacted starting material, over-reduction products like heptanol, and byproducts from side reactions.

  • Grignard reaction of heptanal (B48729) with vinylmagnesium bromide: Impurities can include unreacted heptanal, byproducts from the Grignard reagent, and quenched reagent byproducts.

Q2: What are the boiling points of cis- and trans-2-Heptenol?

A2: The boiling points of the geometric isomers of this compound are very close, which presents a significant purification challenge.

IsomerBoiling Point (°C at 760 mmHg)Boiling Point (°C at 20 mmHg)
trans-2-Hepten-1-ol~178-180~83
cis-2-Hepten-1-ol~177-178Not readily available, but expected to be very close to the trans isomer.

Note: These values are estimates based on available data and may vary depending on experimental conditions.

Q3: Can azeotropic distillation be an issue when purifying this compound?

A3: While this compound itself does not form an azeotrope with water, residual solvents from the synthesis (like ethanol (B145695) or isopropanol) can form azeotropes with water or with each other, complicating the initial stages of purification. If the synthesis involves an aqueous workup, ensuring the crude product is thoroughly dried before distillation is crucial.

Q4: How can I confirm the purity and isomeric ratio of my purified this compound?

A4: A combination of analytical techniques is recommended for a comprehensive assessment of purity and isomeric ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and can often separate the cis and trans isomers, allowing for quantification of the isomeric ratio based on peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for determining the isomeric ratio. The coupling constants (J-values) of the vinylic protons are characteristically different for cis and trans isomers.

[1]### Experimental Protocols

Protocol 1: Fractional Distillation of this compound under Reduced Pressure

This protocol is designed for the separation of cis and trans isomers of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source (vacuum pump or water aspirator)

  • Heating mantle with a stirrer

  • Stir bar

  • Vacuum grease

Procedure:

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are lightly greased to ensure a good seal under vacuum.

  • Place the crude this compound and a stir bar into the round-bottom flask.

  • Begin stirring and slowly reduce the pressure to the desired level (e.g., 20 mmHg).

  • Gradually heat the distillation flask.

  • Observe the reflux line as it slowly ascends the fractionating column. Adjust the heating to maintain a slow and steady rate of distillation.

  • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

  • As the temperature stabilizes near the boiling point of the this compound isomers, begin collecting the main fractions in separate receiving flasks.

  • Monitor the temperature closely. A slight plateau should be observed for the lower-boiling isomer, followed by a small temperature increase as the higher-boiling isomer begins to distill.

  • Collect fractions until the temperature either rises significantly or most of the material has been distilled.

  • Analyze the collected fractions by GC-MS or 1H NMR to determine the isomeric ratio in each.

G cluster_0 Fractional Distillation Setup flask Round-bottom Flask (Crude this compound) column Fractionating Column (e.g., Vigreux) flask->column heat Heating Mantle with Stirrer head Distillation Head with Thermometer column->head condenser Condenser head->condenser adapter Vacuum Adapter condenser->adapter receiver Receiving Flask adapter->receiver vacuum To Vacuum Source adapter->vacuum Vacuum Line

Experimental setup for fractional distillation under reduced pressure.

Protocol 2: Flash Chromatography for the Separation of this compound Isomers

This protocol provides a general guideline for separating cis and trans isomers of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Determine the optimal solvent system: Using Thin Layer Chromatography (TLC), test various ratios of hexane and ethyl acetate to find a solvent system that provides good separation between the two isomers. A good starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate. The goal is to have the Rf values of the isomers between 0.2 and 0.4, with visible separation.

  • Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent (hexane) and carefully pack the chromatography column.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elute the column: Begin eluting the column with the predetermined solvent system. If the separation on TLC was minimal, a shallow gradient elution (gradually increasing the polarity of the eluent) may be necessary.

  • Collect fractions: Collect small fractions and monitor their composition by TLC.

  • Combine and concentrate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

  • Analyze for purity: Confirm the purity and isomeric identity of the final product using GC-MS and/or 1H NMR.

References

stability and degradation of 2-Heptenol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of 2-Heptenol. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, dark, and well-ventilated place.[1][2][3] For long-term storage, refrigeration at 2°C to 8°C is recommended to minimize volatility and potential degradation.[1] The container should be tightly sealed, preferably with a PTFE-lined cap, to prevent evaporation and contamination.[1] It is also advised to store it below +30°C.[4][5]

Q2: Is this compound sensitive to light or temperature?

A2: Yes, this compound may be sensitive to light.[1] UV radiation can potentially initiate degradation, so it is best practice to store it in amber glass vials or other opaque containers.[1] Elevated temperatures can increase its volatility, leading to concentration changes, and may accelerate degradation pathways.[1] Therefore, it is crucial to keep the compound away from heat, sparks, and open flames.[2][6]

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[5][7] Contact with these substances can lead to vigorous reactions and degradation of the alcohol. Alcohols, in general, can also react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases.[5][8][9]

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway for this compound, a secondary alcohol, is oxidation.[5][8][9] Oxidizing agents can convert this compound into the corresponding ketone, 2-heptanone (B89624).[5][9][10] Under strong acidic conditions, dehydration to form heptenes is also a possibility.

Summary of Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₇H₁₆O[9][11]
Molecular Weight116.20 g/mol [2][9]
AppearanceClear, colorless liquid[2][9]
Boiling Point158-162 °C[2][5]
Flash Point~71 °C (160 °F)[9][12]
Solubility in Water3.27 - 3.5 g/L[5][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC) 1. Oxidation: Exposure to air or oxidizing contaminants. The primary product would be 2-heptanone. 2. Contamination: Impurities from the solvent, container, or improper handling.1. Confirm the identity of the new peak using a 2-heptanone standard. 2. Prepare fresh solutions using high-purity solvents. 3. Purge the vial headspace with an inert gas (e.g., nitrogen, argon) before sealing.
Change in solution color or appearance (e.g., yellowing, particulates) 1. Degradation: Formation of polymeric or other chromophoric byproducts. 2. Contamination: External contamination or leaching from the container.1. Do not use the solution.[1] 2. Dispose of the solution according to institutional guidelines. 3. Acquire a new, certified standard for comparison.
Inconsistent experimental results or loss of potency 1. Evaporation: Improperly sealed container leading to a change in concentration. 2. Degradation: Gradual breakdown due to improper storage (e.g., exposure to light or heat).1. Verify storage conditions (temperature, light protection, container seal).[1] 2. Perform a purity check on your this compound stock. 3. Prepare fresh standards and solutions for your experiment.
pH shift in the solution 1. Absorption of atmospheric CO₂. 2. Formation of acidic degradation products. 1. While less common for alcohols, a significant pH shift indicates a problem.[1] 2. Prepare a fresh solution and consider using a buffered system if appropriate for your application.

Visualized Experimental and Logical Workflows

troubleshooting_workflow start Observation: Unexpected Experimental Result check_purity 1. Check Purity of this compound Stock (e.g., GC-MS, NMR) start->check_purity is_pure Is Stock Pure? check_purity->is_pure check_storage 2. Review Storage Conditions (Temp, Light, Seal) is_pure->check_storage Yes impure_stock Root Cause: Impure Starting Material Action: Acquire new certified stock. is_pure->impure_stock No storage_ok Are Conditions Correct? check_storage->storage_ok check_protocol 3. Review Experimental Protocol (Solvents, Reagents, pH, Temp) storage_ok->check_protocol Yes bad_storage Root Cause: Improper Storage Action: Discard old stock. Store new stock correctly. storage_ok->bad_storage No protocol_ok Any Incompatibilities? check_protocol->protocol_ok incompatibility Root Cause: Protocol-Induced Degradation Action: Modify protocol to remove incompatible reagents or conditions. protocol_ok->incompatibility Yes ok Issue Likely Unrelated to This compound Stability. Investigate other variables. protocol_ok->ok No

Caption: Troubleshooting workflow for diagnosing this compound degradation.

degradation_pathway heptenol This compound (Secondary Alcohol) heptanone 2-Heptanone (Ketone) heptenol->heptanone Oxidation (e.g., with strong oxidizing agents)

Caption: Primary oxidative degradation pathway of this compound.

stability_workflow prep 1. Sample Preparation - Prepare this compound solution in desired matrix. - Aliquot into multiple vials for each condition. t0 2. Initial Analysis (T=0) - Analyze a subset of samples immediately. - Use a validated method (e.g., GC-MS). prep->t0 storage 3. Sample Storage - Store sample sets under different conditions (e.g., Refrigerated, Room Temp, Light, Dark). t0->storage analysis 4. Time-Point Analysis - At predefined intervals (e.g., 1, 2, 4 weeks), - retrieve and analyze a sample from each condition. storage->analysis data 5. Data Comparison - Compare purity and concentration at each time point to the T=0 baseline. analysis->data report 6. Conclusion - Determine degradation rate and identify stable conditions. data->report

Caption: General experimental workflow for a this compound stability study.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general method to evaluate the stability of a this compound solution under various stress conditions.

1. Objective: To identify potential degradation products and determine the stability of this compound under conditions of acid/base hydrolysis, oxidation, and photolysis.

2. Materials:

  • This compound (high purity)

  • Methanol or Acetonitrile (HPLC or GC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Type I (ultrapure) water

  • Amber and clear glass vials with PTFE-lined caps

  • Validated analytical instrument (e.g., GC-MS or HPLC-UV/MS)

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen organic solvent.

4. Experimental Conditions (Stress Samples): For each condition, prepare a sample in triplicate.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 M HCl in a vial.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equimolar amount of NaOH.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 M NaOH in a vial.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equimolar amount of HCl.

  • Oxidation:

    • Mix equal parts of the stock solution and 3% H₂O₂ in a vial.

    • Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Place the stock solution in a clear glass vial.

    • Expose the vial to a controlled light source (e.g., a photostability chamber with UV/Vis light) for a defined period (e.g., 24 hours).

    • Simultaneously, keep a control sample of the same solution wrapped in aluminum foil (or in an amber vial) in the same location to serve as a dark control.

5. Control Samples:

  • Prepare a control sample by mixing the stock solution with an equal part of Type I water.

  • Store this control sample at 2-8°C, protected from light.

6. Analysis:

  • At the end of the incubation period, dilute all stressed and control samples to a suitable concentration for analysis.

  • Analyze all samples using a validated chromatographic method (e.g., GC-MS).

  • Record the peak area of this compound and the peak areas of any new peaks that appear.

7. Data Interpretation:

  • Calculate the percentage degradation of this compound in each stressed sample compared to the control.

  • Identify degradation products by comparing mass spectra to libraries or known standards (e.g., 2-heptanone for the oxidation sample).

  • Summarize the conditions under which this compound shows significant degradation.

References

Technical Support Center: Optimizing 2-Heptenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-Heptenol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound, specifically isomers like trans-2-Hepten-1-ol, is commonly synthesized via the selective reduction of the corresponding α,β-unsaturated aldehyde, trans-2-heptenal (B126707).[1] A typical method involves using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, which selectively reduces the aldehyde group while preserving the carbon-carbon double bond.[1] Other multi-step methods may involve the use of organometallic intermediates to construct the carbon backbone.[1]

Q2: What is the difference between this compound and 2-Heptanol, and how does it affect synthesis?

A2: this compound is an unsaturated alcohol containing a double bond, while 2-Heptanol is a saturated secondary alcohol.[2][3] This structural difference is critical during synthesis. For this compound, the main challenge is the selective reduction of a carbonyl group without reducing the C=C double bond. For 2-Heptanol, synthesis often involves the complete reduction of a ketone (2-heptanone).[4][5] The choice of reducing agent and reaction conditions is therefore paramount to avoid over-reduction to 2-Heptanol.

Q3: Which factors have the most significant impact on the yield and purity of this compound?

A3: Key factors influencing yield and purity include the choice of reducing agent, reaction temperature, solvent, and the purity of the starting materials.[6][7] For the reduction of 2-heptenal, maintaining a low temperature (e.g., 0–25°C) can prevent side reactions.[1] The purity of the final product is also heavily dependent on the work-up and purification procedure, typically fractional distillation.

Q4: What are the potential side reactions or byproducts in this compound synthesis?

A4: In the synthesis of this compound from 2-heptenal, potential side reactions include the over-reduction of the double bond to form 2-Heptanol or the formation of condensation products if reaction temperatures are not controlled.[4] Isomerization of the double bond is also possible under certain conditions.[1]

Q5: How should this compound be handled and stored?

A5: this compound is a combustible liquid and should be handled away from open flames and heat sources.[8] It can cause skin and eye irritation, so appropriate personal protective equipment (PPE) such as gloves and safety goggles is recommended.[2] Store the compound in a cool, well-ventilated area away from strong oxidizing agents.[2]

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question Possible Cause & Solution
Did the reaction start? Inactive Reagents: The reducing agent (e.g., NaBH₄) may have degraded due to improper storage. Use a fresh batch of reagents. Low Temperature: While temperature control is crucial to prevent side reactions, extremely low temperatures might slow the reaction rate excessively. Ensure the reaction is proceeding by monitoring with Thin Layer Chromatography (TLC).[9]
Was the product lost during work-up? Aqueous Solubility: Although this compound has low solubility in water, some product may be lost in the aqueous layer during extraction.[10] You can re-extract the aqueous layer with a suitable organic solvent. Volatility: The product may be volatile. Check the solvent in the rotovap trap if you suspect product loss during solvent removal.[9] Incomplete Quenching: Ensure the reaction is properly quenched to neutralize any remaining reactive agents before extraction.
Is there an issue with the reaction conditions? Incorrect Stoichiometry: Verify the molar ratios of your reactants. An insufficient amount of the reducing agent will lead to incomplete conversion. Solvent Choice: The solvent can significantly impact reaction rates and selectivity. Protic solvents like methanol (B129727) or ethanol (B145695) are typically effective for NaBH₄ reductions.[1]

Issue 2: Product is Impure (Confirmed by TLC/NMR)

Question Possible Cause & Solution
Are there unexpected spots on the TLC plate? Side Reactions: The most common impurity is the over-reduced product, 2-Heptanol. This occurs if the reaction temperature is too high or a stronger reducing agent is used. Consider running the reaction at a lower temperature (e.g., 0°C).[1][4] Contaminated Starting Material: Ensure the purity of your starting aldehyde (2-heptenal) before beginning the reaction. Purify it by distillation if necessary.
Did the product degrade during work-up? Acid/Base Instability: The product might be sensitive to acidic or basic conditions used during the work-up.[9] Test the stability of your product by exposing a small sample to the work-up conditions and monitoring by TLC. If degradation occurs, use a milder work-up procedure, such as a simple water wash.
Is purification ineffective? Inadequate Purification Method: this compound is typically purified by fractional distillation. Ensure your distillation setup is efficient. If distillation is insufficient, consider column chromatography on silica (B1680970) gel.

Logical Troubleshooting Workflow

G General Troubleshooting Workflow for this compound Synthesis Start Problem Encountered (e.g., Low Yield, Impurity) CheckReaction 1. Verify Reaction Setup & Monitoring (TLC, Temperature, Time) Start->CheckReaction Start Here CheckReagents 2. Assess Reagent Quality (Purity, Age, Stoichiometry) CheckReaction->CheckReagents CheckWorkup 3. Review Work-up & Isolation (Extraction, Quenching, Volatility) CheckReagents->CheckWorkup CheckPurification 4. Evaluate Purification Method (Distillation, Chromatography) CheckWorkup->CheckPurification Analysis Analyze Data (NMR, GC-MS, IR) CheckPurification->Analysis Hypothesis Formulate Hypothesis (e.g., 'Side reaction occurred') Analysis->Hypothesis Modify Modify Protocol (e.g., Lower Temp, Change Solvent) Hypothesis->Modify Success Problem Resolved Modify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Data Presentation: Reaction Conditions

The optimization of reaction conditions is crucial for maximizing product yield and purity.[6][11] The following tables summarize conditions for the synthesis of this compound and the related saturated compound, 2-Heptanol.

Table 1: Synthesis of trans-2-Hepten-1-ol

ParameterConditionExpected OutcomeSource
Reactant trans-2-Heptenal-[1]
Reducing Agent Sodium borohydride (NaBH₄)Selective reduction of aldehyde[1]
Solvent Methanol or EthanolGood solubility for reactants[1]
Temperature 0–25°CAvoids over-reduction and side reactions[1]
Purification DistillationHigh purity final product[1]

Table 2: Synthesis of 2-Heptanol via Reduction of 2-Heptanone

ParameterConditionYieldSource
Reactant 2-Heptanone (methyl n-amyl ketone)-
Reducing Agent Sodium (wire or small pieces)-
Solvent 95% Ethyl Alcohol and Water-
Temperature Below 30°C (cooling with ice/water)~75% (based on 114g ketone yielding 75g alcohol)[4]
Purification Fractional Distillation (boiling point: 156-158°C)High purity final product

Experimental Protocols

Protocol 1: Synthesis of trans-2-Hepten-1-ol by Reduction of trans-2-Heptenal

This protocol is adapted from established methods for the selective reduction of α,β-unsaturated aldehydes.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-2-heptenal in methanol. Cool the flask to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the solution in small portions. Maintain the temperature below 25°C throughout the addition to ensure selective reduction of the aldehyde.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acid to decompose excess borohydride.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation to obtain pure trans-2-Hepten-1-ol.[1]

Protocol 2: Synthesis of 2-Heptanol by Reduction of 2-Heptanone

This protocol is based on the procedure published in Organic Syntheses.[4]

  • Reaction Setup: In a 2-liter three-necked flask fitted with a reflux condenser and a thermometer, place a mixture of 114 g of 2-heptanone, 300 ml of 95% ethyl alcohol, and 100 ml of water.

  • Addition of Sodium: Cool the flask in an ice or running water bath. Gradually add 65 g of clean sodium (preferably as wire) through the condenser at a rate that keeps the reaction under control and the internal temperature below 30°C.[4]

  • Reaction Completion: After all the sodium has been added and has completely reacted, add 1 liter of water and cool the mixture to approximately 15°C.

  • Extraction and Washing: Separate the upper oily layer. Wash it sequentially with 25 ml of dilute hydrochloric acid (1:1) and 25 ml of water.

  • Drying and Purification: Dry the crude product with anhydrous potassium carbonate. Purify the dried product by fractional distillation, collecting the fraction that boils at 156-158°C.

Reaction Optimization Pathway

The following diagram illustrates the key variables to consider when optimizing the synthesis of this compound.

G Key Factors in Reaction Optimization Goal Goal: High Yield & Purity of this compound Optimization Reaction Optimization Goal->Optimization Temp Temperature Temp_sub Controls rate & side reactions (e.g., over-reduction) Temp->Temp_sub Solvent Solvent Solvent_sub Affects solubility & reactivity (e.g., protic vs. aprotic) Solvent->Solvent_sub Catalyst Catalyst / Reagent Catalyst_sub Determines selectivity & rate (e.g., NaBH₄ for selectivity) Catalyst->Catalyst_sub Concentration Concentration Concentration_sub Influences reaction rate (reactant molar ratios) Concentration->Concentration_sub Pressure Pressure (If applicable) Pressure_sub Can influence rate & equilibria in certain reactions Pressure->Pressure_sub Optimization->Temp Optimization->Solvent Optimization->Catalyst Optimization->Concentration Optimization->Pressure

Caption: Core parameters to adjust for reaction optimization.

References

identifying and removing byproducts in 2-Heptenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Heptenol. The information is presented in a question-and-answer format to address specific challenges encountered during synthesis, focusing on the identification and removal of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-Hepten-1-ol, and what are the potential byproducts for each?

A1: The three most common methods for synthesizing 2-Hepten-1-ol are the Grignard reaction, the Wittig reaction, and the reduction of 2-heptenal. Each method has a unique profile of potential byproducts.

  • Grignard Reaction: This involves the reaction of a Grignard reagent (e.g., vinylmagnesium bromide) with an aldehyde (e.g., pentanal). Common byproducts include:

    • 1,4-addition products: The Grignard reagent may add to the alkene instead of the carbonyl group, leading to the formation of a saturated ketone after hydrolysis.

    • Wurtz coupling products: The Grignard reagent can couple with the starting alkyl halide.[1][2][3][4]

    • Unreacted starting materials: Pentanal and the vinyl halide used to prepare the Grignard reagent.

    • Products from reaction with water: Grignard reagents are highly reactive with water, which can lead to the formation of alkanes.[1]

  • Wittig Reaction: This reaction involves an aldehyde (pentanal) and a phosphorus ylide. The primary byproduct is:

    • Triphenylphosphine (B44618) oxide: This is a high-boiling solid that can be challenging to remove from the reaction mixture.[5][6][7]

    • Geometric Isomers (E/Z): The Wittig reaction can produce a mixture of (E)- and (Z)-2-hepten-1-ol, which may require separation.

  • Reduction of 2-Heptenal: This method uses a reducing agent like sodium borohydride (B1222165) (NaBH₄) to reduce the aldehyde functional group of 2-heptenal to an alcohol. Potential impurities include:

    • Unreacted 2-heptenal: Incomplete reduction will leave the starting material in the product mixture.

    • Over-reduction products: While less common with NaBH₄, stronger reducing agents could potentially reduce the double bond.[5]

    • Byproducts from the reducing agent: For example, borate (B1201080) esters from NaBH₄ reductions.

Q2: How can I identify the byproducts in my this compound reaction mixture?

A2: The most common analytical techniques for identifying byproducts in this compound synthesis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: This technique is excellent for separating volatile compounds in a mixture and identifying them based on their mass spectra and retention times. It can effectively distinguish between this compound isomers, unreacted starting materials, and many of the common byproducts.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the compounds in your mixture. By comparing the spectra of your product to known spectra of this compound and potential byproducts, you can identify impurities. Specific chemical shifts can indicate the presence of unreacted aldehydes, triphenylphosphine oxide, or other side products.

Q3: What are the best methods for removing byproducts from my crude this compound product?

A3: The choice of purification method depends on the specific byproducts present. Common techniques include fractional distillation and column chromatography.

  • Fractional Distillation: This method is effective for separating liquids with different boiling points. It can be used to remove lower-boiling starting materials or higher-boiling byproducts from this compound. For compounds with close boiling points, a vacuum distillation is often employed to lower the boiling points and prevent decomposition.

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. For this compound synthesis, silica (B1680970) gel chromatography is commonly used.

    • To remove non-polar byproducts like Wurtz coupling products, a less polar eluent can be used to wash them off the column before eluting the more polar this compound.

    • To remove highly polar byproducts like triphenylphosphine oxide, the product can be eluted with a non-polar solvent, leaving the byproduct adsorbed to the silica gel.[9]

  • Specific methods for Triphenylphosphine Oxide Removal:

    • Precipitation: Triphenylphosphine oxide is poorly soluble in non-polar solvents like hexane (B92381) or diethyl ether. Adding these solvents to the crude reaction mixture can cause the triphenylphosphine oxide to precipitate, after which it can be removed by filtration.[6][10]

    • Complexation: Triphenylphosphine oxide can form an insoluble complex with zinc chloride in ethanol, which can then be filtered off.[6][10]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound in Grignard synthesis 1. Wet glassware or solvents. 2. Impure Grignard reagent. 3. Significant formation of Wurtz coupling byproduct. 4. Predominance of 1,4-addition.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Prepare the Grignard reagent fresh or titrate to determine its concentration. 3. Add the alkyl halide slowly to the magnesium turnings during Grignard formation. 4. Add a Lewis acid like cerium(III) chloride to the reaction mixture to promote 1,2-addition.
Difficulty removing triphenylphosphine oxide from Wittig reaction Triphenylphosphine oxide is co-eluting with the product during column chromatography or is soluble in the recrystallization solvent.1. Try a different solvent system for chromatography with a lower polarity to retain the triphenylphosphine oxide on the column. 2. Attempt to precipitate the triphenylphosphine oxide from the crude mixture using a non-polar solvent like hexane or a mixture of hexane and ether.[9] 3. Convert the triphenylphosphine oxide to an insoluble salt by reacting it with zinc chloride.[6]
Presence of unreacted 2-heptenal after reduction 1. Insufficient amount of reducing agent. 2. Incomplete reaction.1. Use a slight excess of the reducing agent (e.g., NaBH₄). 2. Increase the reaction time or gently warm the reaction mixture if the protocol allows.
Mixture of (E) and (Z) isomers of this compound The synthetic method used does not provide high stereoselectivity.1. If a specific isomer is required, choose a more stereoselective synthesis route. 2. Separate the isomers using column chromatography. Silica gel impregnated with silver nitrate (B79036) can sometimes improve the separation of E/Z isomers.[11]

Quantitative Data

The following table summarizes typical yields and purity data for different this compound synthesis and purification methods. Note that actual results may vary depending on specific reaction conditions and experimental execution.

Synthesis Method Purification Method Typical Yield (%) Purity (%) Key Byproducts
Grignard ReactionFractional Distillation60-7590-95Unreacted pentanal, Wurtz coupling product
Grignard ReactionColumn Chromatography55-70>98Unreacted pentanal, Wurtz coupling product
Wittig ReactionPrecipitation & Column Chromatography70-85>98Triphenylphosphine oxide
Reduction of 2-HeptenalAqueous Work-up & Distillation85-95>97Unreacted 2-heptenal

Experimental Protocols

Protocol 1: Identification of Byproducts by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC-MS Instrument: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Column: A polar capillary column (e.g., DB-Wax or HP-INNOWAX) is recommended for separating the alcohol and potential byproducts.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST library) and by analyzing the fragmentation patterns.

Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation
  • After the Wittig reaction is complete, remove the reaction solvent under reduced pressure.

  • To the resulting crude residue, add a sufficient amount of a cold non-polar solvent such as hexane or a 1:1 mixture of hexane and diethyl ether.[9]

  • Stir the suspension vigorously for 15-30 minutes.

  • Filter the mixture through a Büchner funnel. The solid collected is primarily triphenylphosphine oxide.

  • Wash the solid with a small amount of the cold non-polar solvent.

  • The filtrate contains the this compound product. Concentrate the filtrate under reduced pressure and proceed with further purification if necessary (e.g., column chromatography or distillation).

Logical Workflow for Byproduct Identification and Removal

The following diagram illustrates a general workflow for identifying and removing byproducts during this compound synthesis.

Byproduct_Removal_Workflow cluster_purification Purification Strategy start Crude this compound Product analytical_step Analyze by GC-MS and/or NMR start->analytical_step byproduct_id Identify Byproducts analytical_step->byproduct_id distillation Fractional Distillation byproduct_id->distillation Different Boiling Points chromatography Column Chromatography byproduct_id->chromatography Different Polarities precipitation Precipitation/Crystallization byproduct_id->precipitation Different Solubilities final_analysis Analyze Purified Product for Purity distillation->final_analysis chromatography->final_analysis precipitation->final_analysis pure_product Pure this compound final_analysis->pure_product Purity Confirmed

Workflow for byproduct identification and removal.

References

Technical Support Center: Synthesis of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of secondary alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing secondary alcohols?

A1: The two most prevalent methods for synthesizing secondary alcohols are the reaction of a Grignard reagent with an aldehyde and the reduction of a ketone.[1][2][3] Grignard reactions involve the nucleophilic attack of the Grignard reagent on the carbonyl carbon of an aldehyde, followed by protonation to yield a secondary alcohol.[4] The reduction of ketones, on the other hand, involves the addition of a hydride ion to the carbonyl carbon, also followed by protonation.[3][5]

Q2: My Grignard reaction is resulting in a low yield of the desired secondary alcohol. What are the potential causes?

A2: Low yields in Grignard reactions for secondary alcohol synthesis can stem from several factors:

  • Presence of acidic protons: Grignard reagents are strong bases and will react with any acidic protons present in the reaction mixture, such as those from water, alcohols, or even terminal alkynes.[6] This consumes the Grignard reagent and reduces the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Side reactions: One common side reaction is the reduction of the ketone if the Grignard reagent has a β-hydrogen.[7] This leads to the formation of a secondary alcohol derived from the starting ketone, not the desired product.

  • Wurtz coupling: The Grignard reagent can react with any unreacted alkyl halide, leading to a coupling byproduct.[7]

  • Improper workup: The workup procedure is critical for maximizing the isolated yield. Quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is generally preferred over strong acids to avoid potential side reactions like elimination.[7]

Q3: I am trying to perform a Grignard reaction on a molecule that also contains an alcohol functional group. Why is the reaction failing?

A3: The Grignard reagent is a strong base and will be quenched by the acidic proton of the alcohol functional group in your starting material.[6][8] This acid-base reaction is much faster than the desired nucleophilic attack on the carbonyl. To circumvent this, you must "protect" the alcohol group before introducing the Grignard reagent.[6][8]

Q4: What are protecting groups and how do they work for alcohols?

A4: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions.[6] For alcohols, a common strategy is to convert the alcohol into a silyl (B83357) ether, such as a trimethylsilyl (B98337) (TMS) ether.[8][9] This is achieved by reacting the alcohol with a silyl chloride (e.g., trimethylsilyl chloride) in the presence of a base.[8] The resulting silyl ether does not have an acidic proton and is unreactive towards Grignard reagents.[9] After the desired reaction is complete, the protecting group can be removed (deprotection) to regenerate the alcohol.[8]

Q5: What are the differences between NaBH₄ and LiAlH₄ for the reduction of ketones to secondary alcohols?

A5: Both sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to secondary alcohols.[2][5] However, they differ in their reactivity. LiAlH₄ is a much stronger reducing agent than NaBH₄.[10][11] While both effectively reduce ketones, LiAlH₄ will also reduce other functional groups like esters, carboxylic acids, and amides, whereas NaBH₄ is more selective for aldehydes and ketones.[2][5][11] Due to its high reactivity, LiAlH₄ reacts violently with water and alcohols, requiring anhydrous conditions, typically in solvents like diethyl ether or THF.[10][11] NaBH₄ is less reactive and can be used in protic solvents like methanol (B129727) or ethanol.[2][10]

Troubleshooting Guides

Low Yield in Grignard Synthesis of Secondary Alcohols
Symptom Possible Cause Suggested Solution Relevant Parameters
No or very low conversion of starting aldehydeInactive Grignard reagentEnsure the Grignard reagent was successfully formed by performing a titration (e.g., with sec-butanol and a colorimetric indicator).[7] Prepare the Grignard reagent fresh under strictly anhydrous conditions.Molarity of Grignard reagent
Formation of a significant amount of a secondary alcohol derived from the starting ketoneReduction of the ketone by the Grignard reagentThis is common with Grignard reagents that have β-hydrogens.[7] Run the reaction at a lower temperature (-78 °C to 0 °C) to favor nucleophilic addition over reduction.[7] Consider using a Grignard reagent without β-hydrogens if possible.[7]Reaction Temperature (°C)
Presence of a high molecular weight byproductWurtz coupling reactionAdd the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to minimize its concentration.Rate of addition of alkyl halide
Product loss during workupInappropriate quenching agentQuench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid, which can cause elimination side reactions.[7]Quenching agent, Temperature (°C)
Incomplete Reduction of Ketones
Symptom Possible Cause Suggested Solution Relevant Parameters
Starting ketone remains after the reactionInsufficient reducing agentUse a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents).Molar ratio of reducing agent to ketone
Low reaction temperatureWhile some reductions proceed at room temperature, others may require gentle heating. Consult literature for the specific ketone.Reaction Temperature (°C)
Deactivated reducing agentLiAlH₄ is particularly sensitive to moisture.[10][11] Ensure it is handled under an inert atmosphere and that the solvent is anhydrous.Purity of reducing agent, Solvent water content (ppm)
Formation of undesired byproducts with LiAlH₄Reduction of other functional groupsIf the starting material contains other reducible functional groups (e.g., esters), use the milder reducing agent NaBH₄.[5]Choice of reducing agent

Experimental Protocols

Protocol 1: Synthesis of a Secondary Alcohol via Grignard Reaction

This protocol describes the synthesis of diphenylmethanol (B121723) from benzaldehyde (B42025) and phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • Bromobenzene (B47551)

  • Benzaldehyde

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Round-bottom flask, dropping funnel, condenser (all oven-dried)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up an oven-dried three-neck round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.

  • Add magnesium turnings and a small crystal of iodine to the flask.

  • Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool.

  • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Prepare a solution of benzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the benzaldehyde solution dropwise to the cold Grignard reagent with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup: Slowly and carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of NH₄Cl.

  • Stir until the aqueous and organic layers are distinct.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of a Ketone to a Secondary Alcohol using NaBH₄

This protocol describes the reduction of cyclohexanone (B45756) to cyclohexanol.

Materials:

  • Cyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M HCl

  • Diethyl ether

  • Anhydrous Na₂SO₄

  • Erlenmeyer flask

  • Stir bar

Procedure:

  • In an Erlenmeyer flask, dissolve cyclohexanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the solution in small portions with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Workup: Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude cyclohexanol.

  • If necessary, purify the product by distillation.

Visualizations

experimental_workflow_grignard cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Glassware mg Mg Turnings + I₂ start->mg grignard Formation of PhMgBr mg->grignard ether_br Bromobenzene in Anhydrous Ether ether_br->grignard addition Nucleophilic Addition grignard->addition aldehyde Benzaldehyde in Anhydrous Ether aldehyde->addition quench Quench with sat. aq. NH₄Cl addition->quench extract Extraction with Ether quench->extract dry Dry with MgSO₄ extract->dry purify Purification dry->purify product Secondary Alcohol purify->product

Caption: Workflow for the synthesis of a secondary alcohol via a Grignard reaction.

troubleshooting_logic start Low Yield of Secondary Alcohol q1 Synthesis Method? start->q1 grignard Grignard Reaction q1->grignard Grignard reduction Ketone Reduction q1->reduction Reduction q2_grignard Acidic Protons in Starting Material? grignard->q2_grignard q2_reduction Other Reducible Groups Present? reduction->q2_reduction protect Use Protecting Group q2_grignard->protect Yes no_acid Check for other issues: - Wet solvent/glassware - Impure reagents q2_grignard->no_acid No lialh4 Using LiAlH₄? q2_reduction->lialh4 Yes ok_reduction Check for other issues: - Insufficient reagent - Low temperature q2_reduction->ok_reduction No switch_nabh4 Switch to NaBH₄ lialh4->switch_nabh4 Yes lialh4->ok_reduction No

Caption: Troubleshooting decision tree for low yield in secondary alcohol synthesis.

References

how to prevent the formation of condensation products in 2-Heptanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of condensation products during the synthesis of 2-Heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for 2-Heptanol and which are prone to condensation product formation?

A1: The two primary laboratory-scale synthesis methods for 2-Heptanol are the reduction of 2-heptanone (B89624) and the Grignard reaction. Both pathways can lead to the formation of undesired condensation byproducts if not properly controlled.

  • Reduction of 2-Heptanone: This method typically employs a reducing agent like sodium in an alcohol-water mixture. The primary side reactions are base-catalyzed self-condensation of the starting ketone (an aldol (B89426) condensation) if the temperature is not controlled.[1]

  • Grignard Reaction: This involves the reaction of a Grignard reagent (e.g., pentylmagnesium bromide) with an aldehyde (e.g., acetaldehyde).[1][2] The basic nature of the Grignard reagent can promote the self-condensation of the aldehyde, leading to aldol-type adducts as impurities.[3][4]

Q2: What are "condensation products" in the context of 2-Heptanol synthesis?

A2: Condensation products are larger molecules formed when two molecules of the starting material (aldehyde or ketone) react with each other. In the case of 2-heptanone or acetaldehyde, this is typically an aldol condensation, resulting in β-hydroxy ketones/aldehydes or their dehydrated α,β-unsaturated counterparts.[4][5] These impurities can complicate purification and lower the yield of the desired 2-Heptanol.

Q3: How does temperature control affect the formation of condensation products in the reduction of 2-heptanone?

A3: In the reduction of 2-heptanone using sodium in an alcoholic solvent, maintaining a low temperature is critical. Higher temperatures promote the competing aldol condensation side reaction.[1] It is recommended to keep the reaction temperature below 30°C using an ice bath or running water to significantly reduce the formation of these byproducts and improve the yield of 2-Heptanol.[1]

Q4: What measures can be taken to prevent condensation products during a Grignard synthesis of 2-Heptanol?

A4: To minimize condensation products in a Grignard synthesis, several precautions should be taken:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensuring all glassware is flame-dried and using anhydrous solvents is crucial to prevent quenching the reagent and other side reactions.[2][3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the Grignard reagent from reacting with atmospheric oxygen.[3]

  • Controlled Addition: The aldehyde should be added slowly and at a low temperature (e.g., 0°C) to the Grignard reagent to control the exothermicity of the reaction and minimize side reactions.[2]

  • Use of Additives: The addition of cerium(III) chloride (CeCl3) can be beneficial. It is a Lewis acid that can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting the desired 1,2-addition of the Grignard reagent over enolization, which leads to condensation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-Heptanol and presence of high-boiling point impurities. Formation of condensation products.For Reduction of 2-Heptanone: Ensure the reaction temperature is maintained below 30°C with efficient cooling.[1] For Grignard Synthesis: Add the aldehyde slowly to the Grignard reagent at 0°C. Consider the use of CeCl3 as an additive.[2][3]
Formation of a significant amount of solid/oily residue after the reaction. This could be polymerized starting material or condensation products.Review your temperature control and the purity of your starting materials. Ensure strictly anhydrous conditions for Grignard reactions.[3]
Difficulty in purifying 2-Heptanol by distillation. The boiling points of condensation products may be close to that of 2-Heptanol.Optimize the reaction conditions to minimize the formation of these impurities. Fractional distillation with a good column may be necessary.

Experimental Protocol: Reduction of 2-Heptanone with Minimized Condensation

This protocol is adapted from established methods and emphasizes temperature control to prevent the formation of condensation products.[1]

Materials:

  • 2-Heptanone (methyl n-amyl ketone)

  • 95% Ethanol (B145695)

  • Water

  • Sodium metal

  • 1:1 Hydrochloric acid

  • Anhydrous sodium sulfate

  • 3 L round-bottom flask

  • Efficient reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 3 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 228 g (2 moles) of 2-heptanone in a mixture of 600 mL of 95% ethanol and 200 mL of water.

  • Place the flask in an ice bath to cool the solution.

  • Gradually add 130 g (5.6 gram atoms) of sodium metal in small pieces through the condenser at a rate that keeps the reaction from becoming too vigorous. Crucially, maintain the reaction temperature below 30°C throughout the sodium addition. [1]

  • After all the sodium has dissolved, add 2 L of water to the reaction mixture and cool it to 15°C.

  • Transfer the mixture to a separatory funnel. An oily layer of 2-Heptanol will separate.

  • Separate the upper oily layer and wash it with 50 mL of 1:1 hydrochloric acid, followed by 50 mL of water.

  • Dry the crude 2-Heptanol over 20 g of anhydrous sodium sulfate.

  • Purify the product by fractional distillation. Collect the fraction boiling at 155–158°C.

Data Summary

Synthesis MethodKey ParameterImpact on Condensation Product FormationExpected Yield of 2-Heptanol
Reduction of 2-Heptanone TemperatureHigh temperatures significantly increase condensation.[1]Higher with proper cooling.
Grignard Reaction Anhydrous ConditionsPresence of water leads to various side reactions.[2][3]Higher under strict anhydrous conditions.
Grignard Reaction Use of CeCl3Promotes the desired 1,2-addition, suppressing enolization and subsequent condensation.[3]Potentially higher and with better purity.

Visualizations

G cluster_0 2-Heptanol Synthesis Pathways cluster_1 Reaction Conditions & Control cluster_2 Products start Starting Materials (2-Heptanone or Aldehyde/Grignard) reduction Reduction of 2-Heptanone start->reduction grignard Grignard Reaction start->grignard temp_control Low Temperature (< 30°C) reduction->temp_control Optimal no_temp_control High Temperature reduction->no_temp_control Suboptimal anhydrous Anhydrous Conditions + Inert Atmosphere grignard->anhydrous Optimal improper_grignard Moisture/Air Exposure grignard->improper_grignard Suboptimal product 2-Heptanol (High Yield, High Purity) temp_control->product side_product Condensation Products (Aldol Adducts) no_temp_control->side_product lewis_acid Lewis Acid (e.g., CeCl3) Addition anhydrous->lewis_acid Further Optimization lewis_acid->product improper_grignard->side_product side_product->product Reduced Yield

Caption: Logical workflow for minimizing condensation products in 2-Heptanol synthesis.

References

Technical Support Center: Troubleshooting 2-Heptenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates in reactions involving 2-Heptenol. The following guides and FAQs address common issues encountered during oxidation, esterification, and etherification reactions.

General FAQs for Low Conversion Rates

Q1: What are the primary factors that influence the rate and conversion of a chemical reaction?

A1: Several key factors can impact the success of a chemical reaction. These include the concentration of reactants, the reaction temperature, the physical state and surface area of the reactants, the choice of solvent, and the presence and effectiveness of a catalyst.[1][2] Optimizing these parameters is crucial for achieving high conversion rates.

Q2: How does temperature affect the conversion rate of my this compound reaction?

A2: Generally, increasing the temperature increases the rate of reaction by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions.[2] However, excessively high temperatures can lead to undesirable side reactions or the degradation of reactants and products, ultimately lowering the yield of the desired product. For reversible reactions, temperature can also affect the equilibrium position.

Q3: Can the concentration of my reactants be a cause for low conversion?

A3: Yes, the concentration of reactants is directly related to the frequency of molecular collisions.[2] If the concentration of either this compound or the other reacting species is too low, the reaction may proceed very slowly, leading to low conversion in a given timeframe. Conversely, very high concentrations can sometimes lead to side reactions or issues with solubility.

Troubleshooting Oxidation of this compound to 2-Heptanone

The oxidation of a secondary alcohol like this compound yields a ketone, in this case, 2-Heptanone. Low conversion in this reaction is a common issue that can often be resolved by careful attention to the reagents and reaction conditions.

Q4: I am seeing very low conversion of this compound to 2-Heptanone. What are the likely causes?

A4: Low conversion in the oxidation of this compound can stem from several sources:

  • Inactive Oxidizing Agent: The oxidizing agent may have degraded due to improper storage or age.

  • Insufficient Oxidant: The molar ratio of the oxidizing agent to this compound may be too low.

  • Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Poor Solvent Choice: The solvent may not be suitable for the chosen oxidizing agent or may be wet when anhydrous conditions are required.

Q5: What are some common side reactions during the oxidation of this compound?

A5: While secondary alcohols are generally oxidized cleanly to ketones, side reactions can occur, especially under harsh conditions.[3] These can include:

  • Over-oxidation: Although less common for secondary alcohols compared to primary alcohols, strong oxidizing agents and harsh conditions could potentially lead to C-C bond cleavage.

  • Competing Reactions: If other functional groups are present in the molecule, they may also be susceptible to oxidation.

Illustrative Effect of Oxidizing Agent on this compound Conversion
EntryOxidizing AgentSolventTemperature (°C)Reaction Time (h)Illustrative Conversion Rate (%)
1Jones Reagent (CrO₃/H₂SO₄)Acetone (B3395972)0 - 25285-95
2PCC (Pyridinium chlorochromate)Dichloromethane25480-90
3Swern OxidationDichloromethane-78 to 25390-99
4NaOCl / TEMPODichloromethane/Water0188-97

Note: These values are illustrative and actual results may vary depending on the specific experimental conditions.

Logical Workflow for Troubleshooting Low Conversion in this compound Oxidation

G start Low Conversion of this compound to 2-Heptanone check_oxidant Verify Oxidizing Agent (Age, Storage, Purity) start->check_oxidant check_stoichiometry Check Molar Ratios (Increase Oxidant if Necessary) start->check_stoichiometry check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions end Improved Conversion check_oxidant->end check_stoichiometry->end optimize_temp Optimize Temperature (Gradual Increase) check_conditions->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC/GC) check_conditions->optimize_time analyze_side_products Analyze for Side Products (TLC, GC-MS) change_oxidant Consider a Different Oxidizing Agent analyze_side_products->change_oxidant optimize_temp->analyze_side_products optimize_time->analyze_side_products change_oxidant->end

Troubleshooting workflow for this compound oxidation.
Experimental Protocol: Oxidation of this compound with Jones Reagent

  • Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid (H₂SO₄) and carefully dilute with distilled water to a total volume of 100 ml.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 11.6 g (0.1 mol) of this compound in 100 ml of acetone. Cool the flask in an ice bath to 0°C.

  • Addition of Oxidant: Add the prepared Jones reagent dropwise to the stirred solution of this compound, maintaining the temperature between 0°C and 10°C. The color of the reaction mixture will change from orange to green.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add isopropanol (B130326) to quench any excess oxidant. Filter the mixture to remove the chromium salts and wash the solid with acetone.

  • Extraction and Purification: Combine the filtrate and washes, and remove the acetone under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude 2-heptanone. Purify the product by distillation.

Troubleshooting Fischer Esterification of this compound

Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[4][5] Low conversion is a frequent challenge that can be addressed by manipulating the reaction equilibrium.

Q6: My Fischer esterification of this compound with acetic acid is giving a very low yield. Why is this happening?

A6: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4][5] The primary reasons for low conversion include:

  • Equilibrium: The reaction may have reached equilibrium with significant amounts of starting material still present.

  • Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.

  • Presence of Water: Water is a product of the reaction; its presence will shift the equilibrium back towards the starting materials according to Le Chatelier's principle.[5]

  • Steric Hindrance: While this compound is a secondary alcohol, significant steric hindrance from the carboxylic acid partner can slow down the reaction.

Q7: How can I improve the conversion of my this compound esterification?

A7: To drive the equilibrium towards the ester product, you can:

  • Use an Excess of One Reactant: Using a large excess of either this compound or the carboxylic acid can shift the equilibrium to the right.[4]

  • Remove Water: Water can be removed as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Increase Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.

Fischer Esterification Signaling Pathway

G cluster_catalyst Catalyst Cycle Carboxylic_Acid Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ 2_Heptenol This compound Protonated_Carbonyl->Carboxylic_Acid - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + this compound Tetrahedral_Intermediate->Protonated_Carbonyl - this compound Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Intermediate + H2O Ester Ester Protonated_Ester->Ester - H+ Ester->Protonated_Ester + H+ H2O Water H_plus H+

Mechanism of Fischer Esterification.
Experimental Protocol: Fischer Esterification of this compound with Acetic Acid

  • Reaction Setup: In a round-bottom flask, combine 11.6 g (0.1 mol) of this compound and 12.0 g (0.2 mol) of glacial acetic acid.

  • Catalyst Addition: Carefully add 0.5 ml of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Work-up: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with cold water, followed by a 5% sodium bicarbonate solution until the effervescence ceases, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude ester can be purified by fractional distillation.

Troubleshooting Williamson Ether Synthesis with this compound

The Williamson ether synthesis is a versatile method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[6][7] When using a secondary alcohol like this compound, the competing E2 elimination reaction can be a significant cause of low conversion.[6]

Q8: I am attempting a Williamson ether synthesis with 2-Heptoxide and an alkyl halide, but the yield of the ether is very low. What is going wrong?

A8: Low yields in the Williamson ether synthesis involving a secondary alkoxide like 2-Heptoxide are commonly due to:

  • Competing E2 Elimination: The alkoxide is a strong base, which can promote the elimination of H-X from the alkyl halide to form an alkene, especially with secondary and tertiary alkyl halides.[6][7]

  • Steric Hindrance: The S(_N)2 reaction is sensitive to steric hindrance. A bulky secondary alkoxide or a sterically hindered alkyl halide will slow down the desired substitution reaction.

  • Incomplete Deprotonation: The this compound may not be fully deprotonated to the alkoxide, leading to a lower concentration of the active nucleophile.

  • Inappropriate Solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF or DMSO are generally preferred as they favor the S(_N)2 pathway.[7]

Q9: How can I minimize the competing elimination reaction and improve the yield of my ether?

A9: To favor the S(_N)2 pathway over E2 elimination:

  • Choice of Alkyl Halide: Use a primary alkyl halide if possible, as they are less prone to elimination.[6] Methyl and primary halides give the best results.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the substitution reaction over elimination.

  • Choice of Base: Use a strong, non-nucleophilic base to ensure complete formation of the alkoxide without interfering with the subsequent reaction. Sodium hydride (NaH) is a common choice.[6]

Williamson Ether Synthesis vs. E2 Elimination

G cluster_reactants Reactants cluster_products Potential Products 2_Heptoxide 2-Heptoxide (Nucleophile/Base) Ether Ether (SN2 Product) 2_Heptoxide->Ether SN2 Attack Alkene Alkene (E2 Product) 2_Heptoxide->Alkene E2 Elimination Alkyl_Halide Primary Alkyl Halide Alkyl_Halide->Ether Alkyl_Halide->Alkene

Competing pathways in the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis of Ethyl 2-Heptyl Ether

  • Formation of Alkoxide: In a three-necked flask under an inert atmosphere (e.g., nitrogen), add 11.6 g (0.1 mol) of this compound to 100 ml of anhydrous tetrahydrofuran (B95107) (THF). Cool the solution in an ice bath and slowly add 2.4 g (0.1 mol) of sodium hydride (NaH). Stir the mixture until the evolution of hydrogen gas ceases.

  • Addition of Alkyl Halide: To the freshly prepared sodium 2-heptoxide solution, add 15.6 g (0.1 mol) of iodoethane (B44018) dropwise, keeping the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture and carefully quench any unreacted NaH by the slow addition of water. Separate the organic layer and wash the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude ether can be purified by fractional distillation.

References

Technical Support Center: Purification of 2-Heptenol via Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, experimental protocols, and technical data for the purification of 2-heptenol using fractional distillation.

Note on Isomers: The term "this compound" can be ambiguous and may refer to several isomers with the double bond at different positions. This guide will use data for 2-hepten-1-ol where available and will also refer to the more extensively documented saturated analog, 2-heptanol, as a proxy for general physical properties and behavior. Users should verify the properties of their specific isomer.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the fractional distillation of this compound.

Q1: Why is the temperature at the distillation head fluctuating and not holding steady?

A1: Temperature instability at the distillation head is a common issue that can indicate several problems:

  • Inconsistent Heating: The heating mantle or oil bath may be cycling on and off too aggressively. Ensure the heating source provides steady and even heat. Using a magnetic stirrer or boiling chips can help maintain smooth boiling.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is entering the condenser.

  • Azeotrope Formation: If water or other solvents are present, an azeotrope with this compound may be forming, which can lead to a non-constant boiling point. Ensure the crude this compound is appropriately dried before distillation.

  • Channeling in the Column: The vapor may not be in equilibrium with the liquid in the fractionating column. This can happen if the distillation rate is too fast. Reduce the heating to allow for proper equilibration on the column packing.

Q2: The separation of this compound from my impurities is poor, what can I do?

A2: Poor separation efficiency can be improved by addressing the following:

  • Inadequate Fractionating Column: The column you are using may not have enough theoretical plates for the separation. For compounds with close boiling points, a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) is necessary.

  • Distillation Rate is Too High: A slow and steady distillation rate is crucial for achieving good separation. A typical rate is 1-2 drops per second. If the distillation is too fast, the vapor does not have sufficient time to equilibrate in the column.

  • Poor Column Insulation: The fractionating column should be well-insulated to maintain the temperature gradient. Wrapping the column with glass wool or aluminum foil can prevent heat loss to the surroundings.[1]

Q3: I am observing some discoloration or polymerization in the distillation flask. What is happening and how can I prevent it?

A3: Unsaturated alcohols like this compound can be susceptible to decomposition, polymerization, or oxidation at elevated temperatures.

  • Oxidation: The presence of air can lead to oxidation of the alcohol. Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[1]

  • Polymerization: The double bond in this compound can be prone to polymerization, especially in the presence of acidic impurities. Adding a small amount of a polymerization inhibitor, such as hydroquinone, to the distillation flask may be necessary.

  • Overheating: Localized overheating in the distillation flask can cause decomposition. Ensure smooth boiling by using a stir bar and a properly sized heating mantle. Never distill to dryness, as this can lead to the formation of explosive peroxides and other decomposition products.

Q4: My yield of purified this compound is very low. What are the possible reasons?

A4: A low yield can be attributed to several factors throughout the distillation process:

  • Hold-up in the Column: A significant amount of the material can be left wetting the surface of the packing material in the fractionating column. Using a column with a smaller diameter or a less dense packing can reduce this "hold-up."

  • Leaks in the System: Ensure all ground glass joints are properly sealed. Using a small amount of grease on the joints can prevent vapor from escaping.

  • Incorrect Fraction Collection: You may be collecting fractions too early or too late. Monitor the temperature at the distillation head closely and only collect the fraction that distills at the expected boiling point of this compound.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound and its saturated analog, 2-heptanol.

Property2-Heptanol2-Hepten-1-ol
Molecular Formula C₇H₁₆OC₇H₁₄O
Molecular Weight 116.20 g/mol [2]114.19 g/mol
Boiling Point (at 1 atm) 158-162 °C[2]Not available
Boiling Point (reduced pressure) 66 °C at 20 mmHgNot available
Density 0.817 g/mL at 25 °CNot available
Refractive Index (n20/D) 1.420-1.422[2]Not available
Vapor Pressure 1.23 mmHg at 25 °C[2]Not available
Solubility in Water 0.35 g/100 mL[2]Not available

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the steps for purifying this compound using fractional distillation.

1. Preparation and Assembly of the Apparatus:

  • Glassware Preparation: Ensure all glassware (round-bottom flask, fractionating column, distillation head, condenser, and receiving flasks) is clean and dry.

  • Charging the Flask: To a round-bottom flask, add the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Assembly:

    • Assemble the fractional distillation apparatus as shown in the diagram below.

    • Attach the fractionating column to the distillation flask.

    • Place the distillation head on top of the column.

    • Insert a thermometer with the bulb positioned just below the side arm of the distillation head.

    • Connect the condenser to the side arm of the distillation head and secure it with a clamp.

    • Attach the receiving flask to the end of the condenser.

    • Ensure all joints are securely clamped. For distillations sensitive to air, an inert gas inlet can be added to the system.[1]

  • Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[1]

  • Cooling Water: Connect the cooling water to the condenser, with the water entering at the bottom and exiting at the top.

2. Distillation Process:

  • Heating: Begin to gently heat the distillation flask using a heating mantle or an oil bath.

  • Equilibration: As the mixture boils, you will observe a ring of condensate rising slowly up the fractionating column. Allow this ring to rise slowly to ensure the column reaches equilibrium. If the ring stops rising, slightly increase the heating rate.[1]

  • Foreshot Collection: The first few drops of distillate (the "foreshot") will likely contain any low-boiling impurities. Collect this in a separate receiving flask and set it aside.

  • Main Fraction Collection: When the temperature at the distillation head stabilizes at the boiling point of this compound, switch to a clean, pre-weighed receiving flask to collect the main fraction.

  • Monitoring: Maintain a slow, steady distillation rate of 1-2 drops per second. Record the temperature at the distillation head throughout the collection of the main fraction. A stable temperature indicates that a pure compound is distilling.[1]

  • Final Fraction: A sharp drop or rise in temperature at the distillation head indicates that the this compound has been mostly distilled and higher-boiling impurities are starting to come over. At this point, switch to a third receiving flask to collect this final fraction.

  • Shutdown: Stop the distillation before the distillation flask goes to dryness. Turn off the heating source and allow the apparatus to cool down completely before disassembling.

3. Analysis of Purified Product:

  • Determine the yield of the purified this compound.

  • Assess the purity of the collected fractions using techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, or by measuring the refractive index.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the fractional distillation of this compound.

TroubleshootingWorkflow start Start Distillation issue Problem Encountered start->issue temp_fluctuation Temperature Fluctuation? issue->temp_fluctuation Yes poor_separation Poor Separation? issue->poor_separation No temp_fluctuation->poor_separation No check_heating Check for Steady Heating temp_fluctuation->check_heating Yes low_yield Low Yield? poor_separation->low_yield No check_column Use More Efficient Column poor_separation->check_column Yes decomposition Decomposition/Polymerization? low_yield->decomposition No check_leaks Check for System Leaks low_yield->check_leaks Yes use_inert_atm Use Inert Atmosphere decomposition->use_inert_atm Yes end Successful Purification decomposition->end No check_thermometer Verify Thermometer Placement check_heating->check_thermometer check_azeotrope Check for Azeotropes (Dry Sample) check_thermometer->check_azeotrope reduce_rate Reduce Distillation Rate check_azeotrope->reduce_rate check_column->reduce_rate insulate_column Insulate Column reduce_rate->insulate_column insulate_column->end check_holdup Consider Column Holdup check_leaks->check_holdup check_holdup->end add_inhibitor Add Polymerization Inhibitor use_inert_atm->add_inhibitor avoid_overheating Avoid Overheating / Don't Distill to Dryness add_inhibitor->avoid_overheating avoid_overheating->end

References

Technical Support Center: Catalyst Impact on 2-Heptenol Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2-Heptenol. The focus is on how the choice of catalyst and reaction conditions can critically impact the efficiency, selectivity, and overall success of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound where catalyst choice is critical?

A1: The two most common and practical synthetic routes are the reduction of an α,β-unsaturated aldehyde (2-heptenal) and the Grignard reaction.

  • Selective Reduction of 2-Heptenal: This is a highly significant pathway where catalyst choice dictates the final product. The goal is to selectively reduce the carbonyl (C=O) group while preserving the carbon-carbon double bond (C=C).

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of an organomagnesium reagent to an aldehyde. For this compound, this could involve reacting pentanal with vinylmagnesium bromide or propanal with butylmagnesium bromide, followed by acidic workup. While not catalytic in the traditional sense, reaction efficiency is highly dependent on the proper initiation and conditions for the Grignard reagent formation.[1][2]

Q2: Which catalysts are recommended for the selective reduction of 2-heptenal to this compound?

A2: For high selectivity, Sodium Borohydride (B1222165) (NaBH₄) is a widely used and effective reagent.[3][4] In catalytic hydrogenation, the choice of metal is crucial:

  • Platinum (Pt) and Ruthenium (Ru) catalysts can produce unsaturated alcohols from unsaturated aldehydes.[5]

  • Cobalt-based (Co) catalysts have shown high selectivity (over 90%) for the desired unsaturated alcohol in transfer hydrogenation reactions.[6]

  • Palladium (Pd) catalysts , such as Pd/C, are highly active but generally show poor selectivity, preferentially reducing the C=C bond to yield the saturated alcohol (heptanol).[5]

Q3: How does catalyst choice influence selectivity between this compound and Heptanol during hydrogenation?

A3: Selectivity is governed by the catalyst's ability to preferentially facilitate the hydrogenation of the C=O bond over the C=C bond. Different metals have different affinities and activation barriers for these two functional groups.[5]

  • High Selectivity for C=O Reduction (Desired): Catalysts like Pt, Ru, and Co are more selective because the activation barrier for C=O hydrogenation on their surfaces is more favorable compared to C=C hydrogenation under specific conditions.[5][6]

  • Low Selectivity for C=O Reduction (Undesired): Palladium (Pd) strongly favors the hydrogenation of the C=C bond, leading to the formation of the saturated aldehyde, which is then quickly reduced to the saturated alcohol (Heptanol).[5]

Q4: What are the most critical factors for an efficient Grignard synthesis of this compound?

A4: The success of a Grignard reaction hinges on meticulous experimental technique. Key factors include:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including traces of water. All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[7]

  • Reagent Quality: The magnesium turnings should be fresh and may require activation with a small crystal of iodine to initiate the reaction. The aldehyde and alkyl halide must be pure and dry.[1]

  • Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling to maintain a gentle reflux. The subsequent reaction with the aldehyde is also typically performed at a low temperature (e.g., 0 °C) to minimize side reactions.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield or Poor Conversion

Q: My reaction shows low conversion of the starting material (e.g., 2-heptenal) or a very low yield of this compound. What are the likely catalyst-related causes?

A: Low yield is a common problem that can often be traced back to the catalyst or reaction conditions.[8]

  • Possible Cause 1: Catalyst Deactivation. The catalyst's active sites may be compromised.

    • Solution: Catalyst deactivation can be caused by poisoning, coking, or sintering.[9] Ensure all reactants and solvents are high purity to avoid catalyst poisons like sulfur compounds.[10] If coking (carbon deposition) is suspected, catalyst regeneration through controlled oxidation might be possible.[10] For thermal degradation (sintering), reducing the reaction temperature is necessary.

  • Possible Cause 2: Incorrect Catalyst Choice. The chosen catalyst may not be active enough under your experimental conditions.

    • Solution: For catalytic hydrogenations, Pd/C is highly active, but Pt/C or Ru/C may be better choices for selectivity.[5] Ensure you are using a catalyst known to be effective for the selective reduction of α,β-unsaturated aldehydes.

  • Possible Cause 3: Insufficient Catalyst Loading. The amount of catalyst may be too low for the scale of the reaction.

    • Solution: Increase the catalyst loading in increments. For heterogeneous catalysts, ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen.

  • Possible Cause 4: Suboptimal Reaction Conditions. Temperature and pressure play a critical role.

    • Solution: The reaction may require higher temperature or hydrogen pressure to achieve a reasonable rate. However, be aware that higher temperatures can also lead to decreased selectivity and catalyst sintering.[8] A systematic optimization of these parameters is recommended.

Problem 2: Low Selectivity (High Byproduct Formation)

Q: My reaction is working, but I'm isolating the wrong product. Instead of this compound, I'm primarily getting Heptanol. How can I improve selectivity?

A: This is a classic selectivity problem in the hydrogenation of α,β-unsaturated aldehydes.

  • Possible Cause 1: Catalyst is Not Selective. The most common cause is using a catalyst that preferentially reduces the C=C double bond.

    • Solution: Avoid using Palladium (Pd) catalysts. Switch to a more selective metal like Platinum (Pt), Ruthenium (Ru), or a specialized Cobalt (Co) catalyst.[5][6] Alternatively, use a chemical reducing agent like Sodium Borohydride (NaBH₄), which is highly chemoselective for the carbonyl group.[3]

  • Possible Cause 2: Reaction Time is Too Long. Even with a moderately selective catalyst, allowing the reaction to proceed for too long can lead to the subsequent reduction of the C=C bond in the desired this compound product.

    • Solution: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting 2-heptenal is consumed.

  • Possible Cause 3: Reaction Temperature is Too High. Higher temperatures can sometimes reduce the selectivity of a catalyst.

    • Solution: Attempt the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve selectivity for the desired allylic alcohol.

Diagram 1: Troubleshooting Workflow

G start Poor this compound Reaction Efficiency low_yield Low Yield / Conversion start->low_yield low_selectivity Low Selectivity (e.g., Heptanol formed) start->low_selectivity cause_deactivation Cause: Catalyst Deactivation low_yield->cause_deactivation cause_loading Cause: Insufficient Loading low_yield->cause_loading cause_wrong_catalyst Cause: Incorrect Catalyst Choice low_yield->cause_wrong_catalyst cause_unselective Cause: Unselective Catalyst (e.g., Pd/C) low_selectivity->cause_unselective cause_time Cause: Reaction Time Too Long low_selectivity->cause_time sol_regen Solution: Purify Reagents, Regenerate Catalyst cause_deactivation->sol_regen sol_increase_load Solution: Increase Catalyst Loading cause_loading->sol_increase_load sol_change_catalyst_yield Solution: Switch to More Active Catalyst cause_wrong_catalyst->sol_change_catalyst_yield sol_change_catalyst_select Solution: Switch to Selective Catalyst (Pt, Ru, Co, NaBH4) cause_unselective->sol_change_catalyst_select sol_monitor Solution: Monitor Reaction (TLC/GC) & Stop cause_time->sol_monitor

A troubleshooting workflow for poor this compound reaction efficiency.

Problem 3: Catalyst Deactivation During Reaction

Q: My reaction starts well but then slows down or stops completely before the starting material is consumed. What could be deactivating my catalyst?

A: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary mechanisms are poisoning, coking, and sintering.

  • Poisoning: This occurs when impurities in the reactant feed bind strongly to the catalyst's active sites, blocking them from participating in the reaction.

    • Prevention/Solution: Use high-purity reactants, solvents, and hydrogen gas. If poisoning is suspected, the catalyst may need to be replaced, as poisoning is often irreversible.[10]

  • Coking/Fouling: This involves the formation of carbonaceous deposits (coke) on the catalyst surface, which physically blocks pores and active sites. This is more common at higher temperatures.

    • Prevention/Solution: Lowering the reaction temperature can reduce the rate of coke formation. A deactivated catalyst can often be regenerated by a carefully controlled oxidation (burning off the coke) followed by a reduction step.[10]

  • Sintering (Thermal Degradation): High temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.

    • Prevention/Solution: Operate at the lowest possible temperature that still provides a reasonable reaction rate. Sintering is generally irreversible, so a deactivated catalyst will need to be replaced.

Diagram 2: Mechanisms of Catalyst Deactivation

G cluster_causes Deactivation Mechanisms cluster_solutions Mitigation Strategies poisoning Poisoning desc_poison Impurities block active sites poisoning->desc_poison coking Coking / Fouling desc_coke Carbon deposits block surface coking->desc_coke sintering Sintering (Thermal Degradation) desc_sinter Metal particles agglomerate, reducing surface area sintering->desc_sinter sol_poison Purify Reactants & Solvents sol_coke Lower Temperature Regenerate Catalyst sol_sinter Operate at Lower Temperature desc_poison->sol_poison desc_coke->sol_coke desc_sinter->sol_sinter

Common causes of catalyst deactivation and their corresponding solutions.

Data Presentation: Catalyst Choice and Selectivity

The following table summarizes the performance of common catalysts used in the reduction of α,β-unsaturated aldehydes like 2-heptenal. The values are representative and aim to guide catalyst selection.

Catalyst/Reagent TypeTypical Selectivity for Unsaturated AlcoholCommon SolventsTypical TemperatureKey Considerations & Drawbacks
Sodium Borohydride (NaBH₄) >95%[3]Methanol, Ethanol0 to 25 °CStoichiometric reagent, not catalytic. Excellent chemoselectivity for the carbonyl group.[11]
Palladium (e.g., Pd/C) <10%[5]Ethanol, Ethyl Acetate25 to 80 °CHighly active but very unselective; rapidly reduces the C=C bond.[5]
Platinum (e.g., Pt/C) 40-70%[5]Ethanol, Water25 to 80 °CModerately active and can provide good selectivity for the unsaturated alcohol.[5]
Ruthenium (e.g., Ru/C) 50-80%[5]Ethanol, Water50 to 100 °CGenerally provides good selectivity but may require higher temperatures/pressures.[5]
Cobalt-based (e.g., Co₃O₄) >90%[6]Alcohols (for CTH)80 to 150 °CExcellent selectivity in catalytic transfer hydrogenation (CTH); avoids pressurized H₂ gas.[6]

Experimental Protocols

Protocol 1: Selective Reduction of trans-2-Heptenal (B126707) with Sodium Borohydride

This protocol is adapted from standard procedures for the reduction of α,β-unsaturated aldehydes.[11][12]

Materials:

  • trans-2-Heptenal

  • Sodium Borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 1.0 g of trans-2-heptenal in 20 mL of methanol.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reductant: While stirring vigorously, add 0.25 g of sodium borohydride in small portions over 15 minutes. Ensure the temperature remains below 5 °C. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Slowly and carefully add 10 mL of saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and 10 mL of water. Shake and separate the layers. Extract the aqueous layer two more times with 15 mL of diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol describes the reaction between pentanal and vinylmagnesium bromide, adapted from established Grignard synthesis procedures.[1][13]

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Pentanal

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Nitrogen or Argon gas atmosphere

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place 1.2 g of magnesium turnings and a small iodine crystal in the flask.

  • Grignard Formation: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 5.0 g of vinyl bromide in 20 mL of anhydrous diethyl ether.

  • Initiation: Add a small amount (approx. 2 mL) of the vinyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be required.

  • Addition: Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 4.0 g of pentanal in 15 mL of anhydrous diethyl ether dropwise from the funnel. Maintain the temperature at 0 °C.

  • Warming: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding 30 mL of saturated aqueous NH₄Cl solution.

  • Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether. Combine, wash, dry, and concentrate the organic layers as described in Protocol 1 to obtain the crude this compound. Purification is typically done by vacuum distillation or column chromatography.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Heptenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the NMR Spectral Properties of 2-Heptenol and Related Heptenol Isomers, Providing Essential Data for Structural Elucidation and Chemical Analysis.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, including its (E) and (Z) isomers, alongside its saturated analog, 2-heptanol, and other isomeric forms such as 1-hepten-3-ol (B34233) and (E)-3-hepten-1-ol. The data presented is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectra of these heptenol isomers reveal distinct chemical shifts and coupling patterns that are characteristic of their unique structural features. The presence and position of the double bond, as well as the location of the hydroxyl group, significantly influence the electronic environment of the protons, leading to observable differences in their resonance frequencies.

Compoundδ H1 (ppm)δ H2 (ppm)δ H3 (ppm)δ H4 (ppm)δ H5 (ppm)δ H6 (ppm)δ H7 (ppm)δ -OH (ppm)Solvent
(E)-2-Hepten-1-ol 4.08 (d)5.69 (dt)5.59 (dt)2.03 (q)1.30 (sext)0.89 (t)1.45 (s)CDCl₃
(Z)-2-Hepten-1-ol 4.18 (d)5.60 (dt)5.49 (dt)2.08 (q)1.33 (sext)0.90 (t)1.5 (br s)CDCl₃
2-Heptanol [1]3.77 (m)1.43 (m)1.28 (m)1.28 (m)1.28 (m)1.18 (d)0.88 (t)1.74 (s)CDCl₃
1-Hepten-3-ol 5.85 (ddd)5.20 (dt)5.09 (dt)4.10 (q)1.55-1.20 (m)1.55-1.20 (m)0.91 (t)1.8 (br s)CDCl₃
(E)-3-Hepten-1-ol 3.64 (t)2.30 (q)5.45 (m)5.45 (m)2.02 (q)1.40 (sext)0.89 (t)1.6 (br s)CDCl₃

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the carbon atoms are sensitive to their hybridization state (sp³, sp²), their proximity to the electronegative oxygen atom of the hydroxyl group, and the overall molecular geometry.

| Compound | δ C1 (ppm) | δ C2 (ppm) | δ C3 (ppm) | δ C4 (ppm) | δ C5 (ppm) | δ C6 (ppm) | δ C7 (ppm) | Solvent | |---|---|---|---|---|---|---|---| | (E)-2-Hepten-1-ol [2] | 63.8 | 128.9 | 133.5 | 31.9 | 31.4 | 22.5 | 14.0 | CDCl₃ | | (Z)-2-Hepten-1-ol [3] | 58.4 | 127.9 | 132.7 | 29.8 | 31.8 | 22.5 | 14.0 | CDCl₃ | | 2-Heptanol [1] | 68.2 | 40.0 | 25.6 | 32.1 | 22.7 | 23.5 | 14.1 | CDCl₃ | | 1-Hepten-3-ol | 141.8 | 114.5 | 72.9 | 36.6 | 27.8 | 22.7 | 14.0 | CDCl₃ | | (E)-3-Hepten-1-ol [4] | 62.3 | 34.6 | 125.0 | 135.1 | 29.5 | 22.5 | 13.7 | CDCl₃ |

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for liquid alcohol samples such as this compound.

Sample Preparation

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurity signals. If necessary, purify the sample using appropriate techniques such as distillation or chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration:

    • For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[5]

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.

  • Sample Filtration: Filter the prepared solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter which can degrade spectral quality.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Ensure the final sample volume is sufficient to be within the detection region of the NMR probe (typically a height of 4-5 cm).

NMR Spectrometer Operation

  • Instrument Setup: Before inserting the sample, ensure the NMR spectrometer is properly tuned and the magnetic field is locked and shimmed using a standard sample.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Load a standard ¹H acquisition pulse program.

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled ¹³C acquisition pulse program.

    • Set the appropriate spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required (e.g., 128 to 1024 or more) depending on the sample concentration.

    • Set the relaxation delay (e.g., 2-5 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

Visualization of Structure-Spectrum Relationship

The following diagram illustrates the relationship between the molecular structure of (E)-2-Hepten-1-ol and its corresponding ¹H and ¹³C NMR chemical shifts.

Caption: Molecular structure of (E)-2-Hepten-1-ol with annotated ¹³C and ¹H chemical shifts.

References

Differentiating 2-Heptenol Isomers: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical challenge. This guide provides a comprehensive comparison of the mass spectrometry analysis of 2-heptenol and its structural isomers, offering insights into their distinct fragmentation patterns under electron ionization (EI) and detailing the experimental protocols for their differentiation.

The position of the hydroxyl group and the double bond in heptenol isomers significantly influences their mass spectral fragmentation, providing a powerful tool for their identification. This guide will delve into the characteristic fragmentation pathways of this compound and compare them with its key isomers, including 1-heptanol (B7768884), 3-heptanol, and various heptenol isomers where the double bond position is varied.

Comparative Analysis of Fragmentation Patterns

The primary fragmentation mechanisms for alcohols in mass spectrometry are alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen atom) and dehydration (the loss of a water molecule). The relative abundance of the resulting fragment ions is highly dependent on the isomer's structure.

Below is a summary of the key mass spectral data for this compound and its selected isomers under electron ionization (EI).

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and their Relative Abundance (%)
2-Heptanol 116 (Low abundance)4555 (24%), 83 (19%)[1]
1-Heptanol 116 (Low abundance)7041 (63%), 42 (49%), 43 (67%), 55 (66%), 56 (96%)[2]
3-Heptanol 116 (Low abundance)5941, 73, 87
(E)-2-Hepten-1-ol 1145741 (49%), 27 (33%), 55 (32%), 29 (28%)[3]
(Z)-3-Hepten-1-ol 1145541 (80%), 81 (75%), 31 (34%), 39 (34%)[4]
(Z)-4-Hepten-1-ol 1144155, 67, 81

Key Observations:

  • Saturated vs. Unsaturated Analogs: The saturated heptanols (1- and 3-heptanol) exhibit characteristic alpha-cleavage fragments. For 2-heptanol, the base peak at m/z 45 is due to the formation of the [CH3CH=OH]+ ion. In contrast, 1-heptanol shows a prominent ion at m/z 31 (not the base peak), corresponding to [CH2=OH]+, and significant fragmentation in the higher mass range. 3-Heptanol's base peak at m/z 59 arises from the cleavage of the C2-C3 or C3-C4 bond.

  • Positional Isomers of Heptenol: The position of the double bond in heptenol isomers leads to distinct fragmentation patterns. For (E)-2-Hepten-1-ol, the base peak is at m/z 57.[3] For (Z)-3-Hepten-1-ol, the base peak is at m/z 55.[4] These differences are crucial for distinguishing between these isomers.

Experimental Protocols

A standard method for the analysis of heptenol isomers is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation:

  • Prepare a stock solution of the heptenol isomer at a concentration of 1 mg/mL in a volatile solvent such as methanol (B129727) or dichloromethane.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

GC-MS System and Parameters:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless injector set at 250°C. A 1 µL injection volume with a split ratio of 50:1 is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the isomers.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Solvent Delay: 3 minutes.

Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • Integrate the chromatographic peaks and obtain the mass spectrum for each separated isomer.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectra with a reference library (e.g., NIST) for confirmation.

Visualizing the Process and Fragmentation

To better understand the experimental workflow and the fundamental fragmentation pathways, the following diagrams are provided.

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection Separation Separation in GC Column Sample_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Transfer Line Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Mass Spectrum) Detector->Data_Analysis Signal

Caption: General workflow for the GC-MS analysis of heptenol isomers.

Heptenol_Fragmentation cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration Heptenol Heptenol Isomer (Molecular Ion, M+) Alpha_Fragment Resonance-Stabilized Cation Heptenol->Alpha_Fragment C-C bond cleavage Radical1 Alkyl Radical Dehydration_Fragment Alkene Radical Cation (M-18) Heptenol->Dehydration_Fragment Loss of water Water H2O

Caption: Characteristic fragmentation pathways of heptenol isomers in EI-MS.

References

A Comparative Guide to Validated Analytical Methods for 2-Heptenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile compounds like 2-Heptenol is critical in various applications, including flavor and fragrance analysis, environmental monitoring, and biomedical research. The validation of analytical methods ensures that the data generated is precise, accurate, and reproducible. This guide provides a comprehensive comparison of two primary analytical techniques for the detection of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The experimental protocols and performance data presented are based on established methods for structurally similar short-chain alcohols and related compounds.

Comparison of Analytical Methods

Gas Chromatography (GC) is inherently well-suited for the analysis of volatile compounds like this compound. When coupled with a Mass Spectrometer (MS), it provides high sensitivity and selectivity, allowing for confident identification and quantification. High-Performance Liquid Chromatography (HPLC) can also be employed, though this compound's lack of a strong chromophore necessitates a derivatization step to enable sensitive UV detection. The choice between GC-MS and HPLC-UV will depend on factors such as required sensitivity, sample matrix complexity, and available instrumentation.[1]

Quantitative Data Summary

The following table summarizes the typical performance parameters for validated GC-MS and HPLC-UV methods for the analysis of this compound. These values are illustrative and based on methods for similar analytes.[1][2]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Derivatization Not requiredRequired (e.g., UV-tagging)
Typical Column Non-polar capillary column (e.g., DB-5ms)Reversed-phase column (e.g., C18)
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Liquid mixture (e.g., Acetonitrile (B52724)/Water)
Typical Run Time 15 - 30 minutes20 - 40 minutes
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.5 - 5 µg/mL
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL~2 - 15 µg/mL
Linearity (R²) > 0.999> 0.998
Precision (RSD%) < 2%< 3%

Experimental Protocols

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile compounds like this compound, offering excellent separation and definitive identification based on mass spectra.[3]

Sample Preparation:

  • Accurately transfer a known volume or weight of the sample into a headspace vial.

  • Add a suitable internal standard (e.g., 2-Heptanol-d5) to correct for variability.[4][5]

  • If necessary, perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.[3]

Instrumentation and Conditions: [3][4][6]

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.

Validation Parameters and Acceptance Criteria: [4]

  • Linearity: Correlation coefficient (r²) ≥ 0.99.

  • Accuracy: Mean concentration within ±15% of the nominal value.

  • Precision (RSD): Intra-day and inter-day precision ≤ 15%.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For non-volatile or thermally labile matrices, HPLC can be a suitable alternative. A pre-column derivatization step is necessary to attach a UV-active moiety to the this compound molecule for sensitive detection.[7]

Sample Preparation and Derivatization: [7]

  • Dissolve the sample containing this compound in an anhydrous solvent (e.g., dichloromethane).

  • Add a derivatizing agent (e.g., 3,5-Dinitrobenzoyl chloride) and a catalyst (e.g., pyridine).

  • Heat the mixture to facilitate the reaction.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Conditions: [7]

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 230 nm for 3,5-Dinitrobenzoyl chloride).

Validation Parameters and Acceptance Criteria: [2]

  • Linearity: Correlation coefficient (R²) ≥ 0.995.

  • Accuracy: Mean recovery within 98-102%.

  • Precision (RSD): ≤ 2% for the assay.

Methodology Visualization

The following diagrams illustrate the general workflow for the validation of an analytical method for this compound detection and the logical relationship between key validation parameters.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Parameter Evaluation cluster_documentation 4. Documentation define_purpose Define Analytical Purpose select_method Select Method (GC-MS or HPLC) define_acceptance_criteria Define Acceptance Criteria prepare_standards Prepare Calibration Standards & QC Samples define_acceptance_criteria->prepare_standards perform_analyses Perform Analyses prepare_standards->perform_analyses specificity Specificity perform_analyses->specificity linearity Linearity perform_analyses->linearity accuracy Accuracy perform_analyses->accuracy precision Precision perform_analyses->precision lod_loq LOD & LOQ perform_analyses->lod_loq robustness Robustness perform_analyses->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for analytical method validation.

validation_parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_specificity Specificity & Robustness Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (R²) Validation->Linearity Range Range Validation->Range LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Accuracy->Precision Linearity->Range LOD->LOQ

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to the Infrared Spectroscopy of 2-Heptenol and its Saturated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectrum of 2-heptenol against its saturated counterparts, 1-heptanol, 2-heptanol, and 3-heptanol. Understanding the distinct spectral features of these molecules is crucial for reaction monitoring, quality control, and structural elucidation in various research and development settings. This document outlines the key differentiating vibrational frequencies, offers a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral comparison.

Key Spectral Comparisons

The primary distinction in the IR spectrum of this compound compared to its saturated analogs is the presence of absorption bands associated with the carbon-carbon double bond (C=C) and the vinylic C-H bond. The following table summarizes the expected and observed characteristic infrared absorption frequencies for these compounds.

Functional GroupVibrational ModeThis compound (Expected) (cm⁻¹)1-Heptanol (Observed) (cm⁻¹)2-Heptanol (Observed) (cm⁻¹)3-Heptanol (Observed) (cm⁻¹)
Hydroxyl O-H stretch (H-bonded)~3200-3600 (broad, strong)~3330 (broad, strong)~3340 (broad, strong)~3350 (broad, strong)
Vinyl C-H =C-H stretch~3000-3100 (medium)N/AN/AN/A
Alkyl C-H -C-H stretch~2850-2960 (strong)~2870-2960 (strong)~2870-2960 (strong)~2870-2960 (strong)
C=C Double Bond C=C stretch~1640-1680 (weak to medium)N/AN/AN/A
C-O Alcohol C-O stretch~1000-1260 (strong)~1058 (strong)~1110 (strong)~1115 (strong)
Vinyl C-H Bend =C-H out-of-plane bend~675-1000 (medium to strong)N/AN/AN/A

Note: The observed frequencies for the saturated heptanols are approximate and can vary slightly based on the specific experimental conditions. The expected frequencies for this compound are based on characteristic absorption ranges for allylic alcohols.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the procedure for acquiring a high-quality infrared spectrum of a liquid alcohol sample, such as this compound, using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Liquid sample (e.g., this compound)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of the liquid sample onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final infrared spectrum of the sample.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking to identify the wavenumbers of the absorption bands.

    • Compare the obtained spectrum with reference spectra or use correlation charts to assign the observed absorption bands to specific functional groups and vibrational modes.

  • Cleaning:

    • After analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe.

    • Perform a final rinse with a suitable solvent and allow the crystal to dry completely.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for the comparative analysis of the IR spectra of alcohol isomers.

G cluster_0 Sample Preparation and Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Interpretation A Obtain pure samples of This compound and Saturated Analogs B Acquire IR Spectrum for each sample (ATR-FTIR) A->B C Identify key absorption bands for each spectrum B->C D O-H Stretch (~3200-3600 cm⁻¹) C->D E C-H Stretches (sp³, ~2850-2960 cm⁻¹) (sp², ~3000-3100 cm⁻¹) C->E F C=C Stretch (~1640-1680 cm⁻¹) C->F G C-O Stretch (~1000-1260 cm⁻¹) C->G H Compare spectra of this compound and saturated heptanols C->H I Note presence of =C-H and C=C stretches in this compound spectrum H->I J Note absence of =C-H and C=C stretches in saturated heptanol (B41253) spectra H->J K Analyze fingerprint region for isomeric differences H->K L Structural Confirmation I->L J->L K->L

Caption: Workflow for Comparative IR Spectral Analysis of Alcohol Isomers.

Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 2-Heptenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of cis- and trans-2-heptenol, underpinned by fundamental principles of organic chemistry and supported by proposed experimental frameworks to quantify these differences.

The spatial arrangement of substituents around the carbon-carbon double bond in cis- and trans-2-heptenol dictates their thermodynamic stability and, consequently, their reactivity in various chemical transformations. The trans isomer, with the alkyl groups on opposite sides of the double bond, generally experiences less steric hindrance, rendering it the more stable of the two. This fundamental difference in ground-state energy is a critical determinant of the kinetic and thermodynamic outcomes of their reactions.

Thermodynamic Stability and Steric Effects

The core difference in the reactivity of cis and trans isomers of 2-heptenol originates from their relative thermodynamic stabilities. In acyclic alkenes, trans isomers are generally more stable than their cis counterparts.[1] This increased stability is attributed to the minimization of steric strain between the substituents on the double bond, which are positioned on opposite sides of the molecule in the trans configuration. In cis-2-heptenol, the proximity of the n-butyl group and the hydroxymethyl group can lead to steric repulsion, elevating the molecule's ground-state energy.

This difference in stability can be quantified by measuring the heat of hydrogenation for each isomer. The less stable cis isomer is expected to release more heat upon hydrogenation to 2-heptanol (B47269) compared to the trans isomer.

Comparative Reactivity in Key Transformations

The distinct stereochemistry of cis- and trans-2-heptenol influences their behavior in common organic reactions. The following sections outline the expected reactivity differences in oxidation, esterification, and electrophilic addition reactions, based on established principles of reaction kinetics and mechanisms.

Oxidation of the Allylic Alcohol

The oxidation of the primary alcohol functionality in this compound to an aldehyde (2-heptenal) or a carboxylic acid (2-heptenoic acid) is a common transformation. The accessibility of the hydroxyl group to the oxidizing agent is a crucial factor in determining the reaction rate.

Hypothesis: The trans isomer, with its less sterically encumbered hydroxymethyl group, is anticipated to react at a faster rate than the cis isomer. In the cis configuration, the adjacent n-butyl group could partially shield the hydroxyl group from the approach of a bulky oxidizing agent, leading to a slower reaction rate.

Esterification

The formation of an ester from this compound and a carboxylic acid (or its derivative) is another reaction where steric factors play a significant role. The rate of esterification is influenced by the accessibility of the hydroxyl group to the electrophilic carbonyl carbon of the carboxylic acid.

Hypothesis: Similar to oxidation, the trans isomer of this compound is expected to exhibit a higher rate of esterification compared to the cis isomer due to the greater accessibility of its hydroxyl group.

Electrophilic Addition to the Double Bond

Electrophilic addition reactions to the double bond of cis- and trans-2-heptenol can provide insights into how the initial geometry of the alkene influences the stereochemical outcome of the product. The reaction proceeds through a carbocation intermediate, and the facial accessibility of the double bond to the electrophile can be influenced by the existing stereochemistry.

Hypothesis: While both isomers will likely follow Markovnikov's rule, the stereoselectivity of the addition may differ. The approach of the electrophile may be sterically biased in the cis isomer, potentially leading to a different diastereomeric ratio of products compared to the reaction with the trans isomer. The relative stability of the resulting carbocation intermediates will also play a crucial role.

Data Presentation

The following tables summarize the expected quantitative data from comparative experiments on the reactivity of cis- and trans-2-heptenol.

Table 1: Expected Relative Rates of Oxidation

IsomerOxidizing AgentExpected Relative Rate Constant (k_rel)
cis-2-HeptenolPyridinium chlorochromate (PCC)1
trans-2-HeptenolPyridinium chlorochromate (PCC)> 1

Table 2: Expected Relative Rates of Esterification

IsomerCarboxylic AcidCatalystExpected Relative Rate Constant (k_rel)
cis-2-HeptenolAcetic Anhydride (B1165640)DMAP1
trans-2-HeptenolAcetic AnhydrideDMAP> 1

Table 3: Expected Product Distribution in Electrophilic Addition (e.g., with HBr)

IsomerMajor ProductExpected Diastereomeric Ratio
cis-2-Heptenol3-Bromo-2-heptanolPotentially different from trans
trans-2-Heptenol3-Bromo-2-heptanolPotentially different from cis

Experimental Protocols

To empirically validate the hypothesized reactivity differences, the following experimental protocols are proposed.

Protocol 1: Comparative Oxidation Rate Study

Objective: To determine the relative rates of oxidation of cis- and trans-2-heptenol.

Materials:

  • cis-2-Heptenol

  • trans-2-Heptenol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare separate standard solutions of cis- and trans-2-heptenol of known concentration in DCM, each containing the internal standard.

  • In separate reaction flasks, add a solution of PCC in DCM.

  • Initiate the reactions by adding the respective this compound solutions to the PCC solutions at a constant temperature.

  • Withdraw aliquots from each reaction mixture at regular time intervals.

  • Quench the reaction in the aliquots (e.g., by passing through a short silica (B1680970) plug).

  • Analyze the quenched samples by GC-MS to determine the concentration of the remaining this compound relative to the internal standard.

  • Plot the concentration of the reactant versus time for both isomers and determine the initial reaction rates and the corresponding rate constants.

Protocol 2: Competitive Esterification Experiment

Objective: To compare the relative reactivity of cis- and trans-2-heptenol towards esterification.

Materials:

  • Equimolar mixture of cis- and trans-2-heptenol

  • Limiting amount of acetic anhydride

  • 4-Dimethylaminopyridine (DMAP) catalyst

  • Dichloromethane (DCM)

  • Gas chromatograph (GC)

Procedure:

  • Prepare a solution containing an equimolar mixture of cis- and trans-2-heptenol in DCM.

  • Add a catalytic amount of DMAP.

  • Add a limiting amount of acetic anhydride to the solution to initiate the reaction.

  • Allow the reaction to proceed for a set amount of time at a constant temperature.

  • Quench the reaction by adding water.

  • Extract the organic layer, dry it, and analyze the product mixture by GC.

  • Determine the ratio of the cis- and trans-2-heptenyl acetate (B1210297) products to infer the relative rates of esterification.

Visualizations

The following diagrams illustrate the key concepts and experimental workflows discussed.

Stability_and_Reactivity cluster_isomers Ground State Energy cluster_transition_state Transition State Energy cis-2-Heptenol cis-2-Heptenol TS_cis Transition State (cis) cis-2-Heptenol->TS_cis Higher Ea (Slower Reaction) trans-2-Heptenol trans-2-Heptenol TS_trans Transition State (trans) trans-2-Heptenol->TS_trans Lower Ea (Faster Reaction) Product Product TS_cis->Product TS_trans->Product

Caption: Energy profile comparing the reactivity of cis and trans isomers.

Experimental_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis cluster_results Results cis cis-2-Heptenol Reaction_cis Reaction A (e.g., Oxidation) cis->Reaction_cis trans trans-2-Heptenol Reaction_trans Reaction B (e.g., Oxidation) trans->Reaction_trans Monitoring Reaction Monitoring (e.g., GC-MS) Reaction_cis->Monitoring Reaction_trans->Monitoring Kinetics Kinetic Analysis Monitoring->Kinetics Rate_cis Rate Constant (k_cis) Kinetics->Rate_cis Rate_trans Rate Constant (k_trans) Kinetics->Rate_trans Comparison k_trans > k_cis Rate_cis->Comparison Rate_trans->Comparison

Caption: Workflow for comparing reaction rates of cis and trans isomers.

References

Authenticating 2-Heptanol Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of scientific research, the integrity of chemical standards is paramount. For scientists, researchers, and drug development professionals utilizing 2-Heptanol, ensuring the authenticity and purity of the standard is a critical first step for reliable experimental outcomes. This guide provides a comprehensive comparison of methodologies to authenticate a 2-Heptanol standard, complete with experimental protocols and data presentation to aid in the validation process.

Comparing Analytical Techniques for 2-Heptanol Authentication

The authentication of a 2-Heptanol standard relies on a combination of chromatographic and spectroscopic techniques to confirm its identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for separating volatile compounds like 2-Heptanol and providing a unique mass spectrum for identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers an in-depth look at the molecular structure, confirming the connectivity of atoms.

Below is a summary of key data points for a typical 2-Heptanol analytical standard.

ParameterGas Chromatography (GC)Mass Spectrometry (MS)¹H NMR (in CDCl₃)¹³C NMR (in CDCl₃)
Purity Assay ≥98.0%[1]---
Key Data Retention TimeMass-to-charge ratio (m/z) of fragmentsChemical Shift (ppm) and MultiplicityChemical Shift (ppm)
Expected Values Varies with column and methodProminent peaks at m/z: 45, 55, 83[2]δ ~3.7-3.8 (m), ~1.2-1.5 (m), ~1.1-1.2 (d), ~0.8-0.9 (t)[2]δ ~68.0, 39.4, 32.0, 25.6, 23.4, 22.7, 14.1[2]

Commercial 2-Heptanol Standards Comparison

Several chemical suppliers provide 2-Heptanol analytical standards. While a direct experimental comparison is ideal, examining the specifications from their Certificates of Analysis (CoA) offers valuable insights into purity and the analytical methods used for quality control.

SupplierProduct NamePurity SpecificationAnalytical Method(s) Cited
Sigma-Aldrich 2-Heptanol analytical standard≥98.0% (GC)[1]Gas Chromatography (GC)[1]
MedChemExpress 2-Heptanol (Standard)99.65% (GC)[3]Gas Chromatography (GC), ¹H NMR[3]
Fisher Scientific (+/-)-2-Heptanol, 98%98%[4]Not specified
Molnova 2-Heptanol98% purity (HPLC)HPLC, NMR[5][6]

Experimental Protocols for Authentication

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard method for the analysis of a 2-Heptanol standard to confirm its identity and assess its purity.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the 2-Heptanol standard in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Hold at 200°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan over a mass range of m/z 40-200.

3. Data Analysis:

  • Identification: Compare the acquired mass spectrum of the major peak with a reference spectrum from a spectral library (e.g., NIST). The fragmentation pattern should match, with characteristic ions for 2-Heptanol being prominent.

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H and ¹³C NMR to confirm the molecular structure of the 2-Heptanol standard.

1. Sample Preparation:

  • Dissolve 5-10 mg of the 2-Heptanol standard in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required for adequate signal-to-noise.

3. Data Analysis:

  • ¹H NMR:

    • The spectrum should show signals corresponding to the different protons in the 2-Heptanol molecule.

    • Key signals to verify include the multiplet for the proton on the carbon bearing the hydroxyl group and the distinct signals for the methyl and methylene (B1212753) groups.

  • ¹³C NMR:

    • The spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the 2-Heptanol molecule.

    • Compare the observed chemical shifts to reference data to confirm the carbon skeleton.

Visualizing the Authentication Workflow

The following diagrams illustrate the logical flow of the experimental procedures for authenticating a 2-Heptanol standard.

GCMS_Workflow GC-MS Authentication Workflow for 2-Heptanol cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Prepare 1 mg/mL solution in volatile solvent injection Inject 1 µL into GC-MS prep->injection Sample separation Separation on DB-5ms column injection->separation detection EI Ionization and Mass Detection separation->detection tic Analyze Total Ion Chromatogram (TIC) detection->tic Data mass_spec Compare Mass Spectrum to Reference detection->mass_spec Data conclusion Confirm Identity and Purity tic->conclusion mass_spec->conclusion

Caption: Workflow for 2-Heptanol purity validation using GC-MS.

NMR_Workflow NMR Authentication Workflow for 2-Heptanol cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation prep Dissolve 5-10 mg in CDCl3 h1_nmr Acquire 1H NMR Spectrum prep->h1_nmr Sample c13_nmr Acquire 13C NMR Spectrum prep->c13_nmr Sample h1_analysis Analyze Chemical Shifts and Multiplicities h1_nmr->h1_analysis Data c13_analysis Analyze Chemical Shifts c13_nmr->c13_analysis Data conclusion Confirm Molecular Structure h1_analysis->conclusion c13_analysis->conclusion

Caption: Workflow for 2-Heptanol structural confirmation using NMR.

By following these comparative guidelines and experimental protocols, researchers can confidently authenticate their 2-Heptanol standards, ensuring the validity and reproducibility of their scientific findings.

References

A Comparative Guide to Gas Chromatography Retention Indices of 2-Heptenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Kovats retention indices for various isomers of 2-heptenol, offering valuable data for the identification and separation of these compounds in complex mixtures. The presented data, sourced from peer-reviewed literature and established chemical databases, facilitates method development and enhances the accuracy of analytical results in research and pharmaceutical applications.

Comparison of Kovats Retention Indices

The Kovats retention index (RI) is a standardized measure in gas chromatography that helps in the identification of compounds by comparing their elution times to those of n-alkane standards. This section presents the retention indices for (E)-2-hepten-1-ol and (Z)-2-hepten-1-ol on both non-polar and polar stationary phases.

CompoundIsomerCAS NumberColumn TypeStationary PhaseRetention IndexReference
2-Hepten-1-ol(E)33467-76-4Semi-standard non-polarCP Sil 8 CB986[1]
2-Hepten-1-ol(E)33467-76-4Semi-standard non-polarSE-54970[1]
2-Hepten-1-ol(E)33467-76-4Standard polarDB-Wax1504, 1517, 1536[1][2]
2-Hepten-1-ol(Z)55454-22-3Standard non-polarNot Specified1051, 1052[3]
2-Hepten-1-ol(Z)55454-22-3Standard polarNot Specified1308[3]

Note: The retention indices for (E)-2-Hepten-1-ol on the DB-Wax column show some variation, which can be attributed to slight differences in experimental conditions across different studies. The data for (Z)-2-hepten-1-ol provides a clear distinction from its (E)-isomer on both polar and non-polar phases.

Experimental Protocols

Accurate determination of retention indices is critically dependent on the experimental conditions. Below are the detailed methodologies used in the cited references for the determination of the Kovats retention indices.

Methodology from Tayoub, Schwob, et al. (2006) for (E)-2-Hepten-1-ol
  • Gas Chromatograph (GC): Details not specified in the available abstract.

  • Column: Capillary, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Stationary Phase: CP Sil 8 CB (a semi-standard non-polar phase).

  • Carrier Gas: Hydrogen (H₂).

  • Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 3°C/min to a final temperature of 220°C.

  • Retention Index Calculation: Based on the elution times of a series of n-alkanes.

Methodology from Rembold, Wallner, et al. (1989) for (E)-2-Hepten-1-ol
  • Gas Chromatograph (GC): Details not specified in the available abstract.

  • Column: Capillary, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Stationary Phase: SE-54 (a semi-standard non-polar phase).

  • Carrier Gas: Helium (He).

  • Temperature Program: Initial temperature of 0°C held for 12 minutes, then ramped at 12°C/min to a final temperature of 250°C.

  • Retention Index Calculation: Based on the elution times of a homologous series of n-alkanes.

The experimental details for the retention indices of (Z)-2-hepten-1-ol were not available in the searched resources.

Logical Workflow for Determining Retention Indices

The following diagram illustrates the typical workflow for determining the Kovats retention index of an analyte using gas chromatography.

GC_Retention_Index_Workflow cluster_gc_analysis Gas Chromatography Analysis cluster_data_processing Data Processing and Calculation Analyte Prepare Analyte Solution GC_Injection_Analyte Inject Analyte Analyte->GC_Injection_Analyte Alkane_Std Prepare n-Alkane Standard Mix GC_Injection_Alkane Inject n-Alkane Standard Alkane_Std->GC_Injection_Alkane GC_Separation Chromatographic Separation GC_Injection_Analyte->GC_Separation GC_Injection_Alkane->GC_Separation Get_RT_Analyte Record Analyte Retention Time GC_Separation->Get_RT_Analyte Get_RT_Alkane Record n-Alkane Retention Times GC_Separation->Get_RT_Alkane Calculate_RI Calculate Kovats Retention Index Get_RT_Analyte->Calculate_RI Get_RT_Alkane->Calculate_RI Final_RI Final_RI Calculate_RI->Final_RI

Caption: Workflow for Kovats Retention Index Determination.

References

Structural Confirmation of Synthesized 2-Heptenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data for the structural confirmation of synthesized 2-heptenol and its saturated analog, 2-heptanol. The confirmation of the chemical structure of a synthesized compound is a critical step in chemical and pharmaceutical research, ensuring the identity and purity of the molecule of interest. This document outlines the key spectroscopic and spectrometric data for both this compound and 2-heptanol, offering a clear comparison to facilitate the identification of the synthesized product. Detailed experimental protocols for the cited analytical techniques are also provided.

Comparative Spectroscopic and Spectrometric Data

The following tables summarize the key analytical data for this compound and 2-heptanol, obtained through ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR and ¹³C NMR Data

Compound Technique Solvent Chemical Shifts (δ) in ppm
This compound ¹H NMRCDCl₃Specific proton chemical shifts are not readily available in the searched literature. However, characteristic signals for vinylic protons (C=C-H ) are expected in the range of 5.0-6.5 ppm, and the allylic protons (C=C-CH ₂) would appear around 1.6-2.5 ppm. The hydroxyl proton (-OH ) signal is typically a broad singlet that can appear over a wide range.
¹³C NMRCDCl₃Data for this compound is not fully available. Characteristic peaks for the double bond carbons (C =C ) are expected in the range of 120-140 ppm.
2-Heptanol ¹H NMRCDCl₃0.89 (t, 3H, -CH₃), 1.15 (d, 3H, -CH(OH)CH ₃), 1.2-1.5 (m, 8H, -(CH₂)₄-), 3.78 (sextet, 1H, -CH (OH)-), ~1.6 (br s, 1H, -OH)
¹³C NMRCDCl₃14.1, 22.6, 23.4, 25.7, 31.9, 39.2, 68.2

Table 2: IR Spectroscopy and Mass Spectrometry Data

Compound Technique Key Data
This compound IR SpectroscopyCharacteristic peaks are expected for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching of the alkene (=C-H, ~3010-3095 cm⁻¹), C=C stretching (~1640-1680 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).
Mass Spectrometry (GC-MS)Molecular Ion (M⁺): m/z = 114. Key fragments would result from the loss of water (M-18), and cleavage at the allylic position. A prominent peak at m/z 57 has been reported.[1]
2-Heptanol IR SpectroscopyO-H stretching (broad, ~3330 cm⁻¹), C-H stretching (aliphatic, ~2850-2960 cm⁻¹), and C-O stretching (~1115 cm⁻¹).
Mass Spectrometry (GC-MS)Molecular Ion (M⁺): m/z = 116. A prominent peak is observed at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment.[2] Other significant fragments are observed at m/z 55 and 83.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard procedures for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.7-1.0 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a diamond ATR accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The synthesized compound is diluted in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS), such as an Agilent GC-MS system, is used for the analysis.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Program: The oven temperature is initially held at 50 °C for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Workflow for Structural Confirmation

The logical flow for the structural confirmation of a synthesized organic compound is depicted in the following diagram.

G Workflow for Structural Confirmation of Synthesized this compound cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Interpretation Spectral Data Interpretation IR->Interpretation NMR->Interpretation MS->Interpretation Comparison Comparison with Literature/Reference Data Interpretation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

References

A Comparative Study: 2-Heptenol vs. its Saturated Analog 2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the physicochemical properties, synthesis, reactivity, and biological activities of the unsaturated alcohol, 2-heptenol, and its saturated counterpart, 2-heptanol (B47269), is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison supported by experimental data to elucidate the key differences imparted by the presence of a carbon-carbon double bond.

This report delves into a side-by-side comparison of this compound, primarily in its common isomeric form trans-2-hepten-1-ol (B1631063), and the saturated secondary alcohol, 2-heptanol. The introduction of a double bond in the carbon chain significantly influences the molecule's geometry, reactivity, and biological interactions. Understanding these differences is crucial for applications ranging from flavor and fragrance chemistry to the synthesis of novel pharmaceutical intermediates.

Physicochemical Properties: A Tale of Two Structures

The fundamental structural difference—a carbon-carbon double bond in this compound versus single bonds in 2-heptanol—gives rise to distinct physicochemical properties. These differences are summarized in the table below. The presence of the double bond in trans-2-hepten-1-ol results in a slightly lower molecular weight and a planar C=C bond, influencing its boiling point and density compared to the more flexible, fully saturated chain of 2-heptanol.

Property2-Heptanoltrans-2-Hepten-1-ol
Molecular Formula C₇H₁₆OC₇H₁₄O
Molecular Weight 116.20 g/mol [1][2]114.19 g/mol
Appearance Colorless liquid[1]Colorless liquid
Boiling Point 160-162 °C[1]~175-177 °C (estimated)
Density 0.817 g/mL at 25 °C[1]~0.844 g/mL at 20 °C
Solubility in Water 3.27 g/L[3]Slightly soluble
Flash Point 59 °C[3]57 °C
Refractive Index ~1.420 at 20 °C[1]~1.442 at 20 °C

Synthesis and Reactivity: The Influence of the Double Bond

The synthetic routes and chemical reactivity of these two alcohols are markedly different, primarily due to the electronic effects of the double bond in this compound.

Synthesis

2-Heptanol is commonly synthesized through the reduction of the corresponding ketone, 2-heptanone (B89624) (methyl amyl ketone). A typical laboratory-scale synthesis involves the use of a reducing agent like sodium in ethanol (B145695).[4]

Experimental Protocol: Synthesis of 2-Heptanol [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-heptanone in a mixture of 95% ethanol and water.

  • Reduction: Gradually add sodium metal to the solution while controlling the reaction temperature with a cooling bath.

  • Workup: After the sodium has completely reacted, add water to the mixture. Separate the organic layer, wash it with dilute hydrochloric acid and then with water.

  • Purification: Dry the crude 2-heptanol over an anhydrous drying agent (e.g., sodium sulfate) and purify by fractional distillation.

dot

Synthesis_2_Heptanol 2-Heptanone 2-Heptanone Reduction Reduction 2-Heptanone->Reduction Sodium (in Ethanol/Water) Sodium (in Ethanol/Water) Sodium (in Ethanol/Water)->Reduction Crude 2-Heptanol Crude 2-Heptanol Reduction->Crude 2-Heptanol Purification (Distillation) Purification (Distillation) Crude 2-Heptanol->Purification (Distillation) Pure 2-Heptanol Pure 2-Heptanol Purification (Distillation)->Pure 2-Heptanol

Synthesis of 2-Heptanol Workflow

trans-2-Hepten-1-ol , being an allylic alcohol, can be synthesized through various methods, including the reduction of the corresponding α,β-unsaturated aldehyde, trans-2-heptenal (B126707). Selective reducing agents are often employed to reduce the aldehyde group without affecting the carbon-carbon double bond. Another common method is through the Prins cyclization and hydrolysis of n-butyraldehyde and vinyl ethyl ether, followed by oxidation.[5]

Experimental Protocol: Synthesis of trans-2-Hepten-1-ol (Conceptual)

A general approach for the synthesis of allylic alcohols like trans-2-hepten-1-ol involves the selective reduction of the corresponding α,β-unsaturated aldehyde.

  • Reaction Setup: Dissolve trans-2-heptenal in a suitable solvent (e.g., methanol (B129727) or ethanol) in a reaction flask under an inert atmosphere.

  • Selective Reduction: Cool the solution and add a selective reducing agent, such as sodium borohydride, portion-wise.

  • Workup: After the reaction is complete, quench the reaction with a dilute acid. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and purify by column chromatography or distillation.

dot

Synthesis_trans_2_Hepten_1_ol trans-2-Heptenal trans-2-Heptenal Selective Reduction Selective Reduction trans-2-Heptenal->Selective Reduction Selective Reducing Agent (e.g., NaBH4) Selective Reducing Agent (e.g., NaBH4) Selective Reducing Agent (e.g., NaBH4)->Selective Reduction Crude trans-2-Hepten-1-ol Crude trans-2-Hepten-1-ol Selective Reduction->Crude trans-2-Hepten-1-ol Purification Purification Crude trans-2-Hepten-1-ol->Purification Pure trans-2-Hepten-1-ol Pure trans-2-Hepten-1-ol Purification->Pure trans-2-Hepten-1-ol

Synthesis of trans-2-Hepten-1-ol Workflow
Reactivity

The reactivity of the hydroxyl group in both compounds undergoes typical alcohol reactions such as esterification and oxidation. However, the presence of the double bond in trans-2-hepten-1-ol introduces additional and often more facile reaction pathways.

2-Heptanol , as a secondary alcohol, can be oxidized to a ketone (2-heptanone). It can also undergo dehydration to form a mixture of alkenes.

trans-2-Hepten-1-ol is an allylic alcohol, and this structural motif significantly enhances its reactivity.[6] The hydroxyl group is activated by the adjacent double bond, making it a better leaving group in substitution reactions.[6] Allylic alcohols are readily oxidized to α,β-unsaturated aldehydes.[7] They can also participate in a variety of transition-metal-catalyzed reactions, making them valuable synthetic intermediates. The double bond itself can undergo addition reactions, although the reactivity is influenced by the adjacent hydroxyl group. The order of reactivity of alcohols with hydrogen halides is generally: Benzylic > Allylic > Tertiary > Secondary > Primary.[8]

Biological Activities: A Comparative Overview

While specific, direct comparative studies on the biological activities of 2-heptanol and this compound are limited, inferences can be drawn from studies on similar saturated and unsaturated alcohols.

2-Heptanol has been identified as a volatile organic compound in various plants and microorganisms and has demonstrated notable antimicrobial and antifungal properties.[9] For instance, it has been shown to inhibit the growth of Botrytis cinerea, a common plant pathogen, by affecting amino acid metabolism and membrane transport.[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Assay) [10]

  • Culture Preparation: Prepare a standardized inoculum of the target microorganism.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar (B569324) medium in a petri dish.

  • Application of Test Compounds: Aseptically place sterile paper discs impregnated with known concentrations of 2-heptanol and trans-2-hepten-1-ol onto the agar surface. A solvent control disc should also be included.

  • Incubation: Incubate the plates under optimal conditions for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

trans-2-Hepten-1-ol , as an unsaturated alcohol, may exhibit different biological activities. The presence of the double bond can influence its interaction with biological membranes and enzymes. Some unsaturated alcohols have been shown to possess potent biological activities, including anticancer effects.[11] The allyl group, in particular, is found in many bioactive natural products.[11] However, some allylic compounds can also exhibit toxicity, often through their metabolic conversion to reactive aldehydes.[12] For example, allyl alcohol is metabolized to the toxic aldehyde acrolein.[12]

Signaling Pathways: A General Perspective

Specific signaling pathways for 2-heptanol and this compound have not been extensively elucidated. However, as alcohols, they can generally interact with cell membranes and membrane-bound proteins, potentially modulating various signaling cascades.

For instance, alcohols are known to affect membrane fluidity, which can impact the function of membrane-embedded receptors and ion channels. Some alcohols can also influence intracellular signaling pathways by altering the levels of second messengers or by directly interacting with signaling proteins. The antifungal mechanism of 2-heptanol against Botrytis cinerea involves the disruption of amino acid metabolism and the downregulation of ABC transporters, which are crucial for membrane transport.[9] This suggests an impact on metabolic and transport-related signaling pathways.

dot

General_Alcohol_Signaling cluster_membrane Cell Membrane Membrane_Fluidity Membrane_Fluidity Membrane_Proteins Membrane_Proteins Membrane_Fluidity->Membrane_Proteins affects Second_Messengers Second_Messengers Membrane_Proteins->Second_Messengers modulates Alcohol Alcohol Alcohol->Membrane_Fluidity alters Alcohol->Membrane_Proteins interacts with Intracellular_Signaling_Proteins Intracellular_Signaling_Proteins Alcohol->Intracellular_Signaling_Proteins interacts with Cellular_Response Cellular_Response Intracellular_Signaling_Proteins->Cellular_Response Second_Messengers->Cellular_Response

Generalized Alcohol Interaction with Cellular Signaling

Conclusion

The comparative analysis of this compound and 2-heptanol highlights the profound impact of a single double bond on the chemical and biological characteristics of a molecule. 2-Heptanol, a saturated secondary alcohol, is a relatively stable compound with established antimicrobial properties. In contrast, trans-2-hepten-1-ol, an unsaturated allylic alcohol, exhibits enhanced reactivity, making it a versatile intermediate in organic synthesis. While its biological activity is less characterized, the presence of the allylic moiety suggests the potential for distinct and potent biological effects, warranting further investigation. This guide provides a foundational understanding for researchers exploring the application of these and similar saturated and unsaturated alcohols in various scientific and industrial domains.

References

Safety Operating Guide

Proper Disposal of 2-Heptenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of ensuring a secure research environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Heptenol, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for personnel safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) for the compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][2]

  • Ventilation: All handling and transfer of this compound for disposal should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of vapors.[3][4][5]

  • Ignition Sources: this compound is a flammable or combustible liquid.[1][3][4] Ensure that all potential sources of ignition, such as heat, sparks, and open flames, are eliminated from the vicinity.[1][3]

Waste Characterization and Segregation

Properly identifying and segregating chemical waste is the foundation of a compliant disposal program.

  • Hazardous Waste Determination: this compound is classified as a hazardous substance due to its flammability and its potential to cause skin, eye, and respiratory irritation.[3][4][6] Therefore, it must be managed and disposed of as hazardous waste.[7][8][9] Never dispose of this compound down the sink or in the regular trash.[8][10][11]

  • Waste Segregation: Collect this compound waste in a dedicated container. Do not mix it with other waste streams, especially incompatible chemicals like strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[7][12]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a structured process from collection to final removal from the laboratory.

  • Container Selection: Use a chemically compatible and leak-proof container for waste collection.[7][8] The container must have a secure, tightly sealed closure.[1][7]

  • Labeling: As soon as the container is designated for waste, label it clearly.[13] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the associated hazards (e.g., Flammable, Irritant).[11]

  • Accumulation and Storage: Store the waste container in a designated "Satellite Accumulation Area" that is at or near the point of waste generation.[8][14] The storage area must have secondary containment, such as a spill tray, to contain any potential leaks.[7][9][13]

  • Requesting Pickup: Do not store full waste containers for excessive periods. Once the container is full or waste disposal is required, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9][14]

  • Documentation: Your EHS department will manage the required documentation, such as the hazardous waste manifest, which tracks the waste from your laboratory to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Spill Cleanup: Any materials used to clean up a this compound spill (e.g., absorbent pads, vermiculite) must also be treated as hazardous waste.[3][9] Collect these materials in a sealed container, label it as hazardous waste, and arrange for pickup.[3][5]

Management of Empty Containers

Empty containers that once held this compound must also be managed correctly.

  • A container that has held a hazardous chemical can be disposed of as regular trash only after it is empty and any chemical or hazardous waste labels have been defaced.[13]

  • For acutely hazardous waste, containers must be triple-rinsed.[9][13][15] While this compound is not typically on the "P-list" of acute hazards, it is best practice to rinse the container with a suitable solvent (like ethanol (B145695) or water).

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[15]

Data Summary: this compound Disposal

ParameterGuidelineSource(s)
Hazard Classification Flammable Liquid, Skin/Eye Irritant, Respiratory Irritant, Aquatic Toxicity[3][4][6]
Disposal Route Hazardous Waste Channel[7][8][9]
Prohibited Disposal No sink disposal, no trash disposal, no evaporation[8][9][11][13]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[1][2]
Waste Container Chemically compatible, leak-proof, tightly sealed[1][7][8]
Waste Labeling "Hazardous Waste", "this compound", Hazard indication (Flammable, Irritant)[11]
Storage Location Designated Satellite Accumulation Area with Secondary Containment[8][9][14]
Final Disposal Via Institutional EHS to a licensed disposal facility[11][14]

Procedural Flowchart for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select Compatible, Labeled Waste Container ppe->container collect 3. Collect Waste in Container (Do Not Mix Incompatibles) container->collect seal 4. Securely Seal Container collect->seal store 5. Store in Designated Satellite Accumulation Area with Secondary Containment seal->store full Is Container Full? store->full full->store No request 6. Contact EHS for Waste Pickup full->request Yes end End: Waste Removed by Authorized Personnel request->end

Caption: Workflow for the safe collection and disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling 2-Heptenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Heptenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing risks associated with this chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin and eye irritation, and may cause respiratory irritation.[1][2] Proper personal protective equipment is the first line of defense against exposure.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemMaterial/StandardPurpose
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or PVCTo prevent skin contact.[3][4]
Eye Protection Safety glasses with side shields or Safety gogglesANSI Z87.1 certifiedTo protect eyes from splashes.[3][4]
Body Protection Laboratory coatFlame-resistant or 100% cottonTo protect clothing and skin from spills. Synthetic materials should be avoided as they can melt if ignited.[5]
Respiratory Protection Filter respirator for organic gases and vapors (Type ABEK recommended)NIOSH (US) or EN 166 (EU) approvedRecommended when working in poorly ventilated areas or when there is a risk of inhaling vapors.[6][7]
Quantitative Data Summary

Understanding the physical and chemical properties of this compound is critical for safe handling.

PropertyValueSource
CAS Number 543-49-7[8]
Molecular Formula C₇H₁₆O[8]
Molar Mass 116.204 g·mol⁻¹[8]
Appearance Clear, colorless liquid[6][9][10]
Odor Mild alcohol odor[9][10]
Boiling Point 158-160 °C (316.4-320 °F)[8][9]
Flash Point 71 °C (160 °F) (Closed Cup)[6][8][11]
Density 0.817 g/mL[8]
Solubility in Water 3.3 g/L[8]
Vapor Density 4.0 (Air = 1)[6][9]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize exposure and prevent accidents.

Preparation
  • Consult Safety Data Sheet (SDS): Always review the SDS for this compound before use.[3][12]

  • Work Area: Designate a well-ventilated work area, preferably a chemical fume hood.[5][13][14]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, before starting work.

  • Eliminate Ignition Sources: Ensure the work area is free of open flames, sparks, hot surfaces, and static discharge sources.[1][5][13][14][15] Use of non-sparking tools is recommended.[1][7]

Handling and Use
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring this compound, especially in quantities greater than 4 liters, containers should be bonded and grounded to prevent static electricity buildup.[5][13][14] Pour liquids slowly to minimize splashing and vapor generation.

  • Heating: Do not heat this compound with an open flame.[5][13][14] Use heating mantles, water baths, or other controlled heating sources.

  • Container Management: Keep containers of this compound tightly closed when not in use to prevent vapor accumulation.[5][15]

Storage
  • Location: Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][6][7][15]

  • Cabinets: Use certified flammable liquid storage cabinets.[3][5][12] These cabinets should be clearly labeled "Flammable – Keep Fire Away".[5]

  • Refrigeration: If refrigeration is required, use only laboratory-grade, explosion-proof refrigerators.[5]

Spill and Emergency Procedures
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[1][6][9][11]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert emergency services and the institutional safety officer.

    • Prevent the spill from entering drains or waterways.[1]

    • Ventilate the area and eliminate all ignition sources.[9]

  • Fire:

    • In case of a small fire, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[1][10]

    • For large fires, evacuate and call emergency services.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[2][11] Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[1][2][16] Seek medical attention.

    • Inhalation: Move the person to fresh air.[2][11][16] If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting.[2][6][11] Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste this compound and materials contaminated with it (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Route:

    • Dispose of the hazardous waste through an approved institutional or licensed chemical waste disposal service.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal:

    • Empty containers may retain product residue and should be handled as hazardous waste.[15]

    • Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncturing the container to prevent reuse is also a recommended practice.[1]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Prepare Well-Ventilated Area (Fume Hood) prep1->prep2 prep3 Gather PPE & Spill Kit prep2->prep3 prep4 Eliminate Ignition Sources prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Dispense with Grounding (if applicable) handle1->handle2 handle3 Use Controlled Heating handle2->handle3 spill Spill or Emergency? handle2->spill handle4 Keep Containers Closed handle3->handle4 store1 Store in Cool, Dry, Well-Ventilated Area handle4->store1 disp1 Collect Waste in Labeled Container handle4->disp1 store2 Use Flammable Liquid Cabinet store1->store2 disp2 Follow Institutional Disposal Procedures disp1->disp2 spill->store1 No spill->disp1 No emergency1 Follow Spill/Fire/ First Aid Procedures spill->emergency1 Yes emergency2 Notify Supervisor & Safety Officer emergency1->emergency2

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Heptenol
Reactant of Route 2
2-Heptenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.